molecular formula C41H72N7O18P3S B15550997 (3R,11Z)-3-hydroxyicosenoyl-CoA

(3R,11Z)-3-hydroxyicosenoyl-CoA

カタログ番号: B15550997
分子量: 1076.0 g/mol
InChIキー: PREOMQKNJXWCLZ-ZHLMIUQRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,11Z)-3-hydroxyicosenoyl-CoA is a 3-hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (3R,11Z)-3-hydroxyicosenoic acid It is a (R)-3-hydroxyacyl-CoA, a long-chain fatty acyl-CoA, a 3-hydroxy fatty acyl-CoA and an unsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

特性

分子式

C41H72N7O18P3S

分子量

1076.0 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z,3R)-3-hydroxyicos-11-enethioate

InChI

InChI=1S/C41H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h11-12,27-30,34-36,40,49,52-53H,4-10,13-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b12-11-/t29-,30-,34-,35-,36+,40-/m1/s1

InChIキー

PREOMQKNJXWCLZ-ZHLMIUQRSA-N

製品の起源

United States

Foundational & Exploratory

Biosynthesis pathway of (3R,11Z)-3-hydroxyicosenoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biosynthesis of (3R,11Z)-3-hydroxyicosenoyl-CoA reveals its critical role as an intermediate in the production of ximenoynyl-CoA, a polyacetylenic fatty acid found in the seed oil of Ximenia americana. This pathway involves a series of enzymatic modifications of oleoyl-CoA, including elongation, hydroxylation, and desaturation.

The biosynthesis commences with the conversion of oleoyl-CoA (C18:1Δ9) to (11Z)-icosenoyl-CoA (C20:1Δ11) through the process of fatty acid elongation. Subsequently, a key hydroxylation step occurs at the C-3 position of (11Z)-icosenoyl-CoA, yielding this compound. This reaction is catalyzed by a specific hydroxylase. Following its formation, this compound serves as a substrate for a Δ12 desaturase, which introduces a double bond, leading to the formation of (3R)-3-hydroxy-11,14-icosadienoyl-CoA. This molecule is a precursor to ximenoynyl-CoA.

Key Enzymes and Reactions

The central enzymes implicated in this biosynthetic pathway are a fatty acid elongase, a hydroxylase, and a desaturase. While the specific elongase is part of the general fatty acid metabolism, the hydroxylase and desaturase exhibit a higher degree of specificity for their respective substrates. The characterization of these enzymes has been a focal point of research in understanding the production of unusual fatty acids in plants.

Quantitative Data

Quantitative analysis of the enzyme kinetics and substrate specificity provides insights into the efficiency and regulation of the biosynthetic pathway. The following table summarizes key quantitative data for the enzymes involved in the conversion of (11Z)-icosenoyl-CoA to downstream products.

Enzyme/ReactionSubstrateProductVmax (pmol/min/mg protein)Km (µM)Source
Hydroxylation(11Z)-Icosenoyl-CoAThis compoundNot ReportedNot Reported
Δ12 DesaturationThis compound(3R)-3-Hydroxy-11,14-icosadienoyl-CoANot ReportedNot Reported

Note: Detailed kinetic parameters (Vmax and Km) for the specific hydroxylase and desaturase in the Ximenia americana pathway are not extensively reported in the available literature.

Experimental Protocols

The elucidation of this pathway has been made possible through a combination of molecular biology and biochemical techniques. Key experimental protocols include the heterologous expression of candidate genes in yeast and the subsequent characterization of enzyme activity using labeled substrates.

Heterologous Expression in Saccharomyces cerevisiae

A fundamental approach to characterizing the enzymes in this pathway involves expressing the corresponding genes in a host organism that does not natively produce the compounds of interest, such as yeast (Saccharomyces cerevisiae).

  • Gene Cloning and Vector Construction : The open reading frames of candidate hydroxylase and desaturase genes from Ximenia americana are cloned into a yeast expression vector, such as pYES2. This places the gene under the control of an inducible promoter, like the GAL1 promoter.

  • Yeast Transformation : The resulting plasmid is transformed into a suitable yeast strain (e.g., INVSc1) using the lithium acetate (B1210297) method.

  • Yeast Culture and Induction : Transformed yeast cells are initially grown in a glucose-containing medium that represses the GAL1 promoter. The cells are then harvested and transferred to a galactose-containing medium to induce the expression of the foreign gene.

  • Substrate Feeding : To test the activity of the expressed enzyme, potential fatty acid substrates are added to the culture medium. For instance, to test for hydroxylase activity, (11Z)-icosenoic acid would be supplied.

  • Lipid Extraction and Analysis : After a period of incubation, the yeast cells are harvested, and the total lipids are extracted. The fatty acids are then derivatized to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS) to identify the reaction products.

In Vitro Enzyme Assays

To obtain more direct evidence of enzyme function and to perform kinetic studies, in vitro assays using yeast microsomes are employed.

  • Microsome Preparation : Yeast cells expressing the enzyme of interest are lysed, and the microsomal fraction, which contains the membrane-bound enzymes, is isolated by differential centrifugation.

  • Assay Reaction : The microsomal preparation is incubated with a specific substrate, such as [14C]-labeled (11Z)-icosenoyl-CoA, along with necessary cofactors like NADH or NADPH and molecular oxygen.

  • Product Analysis : The reaction products are extracted and analyzed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the substrate from the product. The amount of product formed can be quantified by measuring the radioactivity.

Biosynthesis Pathway Diagram

The following diagram illustrates the core steps in the biosynthesis of this compound and its subsequent conversion.

Biosynthesis_Pathway Oleoyl_CoA Oleoyl-CoA (C18:1Δ9) Icosenoyl_CoA (11Z)-Icosenoyl-CoA (C20:1Δ11) Oleoyl_CoA->Icosenoyl_CoA Fatty Acid Elongase Hydroxyicosenoyl_CoA This compound Icosenoyl_CoA->Hydroxyicosenoyl_CoA Hydroxylase Hydroxyicosadienoyl_CoA (3R)-3-Hydroxy-11,14-icosadienoyl-CoA Hydroxyicosenoyl_CoA->Hydroxyicosadienoyl_CoA Δ12 Desaturase Ximenoynyl_CoA Ximenoynyl-CoA Hydroxyicosadienoyl_CoA->Ximenoynyl_CoA ...

Caption: Biosynthesis of this compound.

Logical Workflow for Enzyme Characterization

The process of identifying and characterizing the enzymes in this pathway follows a logical experimental workflow.

Experimental_Workflow Start Identify Candidate Genes (e.g., from transcriptome data) Clone Clone Genes into Yeast Expression Vector Start->Clone Transform Transform Yeast Clone->Transform Express Induce Gene Expression Transform->Express Feed Feed Substrates Express->Feed Analyze Lipid Extraction and GC-MS Analysis Feed->Analyze Result Identify Reaction Product Analyze->Result

Caption: Experimental workflow for enzyme characterization.

The Cellular Function of (3R,11Z)-3-hydroxyicosenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,11Z)-3-hydroxyicosenoyl-CoA is a long-chain, monounsaturated 3-hydroxy fatty acyl-CoA. While direct experimental data on this specific molecule is limited, its chemical structure strongly suggests a role as an intermediate in the microsomal fatty acid elongation pathway. This guide provides a comprehensive overview of its putative cellular function, placing it within the established framework of fatty acid metabolism. We will detail the enzymatic reactions that likely produce and consume this molecule, propose experimental protocols for its study, and present its likely role in cellular physiology.

Introduction: The Context of Fatty Acid Elongation

Fatty acid elongation is a crucial metabolic process that synthesizes long-chain and very-long-chain fatty acids from shorter-chain precursors. This process occurs primarily in the endoplasmic reticulum and is essential for various cellular functions, including membrane biogenesis, synthesis of signaling molecules (e.g., eicosanoids), and energy storage. The elongation cycle involves a four-step enzymatic process that adds two carbon units to a growing fatty acyl-CoA chain. This compound is hypothesized to be a key intermediate in the elongation of an 18-carbon monounsaturated fatty acid. The "(3R)" stereochemistry is characteristic of intermediates in this pathway, distinguishing it from the "(3S)" intermediates typically found in mitochondrial beta-oxidation.

The Putative Role of this compound in Fatty Acid Elongation

The fatty acid elongation cycle consists of four sequential reactions:

  • Condensation: A fatty acyl-CoA (in this case, likely (9Z)-octadecenoyl-CoA or oleoyl-CoA) is condensed with malonyl-CoA by a fatty acid elongase (ELOVL). This reaction forms a 3-ketoacyl-CoA.

  • Reduction: The 3-ketoacyl-CoA is then reduced by a 3-ketoacyl-CoA reductase (KAR) to form a 3-hydroxyacyl-CoA. This is the step where This compound is likely formed.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to create a trans-2,3-enoyl-CoA.

  • Reduction: Finally, the enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (TER) to yield a fatty acyl-CoA that is two carbons longer than the original substrate.

Based on this pathway, this compound is the product of the second step and the substrate for the third step in the elongation of a C18:1 fatty acid to a C20:1 fatty acid.

Signaling Pathway Diagram

Fatty_Acid_Elongation cluster_0 Fatty Acid Elongation Cycle Oleoyl_CoA Oleoyl-CoA (C18:1) 3_Ketoacyl_CoA 3-keto-(11Z)-eicosenoyl-CoA Oleoyl_CoA->3_Ketoacyl_CoA ELOVL Malonyl_CoA Malonyl-CoA Malonyl_CoA->3_Ketoacyl_CoA Target_Molecule (3R,11Z)-3-hydroxy- icosenoyl-CoA 3_Ketoacyl_CoA->Target_Molecule KAR (NADPH -> NADP+) Enoyl_CoA trans-2,(11Z)-eicosadienoyl-CoA Target_Molecule->Enoyl_CoA HACD Elongated_FA (11Z)-Eicosenoyl-CoA (C20:1) Enoyl_CoA->Elongated_FA TER (NADPH -> NADP+)

Caption: Proposed pathway for the formation and consumption of this compound.

Quantitative Data

While no specific quantitative data for this compound is currently available in the public domain, studies on related long-chain fatty acid elongation provide a framework for the types of data that would be relevant. The following table illustrates the expected kinetic parameters for the enzymes involved in the metabolism of this molecule.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Source
3-Ketoacyl-CoA Reductase (KAR)3-keto-(11Z)-eicosenoyl-CoAData Not AvailableData Not AvailableHypothetical
3-Hydroxyacyl-CoA Dehydratase (HACD)This compoundData Not AvailableData Not AvailableHypothetical

Note: The values in this table are placeholders and would need to be determined experimentally. The kinetic parameters would likely be in a similar range to those reported for other long-chain fatty acyl-CoA substrates of these enzymes.

Experimental Protocols

Investigating the cellular function of this compound would involve a combination of in vitro and in cell-based assays.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of the enzymes that produce and consume this compound.

Methodology:

  • Enzyme Source: Recombinant human 3-ketoacyl-CoA reductase (KAR) and 3-hydroxyacyl-CoA dehydratase (HACD) would be expressed and purified from E. coli or an insect cell system.

  • Substrate Synthesis: The substrates, 3-keto-(11Z)-eicosenoyl-CoA and this compound, would need to be chemically synthesized.

  • Assay for KAR:

    • The reaction mixture would contain purified KAR, NADPH, and varying concentrations of 3-keto-(11Z)-eicosenoyl-CoA in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • The rate of NADPH oxidation would be monitored by the decrease in absorbance at 340 nm.

    • Kinetic parameters (Km and Vmax) would be determined by fitting the data to the Michaelis-Menten equation.

  • Assay for HACD:

    • The reaction mixture would contain purified HACD and varying concentrations of this compound in a suitable buffer.

    • The formation of the enoyl-CoA product would be monitored by the increase in absorbance at a wavelength specific for the double bond (e.g., 263 nm).

    • Alternatively, the reaction could be coupled to the next enzyme in the pathway, trans-2-enoyl-CoA reductase (TER), with NADPH oxidation being monitored.

Workflow Diagram for In Vitro Assay

In_Vitro_Workflow cluster_0 In Vitro Enzyme Assay Workflow Step1 Synthesize Substrates: 3-keto-(11Z)-eicosenoyl-CoA This compound Step3 Set up Reaction Mixtures with Varying Substrate Concentrations Step1->Step3 Step2 Express and Purify Recombinant Enzymes (KAR, HACD) Step2->Step3 Step4 Monitor Reaction Progress (e.g., Absorbance Change) Step3->Step4 Step5 Calculate Kinetic Parameters (Km, Vmax) Step4->Step5

Caption: A generalized workflow for determining enzyme kinetics.

Cell-Based Fatty Acid Elongation Assay

Objective: To demonstrate the incorporation of a labeled precursor into elongated fatty acids via the intermediate this compound.

Methodology:

  • Cell Culture: A suitable cell line with active fatty acid elongation (e.g., hepatocytes, adipocytes) would be used.

  • Labeling: Cells would be incubated with a radiolabeled or stable isotope-labeled precursor, such as [1-¹⁴C]-(9Z)-octadecenoyl-CoA or [¹³C₁₈]-(9Z)-octadecenoyl-CoA.

  • Lipid Extraction: After incubation, total lipids would be extracted from the cells.

  • Analysis: The fatty acyl-CoA pool would be isolated and analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled this compound and the final elongated product, (11Z)-eicosenoyl-CoA.

  • Inhibition Studies: To further confirm the pathway, cells could be treated with known inhibitors of fatty acid elongation enzymes to observe the accumulation of intermediates.

Workflow Diagram for Cell-Based Assay

Cell_Based_Workflow cluster_0 Cell-Based Elongation Assay Workflow Step1 Culture Cells with Active Fatty Acid Elongation Step2 Incubate with Labeled Precursor (e.g., [14C]-Oleoyl-CoA) Step1->Step2 Step3 Extract Total Lipids Step2->Step3 Step4 Isolate and Analyze Fatty Acyl-CoAs by LC-MS Step3->Step4 Step5 Identify and Quantify Labeled Intermediates and Products Step4->Step5

Caption: A workflow for tracing fatty acid elongation in a cellular context.

Conclusion and Future Directions

This compound is a putative intermediate in the microsomal fatty acid elongation pathway, specifically in the synthesis of 20-carbon monounsaturated fatty acids. While direct evidence for its cellular function is currently lacking, its structure provides a strong basis for this hypothesis. Future research should focus on the experimental validation of its role through the protocols outlined in this guide. The synthesis of this molecule and its precursors will be critical for in vitro enzymatic studies. Furthermore, advanced mass spectrometry-based lipidomics approaches in cellular models will be instrumental in detecting and quantifying this intermediate in biological systems. A thorough understanding of the metabolism of this compound will contribute to our broader knowledge of fatty acid metabolism and may reveal novel targets for therapeutic intervention in diseases associated with dysregulated lipid synthesis.

Unraveling the Metabolism of (3R,11Z)-3-hydroxyicosenoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the enzymatic metabolism of (3R,11Z)-3-hydroxyicosenoyl-CoA, a key intermediate in fatty acid metabolism. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the core biochemical pathways and experimental methodologies associated with this molecule.

Core Concepts in this compound Metabolism

This compound is a long-chain, unsaturated 3-hydroxyacyl-CoA. Its metabolism is primarily handled by mitochondrial enzymes as part of the β-oxidation pathway. The key enzymatic activities involved are 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase. The stereochemistry at the 3-position (R configuration) and the cis double bond at position 11 are critical determinants of the specific enzymes involved and the metabolic route.

Key Enzymes in the Metabolic Pathway

Two primary mitochondrial enzymes are implicated in the metabolism of this compound:

  • Hydroxysteroid (17β) Dehydrogenase 10 (HSD17B10): Also known as 3-hydroxyacyl-CoA dehydrogenase type II, HSD17B10 is a multifunctional enzyme.[1][2] It is involved in the metabolism of fatty acids, branched-chain amino acids, and steroids.[1][3][4] HSD17B10 catalyzes the oxidation of L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[5] While it shows a preference for short and medium-chain substrates, its role in the metabolism of long-chain hydroxyacyl-CoAs is an area of active investigation.[1][6]

  • Enoyl-CoA Hydratase, Short Chain 1 (ECHS1): This enzyme is a key component of the mitochondrial fatty acid β-oxidation pathway, catalyzing the hydration of 2-trans-enoyl-CoA to form L-3-hydroxyacyl-CoA.[7][8][9] The reaction is reversible, and under certain metabolic conditions, ECHS1 could potentially catalyze the dehydration of a 3-hydroxyacyl-CoA. ECHS1 primarily acts on short-chain substrates, and its activity on long-chain molecules like 3-hydroxyicosenoyl-CoA may be limited.[9][10]

Quantitative Data on Enzyme Activity

EnzymeSubstrateKm (µM)Vmax (U/mg)Reference
Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyhexadecanoyl-CoA~5~15[11]
Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxydecanoyl-CoA~4~25[11]
Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxybutyryl-CoA~20~18[11]

Signaling Pathways and Metabolic Logic

The metabolism of this compound is an integral part of the fatty acid β-oxidation pathway, which is central to cellular energy homeostasis. The logical flow of this process is the sequential breakdown of fatty acyl-CoAs to produce acetyl-CoA, which then enters the citric acid cycle.

fatty_acid_beta_oxidation fatty_acyl_coa Fatty Acyl-CoA enoyl_coa trans-2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (3S)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase (ECHS1) ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (HSD17B10) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa β-Ketothiolase tca_cycle Citric Acid Cycle acetyl_coa->tca_cycle

Figure 1: Simplified overview of the mitochondrial fatty acid β-oxidation pathway.

Given the "3R" stereochemistry of the substrate, its metabolism likely requires an epimerase to convert it to the "3S" form recognized by many β-oxidation enzymes, or the involvement of a dehydrogenase that can act on the "3R" isomer.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from established methods for measuring the activity of 3-hydroxyacyl-CoA dehydrogenase.[11][12]

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. The reaction is coupled with a subsequent enzyme, 3-ketoacyl-CoA thiolase, to ensure the reaction proceeds to completion.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA

  • Substrate: this compound solution

  • NAD+ solution (10 mM)

  • Coenzyme A (CoASH) solution (10 mM)

  • 3-Ketoacyl-CoA thiolase

  • Purified 3-hydroxyacyl-CoA dehydrogenase enzyme or cell lysate

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of Reaction Buffer

    • 100 µL of NAD+ solution

    • 50 µL of CoASH solution

    • 10 units of 3-Ketoacyl-CoA thiolase

  • Incubate the mixture at 37°C for 5 minutes to establish a baseline.

  • Initiate the reaction by adding 50 µL of the this compound substrate.

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6.22 mM-1cm-1).

dehydrogenase_assay_workflow prepare_reagents Prepare Reaction Buffer, Substrate, NAD+, CoASH, Thiolase mix_components Mix Buffer, NAD+, CoASH, and Thiolase in Cuvette prepare_reagents->mix_components incubate Incubate at 37°C mix_components->incubate add_substrate Add this compound incubate->add_substrate measure_absorbance Monitor Absorbance at 340 nm add_substrate->measure_absorbance calculate_activity Calculate Enzyme Activity measure_absorbance->calculate_activity hydratase_assay_workflow setup_reaction Set up Reaction with Buffer and Enzyme pre_incubate Pre-incubate at 37°C setup_reaction->pre_incubate start_reaction Add this compound pre_incubate->start_reaction time_points Take Samples at Various Time Points start_reaction->time_points quench_reaction Stop Reaction with Acetic Acid time_points->quench_reaction centrifuge Centrifuge to Remove Protein quench_reaction->centrifuge hplc_analysis Analyze Supernatant by HPLC centrifuge->hplc_analysis quantify Quantify Substrate and Product hplc_analysis->quantify

References

Unveiling (3R,11Z)-3-hydroxyicosenoyl-CoA: A Technical Overview of a Rare Very-Long-Chain Acyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

(3R,11Z)-3-hydroxyicosenoyl-CoA is a specific stereoisomer of a 3-hydroxy fatty acyl-coenzyme A (CoA) derivative containing a 20-carbon chain with a single cis double bond at the 11th position. While detailed scientific literature on the specific discovery and history of this exact molecule is scarce, its chemical structure places it as a likely intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the context in which this compound exists, including its classification, potential metabolic roles, and the analytical methods relevant to its study.

Chemical Identity and Properties

This compound is a complex organic molecule with the molecular formula C41H72N7O18P3S. As a long-chain acyl-CoA, it possesses a hydrophilic coenzyme A moiety attached to a hydrophobic 20-carbon fatty acyl chain. The key structural features that define its specific identity are the hydroxyl group at the third carbon in the R configuration and the cis (Z) double bond between the 11th and 12th carbons.

PropertyValueSource
Molecular Formula C41H72N7O18P3S[1]
Molecular Weight 1076.03 g/mol [1]
Classification 3-hydroxy fatty acyl-CoA[1]
Parent Acid (3R,11Z)-3-hydroxy-11-eicosenoic acid

Putative Role in Very-Long-Chain Fatty Acid Metabolism

Fatty acids with more than 20 carbon atoms are classified as very-long-chain fatty acids (VLCFAs)[2][3]. These molecules are crucial components of cellular lipids, such as sphingolipids and glycerophospholipids, and serve as precursors for lipid mediators[2][3]. The metabolism of VLCFAs, both their synthesis (elongation) and degradation (beta-oxidation), involves a series of enzymatic reactions.

Based on its structure, this compound is a predicted intermediate in the beta-oxidation of (11Z)-icosenoyl-CoA. The pathway for beta-oxidation of fatty acids is a cyclical process involving four core enzymatic steps.

The Beta-Oxidation Pathway

The diagram below illustrates the general steps of mitochondrial beta-oxidation, where a molecule like this compound would be formed and subsequently processed.

Beta_Oxidation_Pathway Acyl_CoA Fatty Acyl-CoA ((11Z)-Icosenoyl-CoA) Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA (this compound) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Figure 1: Generalized pathway of mitochondrial fatty acid beta-oxidation.

In this pathway, the formation of the 3-hydroxyacyl-CoA intermediate is catalyzed by enoyl-CoA hydratase. For very-long-chain substrates, this and subsequent steps are handled by the mitochondrial trifunctional protein, which possesses long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity[4][5].

Clinical Relevance and Associated Disorders

While no specific diseases have been directly linked to the accumulation or deficiency of this compound, defects in the enzymes that metabolize long-chain 3-hydroxyacyl-CoAs are well-documented. Deficiencies in LCHAD or the mitochondrial trifunctional protein lead to a class of inherited metabolic disorders characterized by the accumulation of long-chain 3-hydroxy fatty acids and their derivatives in plasma and tissues[4][5][6][7]. These conditions can lead to severe clinical manifestations, including cardiomyopathy, muscle weakness, and hypoglycemia[4][5].

The accumulation of long-chain 3-hydroxy fatty acids has been shown to have toxic effects, such as uncoupling oxidative phosphorylation in heart mitochondria, which could contribute to the cardiac pathology seen in these disorders[5].

Experimental Protocols and Analytical Methodologies

The study of specific long-chain acyl-CoA species like this compound requires sensitive and specific analytical techniques. The general workflow for the analysis of these molecules from biological samples is outlined below.

Analytical_Workflow Tissue_Sample Tissue Sample (<100 mg) Homogenization Homogenization (e.g., in KH2PO4 buffer) Tissue_Sample->Homogenization Extraction Acyl-CoA Extraction (e.g., with acetonitrile) Homogenization->Extraction Purification Solid-Phase Purification (e.g., oligonucleotide column) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Figure 2: General experimental workflow for the analysis of long-chain acyl-CoAs.

Extraction and Purification

A common method for the extraction and analysis of long-chain acyl-CoAs from tissues involves homogenization in a suitable buffer, followed by extraction with an organic solvent like acetonitrile[8]. Solid-phase purification, for instance using an oligonucleotide purification column, can then be employed to isolate the acyl-CoAs[8].

Analytical Techniques

Tandem mass spectrometry (MS/MS) coupled with high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is the state-of-the-art method for the sensitive and specific quantification of individual acyl-CoA species[6][8]. Derivatization of the corresponding free fatty acids can also be used to enhance detection and allow for the discrimination of isomers[6][9]. For instance, acetyl trimethylaminoethyl ester iodide derivatives have been used to analyze isomeric long-chain hydroxy fatty acids by electrospray ionization tandem mass spectrometry[6][9].

Conclusion

This compound represents a specific, yet understudied, molecule within the complex landscape of lipid metabolism. While a detailed history of its discovery remains elusive, its chemical structure strongly implicates it as an intermediate in the beta-oxidation of very-long-chain fatty acids. The study of such molecules is critical for understanding the pathophysiology of inherited metabolic disorders like LCHAD deficiency. Advances in analytical techniques, particularly mass spectrometry, are enabling researchers to delve deeper into the roles of individual lipid species, and future studies may yet illuminate the specific biological significance of this compound.

References

Physical and chemical properties of (3R,11Z)-3-hydroxyicosenoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,11Z)-3-hydroxyicosenoyl-CoA is a long-chain monounsaturated 3-hydroxy fatty acyl-coenzyme A thioester. As a member of the acyl-CoA family, it is presumed to be an intermediate in fatty acid metabolism, although its specific biological roles and pathways are not extensively characterized in the current scientific literature. This technical guide provides a summary of its known and predicted physical and chemical properties, generalized experimental protocols for its analysis, and a hypothetical metabolic context. The information presented herein is intended to serve as a foundational resource for researchers investigating the function and therapeutic potential of this and related molecules.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available and predicted information for this molecule and its close structural analogs. It is important to note that many of these values are computationally predicted and await experimental verification.

PropertyValueSource
Molecular Formula C41H72N7O18P3SMedChemExpress[1]
Molecular Weight 1076.03 g/mol MedChemExpress[1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,11Z)-3-hydroxyicos-11-enethioatePubChem (Computed for similar structures)
Physical Description Predicted to be a solid at room temperature.General knowledge of long-chain acyl-CoAs
Melting Point Not experimentally determined. For comparison, the melting point of 3-hydroxypropanoyl-CoA is 121.5 °C.[2]N/A
Boiling Point Not determined. Likely to decompose at high temperatures.General chemical principles
Solubility Expected to be soluble in water and polar organic solvents like methanol (B129727). To ensure the extraction of more hydrophobic long-chain acyl-CoAs, harvesting in cold methanol supplemented with 5% acetic acid is a suggested method.[3]General knowledge of acyl-CoAs
Stability Thioester bonds are susceptible to hydrolysis, particularly at non-neutral pH. Should be stored under recommended conditions as per the Certificate of Analysis, typically at low temperatures.[1]General chemical principles
XlogP (Predicted) 0.2 (for a similar structure)PubChem[4]

Experimental Protocols

The analysis of long-chain acyl-CoA esters like this compound typically involves chromatographic separation followed by detection using mass spectrometry or UV spectrophotometry.[3][5][6][7][8] The following is a generalized protocol that can be adapted for the specific analysis of this molecule.

Extraction of Long-Chain Acyl-CoAs from Biological Samples

A common challenge in the analysis of long-chain acyl-CoAs is their extraction from biological matrices. An effective method involves the use of organic solvents to disrupt cell membranes and solubilize the lipids.

  • Reagents:

    • Cold Methanol with 5% Acetic Acid[3]

    • Internal Standards (e.g., a stable isotope-labeled version of the analyte)

    • Phosphate Buffer

  • Procedure:

    • Homogenize the tissue or cell sample in cold methanol with 5% acetic acid. The acid helps to precipitate proteins and inactivate enzymes that could degrade the acyl-CoAs.

    • Add an internal standard to the homogenate to correct for extraction efficiency and matrix effects.

    • Centrifuge the sample to pellet the precipitated proteins and cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

    • The extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.

Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful technique for the sensitive and specific quantification of acyl-CoAs.[3][8]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Reversed-phase C18 column[6]

    • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs from the column.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Detection: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

Experimental_Workflow cluster_extraction Sample Extraction cluster_analysis LC-MS Analysis Homogenization Homogenize Sample in Cold Methanol/Acetic Acid Add_IS Add Internal Standard Homogenization->Add_IS Centrifugation Centrifuge to Pellet Debris Add_IS->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant SPE Solid-Phase Extraction (Optional) Collect_Supernatant->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS_Detection Mass Spectrometry Detection (SRM/PRM) ESI->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification

Caption: A generalized workflow for the extraction and analysis of long-chain acyl-CoAs.

Biological Context and Signaling Pathways

While the specific pathways involving this compound are not well-defined, long-chain acyl-CoAs are crucial intermediates in numerous metabolic processes.[5][9][10][11] These include fatty acid β-oxidation for energy production, the synthesis of complex lipids such as triacylglycerols and phospholipids, and cellular signaling.

The presence of a hydroxyl group at the 3-position (beta-position) strongly suggests its involvement in the fatty acid β-oxidation pathway. In this pathway, fatty acyl-CoAs are sequentially broken down to produce acetyl-CoA.

The diagram below illustrates a hypothetical position for this compound within the mitochondrial fatty acid β-oxidation spiral.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA (11Z)-Icosenoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Fatty_Acyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA This compound Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Keto-(11Z)-icosenoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Octadecenoyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Hypothetical involvement of this compound in fatty acid β-oxidation.

In this proposed pathway, an unsaturated fatty acyl-CoA, (11Z)-Icosenoyl-CoA, is hydrated by enoyl-CoA hydratase to form this compound. This intermediate is then oxidized by 3-hydroxyacyl-CoA dehydrogenase to the corresponding ketoacyl-CoA, which subsequently undergoes thiolytic cleavage to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

Conclusion

This compound is a molecule of interest in the field of lipid metabolism. While specific experimental data on its properties and biological functions are currently limited, this guide provides a framework for its study based on the well-established chemistry and analysis of related long-chain acyl-CoA esters. Further research is warranted to elucidate its precise roles in health and disease, which may open new avenues for therapeutic intervention in metabolic disorders.

References

(3R,11Z)-3-Hydroxyicosenoyl-CoA: A Key Intermediate in Unsaturated Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

(3R,11Z)-3-Hydroxyicosenoyl-CoA is a crucial, yet transient, intermediate in the mitochondrial beta-oxidation of (11Z)-eicosenoic acid, a 20-carbon monounsaturated omega-9 fatty acid. Its formation and subsequent conversion are vital for the complete catabolism of this long-chain fatty acid, a process that yields significant energy. This technical guide provides an in-depth exploration of the metabolic pathways involving this compound, complete with quantitative data on related enzymatic reactions, detailed experimental protocols for its study, and visualizations of the pertinent biochemical processes. This document is intended for researchers, scientists, and professionals in drug development who are investigating fatty acid metabolism and its implications in health and disease.

Metabolic Pathway of (11Z)-Eicosenoyl-CoA

The beta-oxidation of (11Z)-eicosenoyl-CoA proceeds through a series of enzymatic reactions within the mitochondrial matrix. Due to the cis-double bond at an odd-numbered carbon, this pathway requires the action of auxiliary enzymes in addition to the core beta-oxidation machinery. This compound emerges as a key intermediate in this specialized metabolic route.

The initial steps involve the activation of (11Z)-eicosenoic acid to (11Z)-eicosenoyl-CoA and its transport into the mitochondria. Subsequently, it undergoes four cycles of conventional beta-oxidation, shortening the carbon chain by eight carbons and producing four molecules of acetyl-CoA. This process yields dodecenoyl-CoA with a cis-double bond at position 3.

At this juncture, the pathway diverges from that of saturated fatty acids. The following diagram illustrates the subsequent steps:

beta_oxidation_unsaturated cluster_0 Beta-Oxidation of (11Z)-Eicosenoyl-CoA start (11Z)-Eicosenoyl-CoA (C20:1) beta_ox_1 4 Cycles of Beta-Oxidation start->beta_ox_1 4 Acetyl-CoA cis_d3_dodecenoyl_coa (3Z)-Dodecenoyl-CoA beta_ox_1->cis_d3_dodecenoyl_coa enoyl_coa_isomerase Δ³,Δ²-Enoyl-CoA Isomerase cis_d3_dodecenoyl_coa->enoyl_coa_isomerase trans_d2_dodecenoyl_coa (2E)-Dodecenoyl-CoA enoyl_coa_isomerase->trans_d2_dodecenoyl_coa enoyl_coa_hydratase Enoyl-CoA Hydratase trans_d2_dodecenoyl_coa->enoyl_coa_hydratase hydroxyicosenoyl_coa This compound Analog (3S)-3-Hydroxydodecanoyl-CoA enoyl_coa_hydratase->hydroxyicosenoyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyicosenoyl_coa->hydroxyacyl_coa_dehydrogenase ketoacyl_coa 3-Ketododecanoyl-CoA hydroxyacyl_coa_dehydrogenase->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase decanoyl_coa Decanoyl-CoA thiolase->decanoyl_coa acetyl_coa Acetyl-CoA thiolase->acetyl_coa beta_ox_2 Further Beta-Oxidation decanoyl_coa->beta_ox_2 end_products 4 Acetyl-CoA beta_ox_2->end_products enoyl_coa_hydratase_assay cluster_workflow Enoyl-CoA Hydratase Assay Workflow prep_mix Prepare Reaction Mixture (Buffer, BSA) add_sub Add Long-Chain Enoyl-CoA Substrate prep_mix->add_sub equilibrate Equilibrate at Assay Temperature add_sub->equilibrate add_enz Initiate with Enoyl-CoA Hydratase equilibrate->add_enz measure Monitor A263nm Decrease add_enz->measure calculate Calculate Enzyme Activity measure->calculate lchad_assay cluster_coupling LCHAD Coupled Assay Principle substrate This compound lchad LCHAD substrate->lchad product1 3-Ketoicosenoyl-CoA lchad->product1 nadh NADH (A340nm ↑) lchad->nadh thiolase Thiolase product1->thiolase nad NAD+ nad->lchad product2 Shortened Acyl-CoA + Acetyl-CoA thiolase->product2 coa CoA coa->thiolase gc_ms_workflow cluster_gcms GC-MS Analysis Workflow for 3-Hydroxy Fatty Acids sample_prep Sample Preparation (Spiking, Acidification, Extraction) derivatization Derivatization (e.g., TMS ethers) sample_prep->derivatization gc_separation GC Separation derivatization->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection quantification Quantification ms_detection->quantification lc_ms_ms_workflow cluster_lcmsms LC-MS/MS Analysis Workflow for Acyl-CoAs extraction Acyl-CoA Extraction lc_separation HPLC Separation (C18 Column) extraction->lc_separation esi Electrospray Ionization (ESI) lc_separation->esi ms_ms_detection Tandem MS Detection (MRM) esi->ms_ms_detection quantification Quantification ms_ms_detection->quantification

Unveiling the Presence of (3R,11Z)-3-hydroxyicosenoyl-CoA in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,11Z)-3-hydroxyicosenoyl-CoA is a long-chain 3-hydroxy fatty acyl-CoA, a class of molecules that are key intermediates in fatty acid metabolism. While specific quantitative data on the natural abundance of this compound in various tissues remains to be precisely determined, this guide provides a comprehensive overview of the methodologies and expected quantitative ranges based on the analysis of structurally similar long-chain acyl-CoAs. This document serves as a technical resource for researchers aiming to investigate the tissue distribution, concentration, and potential roles of this and other related lipid metabolites.

Introduction to Long-Chain 3-Hydroxy Fatty Acyl-CoAs

Long-chain 3-hydroxy fatty acyl-CoAs are critical intermediates in the metabolic pathways of fatty acids, particularly in β-oxidation and elongation. Their tissue concentrations are tightly regulated and can fluctuate based on physiological and pathological conditions. Understanding the natural abundance of specific species like this compound is crucial for elucidating their biological functions and their potential as biomarkers or therapeutic targets.

Quantitative Data on Long-Chain Acyl-CoAs in Tissues

Direct quantitative data for this compound is not currently available in the scientific literature. However, data from studies on other long-chain acyl-CoAs in various mammalian tissues can provide a valuable reference for the expected concentration ranges. The following table summarizes representative quantitative data for several long-chain acyl-CoA species. It is important to note that concentrations can vary significantly depending on the tissue type, species, and metabolic state.

Acyl-CoA SpeciesTissueConcentration (nmol/g wet weight)SpeciesReference
Total Long-Chain Acyl-CoARat Liver83 ± 11Rat[1]
Total Long-Chain Acyl-CoAHamster Heart61 ± 9Hamster[1]
Palmitoyl-CoA (C16:0)Human Skeletal Muscle~1.5Human[2]
Oleoyl-CoA (C18:1)Human Skeletal Muscle~2.0Human[2]
Stearoyl-CoA (C18:0)Human Skeletal Muscle~0.8Human[2]
Linoleoyl-CoA (C18:2)Human Skeletal Muscle~0.5Human[2]

Note: The concentrations are presented as mean ± standard deviation or as approximate values derived from graphical representations in the cited literature. These values should be considered as a general guide.

Experimental Protocols for Acyl-CoA Analysis

The analysis of long-chain acyl-CoAs in tissues presents analytical challenges due to their low abundance and susceptibility to degradation. The following sections detail a generalized workflow and specific protocols adapted from established methods for the extraction, purification, and quantification of these molecules. These protocols are likely adaptable for the specific analysis of this compound.

Tissue Homogenization and Acyl-CoA Extraction

A robust extraction method is critical to ensure the recovery and stability of acyl-CoAs from tissue samples.

Protocol:

  • Tissue Collection and Quenching: Immediately freeze-clamp the tissue in liquid nitrogen upon collection to halt metabolic activity.

  • Homogenization: Homogenize the frozen tissue in a pre-chilled glass homogenizer with 10 volumes of a cold (4°C) extraction buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Solvent Extraction: Add an equal volume of a deoxygenated organic solvent mixture (e.g., 2-propanol or acetonitrile) to the homogenate.

  • Phase Separation: Centrifuge the mixture at a low temperature (e.g., 1,000 x g for 10 minutes at 4°C) to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

Solid-Phase Extraction (SPE) for Purification

Solid-phase extraction is a common and effective method for purifying and concentrating acyl-CoAs from the crude extract.

Protocol:

  • Column Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with the extraction buffer.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low concentration of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

  • Elution: Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol or acetonitrile (B52724) in water).

  • Drying: Dry the eluted sample under a stream of nitrogen gas.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Protocol:

  • Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., 50% methanol).

  • Chromatographic Separation: Inject the sample onto a C18 reversed-phase HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection: Couple the HPLC to a tandem mass spectrometer operating in positive ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

  • Quantification: Quantify the analyte by comparing its peak area to that of a known concentration of an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA).

Metabolic Pathways and Logical Relationships

This compound is an intermediate in fatty acid metabolism. The following diagrams illustrate the general workflow for its analysis and its position within the fatty acid β-oxidation and elongation pathways.

Experimental Workflow for Acyl-CoA Analysis

Experimental_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Solid-Phase Extraction Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data Quantitative Data Analysis->Data

Caption: A generalized workflow for the analysis of acyl-CoAs from tissue samples.

Fatty Acid β-Oxidation and Elongation Pathways

Fatty_Acid_Metabolism cluster_beta_oxidation β-Oxidation cluster_elongation Elongation Acyl_CoA Acyl-CoA (C_n) Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA ACAD Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA ECHS1 Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA HADH Acyl_CoA_n_2 Acyl-CoA (C_n-2) Ketoacyl_CoA->Acyl_CoA_n_2 Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Elong_Acyl_CoA Acyl-CoA (C_n) Ketoacyl_CoA_Elong 3-Ketoacyl-CoA Elong_Acyl_CoA->Ketoacyl_CoA_Elong ELOVL Hydroxyacyl_CoA_Elong (R)-3-Hydroxyacyl-CoA Ketoacyl_CoA_Elong->Hydroxyacyl_CoA_Elong KAR Enoyl_CoA_Elong trans-Δ2-Enoyl-CoA Hydroxyacyl_CoA_Elong->Enoyl_CoA_Elong HACD Target (3R,11Z)-3-hydroxy- icosenoyl-CoA Hydroxyacyl_CoA_Elong->Target Elong_Acyl_CoA_n_2 Acyl-CoA (C_n+2) Enoyl_CoA_Elong->Elong_Acyl_CoA_n_2 TER Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA_Elong

Caption: Simplified overview of fatty acid β-oxidation and elongation pathways.

In the elongation pathway, the (R)-configuration of the 3-hydroxyacyl-CoA intermediate is crucial. This compound would be a specific intermediate in the elongation of a C18:1 fatty acid.

Conclusion

While direct evidence for the natural abundance of this compound in tissues is currently lacking, the methodologies and comparative data presented in this guide provide a solid foundation for its investigation. The detailed experimental protocols for extraction, purification, and quantification, primarily centered around LC-MS/MS, are readily adaptable for this specific molecule. Further research is warranted to precisely quantify its levels in various tissues and to elucidate its specific roles in health and disease, which could open new avenues for diagnostic and therapeutic development.

References

(3R,11Z)-3-hydroxyicosenoyl-CoA and its relation to lipidomics.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (3R,11Z)-3-hydroxyicosenoyl-CoA and its Relation to Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specific long-chain monounsaturated 3-hydroxy fatty acyl-CoA.[1] While literature detailing the specific functions of this exact molecule is sparse, its structural characteristics strongly indicate its role as an intermediate in the metabolic pathway of fatty acid β-oxidation. This guide will delve into the probable metabolic context of this compound, its analysis within the field of lipidomics, its potential biological significance, and the experimental protocols used for its study. This document will use the broader knowledge of long-chain 3-hydroxyacyl-CoAs as a framework to understand this specific molecule.

Introduction to this compound

This compound is a coenzyme A (CoA) thioester of a 20-carbon monounsaturated fatty acid, featuring a hydroxyl group at the third carbon (C3) with R stereochemistry and a cis double bond at the eleventh carbon (C11). Such molecules are key intermediates in the catabolism of fatty acids, a process known as β-oxidation.[2][3] The metabolism of very long-chain monounsaturated fatty acids is crucial for energy homeostasis, and disruptions in these pathways are linked to various metabolic disorders.[4][5]

Molecular Structure:

  • Icosenoyl: A 20-carbon fatty acyl chain with one double bond.

  • (11Z): The cis configuration of the double bond is at the 11th carbon atom.

  • 3-hydroxy: A hydroxyl (-OH) group is located at the C3 position.

  • (3R): The stereochemistry of the hydroxyl group is in the R configuration. In mitochondrial β-oxidation, the L-form is the typical intermediate.[6] The R-form may suggest involvement in other pathways or formation through alternative enzymatic reactions.

  • -CoA: The fatty acid is activated by its linkage to Coenzyme A.

Metabolic Context: The Role in Fatty Acid β-Oxidation

This compound is an intermediate in the β-oxidation of (11Z)-icosenoic acid. This metabolic process occurs within the mitochondria and, for very long-chain fatty acids, also in peroxisomes, breaking down fatty acids into acetyl-CoA units.[7]

The β-oxidation spiral consists of a sequence of four enzymatic reactions:

  • Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA.

  • Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.[2][6][8]

  • Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.

For unsaturated fatty acids like (11Z)-icosenoic acid, additional isomerase and reductase enzymes are required to handle the non-standard position and configuration of the double bond.

Below is a diagram illustrating the likely position of this compound in the β-oxidation pathway.

beta_oxidation cluster_pathway β-Oxidation of (11Z)-Icosenoic Acid Icosenoyl_CoA (11Z)-Icosenoyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Intermediate Icosenoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Intermediate Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Fig. 1: Simplified pathway of this compound in β-oxidation.

The Link to Lipidomics

Lipidomics aims to comprehensively identify and quantify all lipid species in a biological system. The analysis of acyl-CoAs, including hydroxylated forms like this compound, is a specialized area of lipidomics due to their low abundance and chemical properties.[9] Accurate measurement of these intermediates is crucial for understanding metabolic fluxes and diagnosing disorders of fatty acid oxidation.[10][11][12]

Biological Significance of 3-Hydroxy Fatty Acids

3-hydroxy fatty acids are not only metabolic intermediates but can also have signaling roles and serve as biomarkers for certain diseases.[13] For instance, accumulation of 3-hydroxy fatty acids is a hallmark of deficiencies in 3-hydroxyacyl-CoA dehydrogenase enzymes, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency.[7][12][14] These molecules may also play roles in host-pathogen interactions and inflammation.[15][16]

Experimental Protocols for the Analysis of this compound

The gold standard for the sensitive and specific quantification of acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18][19][20]

Sample Preparation and Extraction
  • Tissue/Cell Homogenization: Snap-freeze biological samples in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue or cell pellets in a cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water with internal standards).

  • Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs can be further purified and concentrated using a C18 SPE cartridge. This step helps to remove salts and other interfering substances.

  • Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol (B129727) with 0.1% formic acid). Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: Use a C18 reversed-phase column for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) hydroxide) and an organic component (e.g., acetonitrile) is typically employed.[19]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. For quantification, use Multiple Reaction Monitoring (MRM) mode.[17] The precursor ion will be the [M+H]+ of this compound, and the product ion will be a specific fragment generated upon collision-induced dissociation (e.g., the fragment corresponding to the loss of the pantetheine (B1680023) moiety). A neutral loss scan of 507 Da is often used for profiling acyl-CoA species.[17][19]

  • Internal Standards: For accurate quantification, stable isotope-labeled internal standards (e.g., ¹³C-labeled acyl-CoAs) are essential to correct for matrix effects and variations in extraction efficiency.[17]

Below is a diagram of a typical lipidomics workflow for acyl-CoA analysis.

lipidomics_workflow cluster_workflow Lipidomics Workflow for Acyl-CoA Analysis Sample Biological Sample (Tissue, Cells) Extraction Homogenization & Extraction (with Internal Standards) Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis (MRM Mode) Purification->Analysis Data_Processing Data Processing (Peak Integration, Normalization) Analysis->Data_Processing Quantification Quantitative Analysis Data_Processing->Quantification

Fig. 2: A standard workflow for the lipidomic analysis of acyl-CoAs.

Quantitative Data Presentation

Table 1: Hypothetical Concentrations of this compound in Different Tissues

TissueConditionConcentration (pmol/mg protein) ± SD
LiverControl1.2 ± 0.3
LiverHigh-Fat Diet3.5 ± 0.8
HeartControl0.8 ± 0.2
HeartHigh-Fat Diet2.1 ± 0.5
Skeletal MuscleControl0.5 ± 0.1
Skeletal MuscleHigh-Fat Diet1.5 ± 0.4

Table 2: Relative Abundance of Key β-Oxidation Intermediates in Response to a Drug Candidate

MetaboliteControl (Relative Abundance)Treatment (Relative Abundance)Fold Changep-value
(11Z)-Icosenoyl-CoA1.000.850.850.041
This compound 1.002.502.50<0.001
3-Ketoicosenoyl-CoA1.000.950.950.350
Octadecenoyl-CoA1.001.101.100.210

Conclusion and Future Directions

This compound is a putative intermediate in the β-oxidation of long-chain monounsaturated fatty acids. Its study falls within the technically demanding but highly informative field of lipidomics. Advances in mass spectrometry have enabled the sensitive and specific quantification of such molecules, providing valuable insights into fatty acid metabolism.[9][18]

Future research should focus on:

  • Elucidating the specific enzymatic machinery responsible for the formation and processing of the R-stereoisomer of 3-hydroxyacyl-CoAs.

  • Quantifying the levels of this compound in various physiological and pathological states to determine its utility as a biomarker.

  • Investigating potential signaling roles of this and other long-chain 3-hydroxy fatty acids beyond their function as metabolic intermediates.

This guide provides a foundational understanding of this compound based on its chemical nature and the well-established principles of fatty acid metabolism and lipidomics. It is intended to serve as a valuable resource for researchers and professionals in the life sciences and drug development.

References

Preliminary research on the biological activity of (3R,11Z)-3-hydroxyicosenoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search & Identification

The initial search reveals that (3R,11Z)-3-hydroxyicosenoyl-CoA is a 3-hydroxy fatty acyl-CoA. The key terms from the search results are "peroxisomal fatty acid beta-oxidation" and "D-3-hydroxyacyl-CoA". This immediately places the molecule within a specific metabolic context.

  • Result: These results indicate that the degradation of unsaturated fatty acids with double bonds at even-numbered carbons involves a D-3-hydroxyacyl-CoA intermediate and occurs in peroxisomes. A specific enzyme, D-3-hydroxyacyl-CoA hydro-lyase, is mentioned. This suggests that this compound is likely an intermediate in the peroxisomal β-oxidation of an unsaturated 20-carbon fatty acid. The "(3R)" configuration corresponds to the "D-" configuration in this context.

  • Result: These provide a general overview of peroxisomal β-oxidation, confirming it's a four-step process involving dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. It also mentions the requirement for auxiliary enzymes for unsaturated fatty acids.

  • Result: These are product pages for the molecule and its analogs. They confirm its identity as a 3-hydroxy fatty acyl-CoA but provide no specific biological activity data beyond that classification.

  • Result: Mentions "3-hydroxyacyl-CoA dehydratase 2" in relation to a (3R)-hydroxy intermediate, which is consistent with the other findings.

  • Result: These provide broader context on fatty acid oxidation in mitochondria and peroxisomes, the role of different enzymes (like SCHAD), and the regulation of the pathway. While not directly about the specific molecule, they are useful for understanding the overall process it's involved in.

Synthesizing the Information for the Guide

Based on this, I can construct the core of the technical guide.

  • Core Topic: The biological activity of this compound is its role as an intermediate in the peroxisomal β-oxidation pathway for specific unsaturated fatty acids.

  • Signaling Pathway/Workflow: The key pathway to diagram is the peroxisomal β-oxidation of an unsaturated fatty acid that leads to the formation of this specific intermediate. I can show the steps before and after its formation.

  • Quantitative Data: The initial search did not yield specific quantitative data (like IC50s, enzyme kinetics for this specific substrate, etc.). This is a common issue with highly specific biochemical intermediates that are not, for example, drug candidates. The data is likely embedded within broader studies on the overall pathway. I will need to perform a more targeted search for this. If no specific data is found for this compound, I will have to use representative data for the enzymes involved (e.g., D-3-hydroxyacyl-CoA hydro-lyase) with similar substrates and clearly state that in the guide.

  • Experimental Protocols: I can detail the protocol for assaying the key enzyme, D-3-hydroxyacyl-CoA hydro-lyase, as described in the literature. I will search for a paper that provides a detailed methods section for this or a similar enzyme assay.

Refining the Plan

  • Diagram Creation: I will create a Graphviz diagram for the peroxisomal β-oxidation pathway, highlighting the step involving this compound. I will also create a workflow diagram for a typical enzyme assay used to study its conversion.

  • Data Search (Targeted): I will perform a new search specifically for kinetic data.

    • "D-3-hydroxyacyl-CoA hydro-lyase" kinetics

    • "peroxisomal enoyl-CoA hydratase" substrate specificity

    • enzyme activity with 3-hydroxyicosenoyl-CoA

  • Protocol Search (Targeted): I will look for a specific paper detailing the assay for the relevant hydratase or dehydrogenase.

    • "D-3-hydroxyacyl-CoA hydro-lyase" enzyme assay protocol

    • "assay of peroxisomal beta-oxidation enzymes"

  • Content Assembly: I will write the guide, starting with an introduction, followed by the pathway diagram, the (likely representative) quantitative data table, the detailed experimental protocol, and a concluding summary. I will ensure all Graphviz diagrams adhere strictly to the user's color and contrast specifications.

If the targeted searches for quantitative data and protocols for this exact molecule remain fruitless, I will explicitly state this limitation and provide data and protocols for the most closely related substrate or enzyme activity found, explaining why it is a relevant proxy. This is the most scientifically sound approach when direct data is unavailable.

Let's proceed with the targeted searches.### 4. Analysis of Targeted Search Results

The targeted searches provided crucial, albeit specific, pieces of information.

  • Quantitative Data: Direct kinetic data (Km, Vmax, kcat) for this compound was not found. This is expected, as it's a very specific metabolic intermediate. However, results provided kinetic data for the relevant enzyme family, 2-enoyl-CoA hydratase 2 (which produces 3R-hydroxyacyl-CoAs), with various similar substrates (e.g., 2E-decenoyl-CoA). I can use this as representative data to illustrate the enzyme's function and substrate preferences. I will create a table using this representative data and clearly label it as such.

  • Experimental Protocols: The searches yielded several relevant protocols.

    • One result describes a spectrophotometric assay for (3R)-hydroxyacyl-CoA dehydrogenase activity, which is the next step in the pathway. This assay monitors the formation of a magnesium complex of the 3-ketoacyl-CoA product at 303 nm. This is a perfect candidate for a detailed protocol.

    • Other results describe general methods for assaying peroxisomal β-oxidation, including assays for acyl-CoA oxidase (the first step) and methods for isolating peroxisomes. This information is valuable for context and for designing a complete experimental workflow.

    • A key finding is that the enzyme responsible for converting a (2E)-enoyl-CoA to a (3R)-hydroxyacyl-CoA is the 2-enoyl-CoA hydratase 2 (also called D-specific 2-trans-enoyl-CoA hydratase or D-3-hydroxyacyl-CoA hydro-lyase), which is part of the multifunctional enzyme type 2 (MFE-2). The subsequent step is catalyzed by the (3R)-hydroxyacyl-CoA dehydrogenase domain of the same MFE-2 protein.

Final Plan Execution

I now have sufficient information to construct the technical guide as requested.

  • Introduction: Define this compound as a key intermediate in the peroxisomal β-oxidation of unsaturated fatty acids. Explain that this pathway is crucial for breaking down fatty acids that cannot be handled by mitochondria alone. Mention the key enzyme: peroxisomal multifunctional enzyme type 2 (MFE-2), which possesses both hydratase and dehydrogenase activities.

  • Signaling Pathway Diagram: Create a Graphviz diagram illustrating the relevant section of peroxisomal β-oxidation. It will show:

    • An upstream precursor (e.g., (2E,11Z)-icosadienoyl-CoA).

    • The action of 2-enoyl-CoA hydratase 2 (MFE-2) to produce this compound.

    • The action of (3R)-hydroxyacyl-CoA dehydrogenase (MFE-2) to convert it to the corresponding 3-ketoacyl-CoA.

    • The final thiolytic cleavage step.

  • Experimental Workflow Diagram: Create a Graphviz diagram outlining the workflow for isolating peroxisomes and assaying the dehydrogenase activity, from tissue homogenization to spectrophotometric measurement.

  • Detailed Experimental Protocol: Write a detailed, step-by-step protocol for the spectrophotometric assay of (3R)-hydroxyacyl-CoA dehydrogenase activity, based on the literature found. This will include reagent preparation, assay mixture composition, and the principle of measurement.

  • Review and Formatting: Assemble all components into the final whitepaper format. Double-check that all Graphviz diagrams strictly adhere to the user's color palette and critical contrast rules. Add captions to all diagrams and tables. Ensure citations are used appropriately.

This comprehensive plan will result in a detailed technical guide that, while acknowledging the absence of data for the exact molecule, provides a scientifically sound and thorough overview of its biological context, the methods used to study it, and representative data for its enzymatic conversion. This fulfills the user's request for an in-depth guide for a scientific audience. I will now proceed with generating the response.

Abstract

This technical guide provides a detailed overview of the biological significance of this compound, a key metabolic intermediate. Its primary role is situated within the peroxisomal β-oxidation pathway, specifically in the degradation of unsaturated fatty acids that cannot be processed by standard mitochondrial oxidation. This document outlines the metabolic pathway, presents representative quantitative data for the enzymes involved, details a relevant experimental protocol for activity measurement, and provides workflow visualizations to support further research and drug development efforts in metabolic diseases.

Introduction to this compound

This compound is a C20 unsaturated 3-hydroxyacyl-CoA intermediate. Its stereospecific '3R' configuration (also referred to as D-configuration) marks it as a substrate for a distinct set of enzymes located within the peroxisome. Unlike the majority of fatty acid oxidation which occurs in the mitochondria and produces (3S)-hydroxyacyl-CoA intermediates, the degradation of certain unsaturated fatty acids requires auxiliary enzymatic steps that are exclusively handled by the peroxisomal pathway.

The formation and subsequent conversion of this compound are catalyzed by the Peroxisomal Multifunctional Enzyme Type 2 (MFE-2) . This single protein possesses two distinct catalytic domains that perform sequential reactions:

  • 2-enoyl-CoA hydratase 2 activity: Hydrates a trans-2-enoyl-CoA precursor to form the (3R)-hydroxyacyl-CoA intermediate.

  • (3R)-hydroxyacyl-CoA dehydrogenase activity: Dehydrogenates the (3R)-hydroxyacyl-CoA intermediate into its corresponding 3-ketoacyl-CoA.

This efficient two-step process, facilitated by a single bifunctional enzyme, is critical for resolving complex fatty acid structures for energy production or synthesis of other biomolecules.

Metabolic Pathway and Visualization

The core biological activity of this compound is its transient existence as an intermediate in peroxisomal β-oxidation. The pathway segment below illustrates its formation and catabolism. The process begins with an unsaturated enoyl-CoA, which is hydrated by the hydratase domain of MFE-2. The resulting (3R)-hydroxy intermediate is then immediately processed by the dehydrogenase domain of the same enzyme, before the final thiolytic cleavage shortens the fatty acid chain.

Peroxisomal_Beta_Oxidation cluster_MFE2 Peroxisomal Multifunctional Enzyme 2 (MFE-2) cluster_steps Hydratase 2-enoyl-CoA Hydratase 2 Domain Intermediate This compound Hydratase->Intermediate Dehydrogenase (3R)-hydroxyacyl-CoA Dehydrogenase Domain Keto (11Z)-3-Ketoicosenoyl-CoA Dehydrogenase->Keto NADH + H⁺ Precursor (2E,11Z)-Icosadienoyl-CoA Precursor->Hydratase H₂O Intermediate->Dehydrogenase NAD⁺ Thiolase Peroxisomal Thiolase Keto->Thiolase CoA-SH Products Acetyl-CoA + Octadecenoyl-CoA Thiolase->Products

Figure 1: Metabolic conversion of this compound.

Quantitative Data

Direct enzyme kinetic data for this compound is not prominently available in published literature. However, data from studies on the rat peroxisomal MFE-2 enzyme using analogous straight-chain (2E)-enoyl-CoA substrates provide a strong representation of its catalytic efficiency. The following table summarizes these representative kinetic parameters for the 2-enoyl-CoA hydratase 2 activity of MFE-2.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
(2E)-Butenoyl-CoA251104.4 x 10⁶
(2E)-Hexenoyl-CoA101801.8 x 10⁷
(2E)-Decenoyl-CoA82002.5 x 10⁷
(2E)-Hexadecenoyl-CoA101501.5 x 10⁷
Table 1: Representative Kinetic Constants for Rat Peroxisomal 2-enoyl-CoA Hydratase 2. Data illustrates a high affinity and catalytic turnover for medium to long-chain fatty acyl-CoAs.

Experimental Protocols & Workflow

Investigating the biological activity of this compound involves assaying the enzyme responsible for its conversion: (3R)-hydroxyacyl-CoA dehydrogenase (the second function of MFE-2). This can be achieved through a continuous spectrophotometric assay.

Experimental Workflow Visualization

The overall process, from sample preparation to data acquisition, involves the isolation of peroxisomes from tissue homogenates followed by the enzymatic assay.

Experimental_Workflow cluster_prep Peroxisome Isolation cluster_assay Enzyme Activity Assay T1 Tissue Homogenization (e.g., Rat Liver) T2 Differential Centrifugation (to obtain crude organelle fraction) T1->T2 T3 Density Gradient Centrifugation (e.g., Percoll gradient) T2->T3 T4 Collect Purified Peroxisome Fraction T3->T4 A3 Add Peroxisomal Extract (to start reaction) T4->A3 Enzyme Source A1 Prepare Assay Buffer (Tris-HCl, pH 9.0, MgCl₂) A2 Add Reagents to Cuvette: Buffer, NAD⁺, Substrate A1->A2 A2->A3 A4 Spectrophotometric Reading (Monitor ΔA₃₀₃ nm over time) A3->A4 DA Data Analysis (Calculate specific activity) A4->DA

Figure 2: Workflow for assaying (3R)-hydroxyacyl-CoA dehydrogenase activity.
Detailed Protocol: Spectrophotometric Assay for (3R)-hydroxyacyl-CoA Dehydrogenase

This protocol is adapted from methodologies used for assaying the dehydrogenase component of peroxisomal MFE-2.

Principle: The NAD⁺-dependent oxidation of a (3R)-hydroxyacyl-CoA to a 3-ketoacyl-CoA by the dehydrogenase results in the formation of NADH. The 3-ketoacyl-CoA product forms a magnesium-chelate complex that exhibits strong absorbance at 303 nm. The rate of increase in absorbance at 303 nm is directly proportional to the enzyme activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 2.5 mM MgCl₂.

  • Substrate: 30 µM solution of this compound in water or a suitable buffer. Note: If the specific substrate is unavailable, (3R)-hydroxybutyryl-CoA or (3R)-hydroxydecanoyl-CoA can be used as effective substitutes.

  • Cofactor: 10 mM NAD⁺ solution in water.

  • Enzyme Source: Purified peroxisomal fraction from tissue homogenate, diluted to an appropriate concentration in assay buffer.

Procedure:

  • Set a spectrophotometer to read absorbance at 303 nm at a constant temperature (e.g., 25°C or 37°C).

  • In a 1 mL quartz cuvette, combine the following:

    • 950 µL of Assay Buffer.

    • 10 µL of 10 mM NAD⁺ solution (final concentration: 100 µM).

    • 30 µL of 30 µM substrate solution (final concentration: 0.9 µM).

  • Mix the contents of the cuvette by gentle inversion and incubate for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.

  • Initiate the reaction by adding 10 µL of the diluted peroxisomal enzyme source to the cuvette.

  • Immediately mix and begin monitoring the change in absorbance at 303 nm for 3-5 minutes.

  • Record the linear rate of absorbance increase (ΔA₃₀₃/min).

Calculation of Enzyme Activity: The specific activity can be calculated using the Beer-Lambert law (A = εcl), where:

  • A is the change in absorbance per minute (ΔA₃₀₃/min).

  • ε is the molar extinction coefficient for the Mg²⁺-3-ketoacyl-CoA complex at 303 nm. This value must be determined empirically or sourced from literature for the specific product.

  • c is the concentration of the substrate converted.

  • l is the path length of the cuvette (typically 1 cm).

Specific Activity (U/mg) = (ΔA₃₀₃/min * Total Assay Volume) / (ε * Path Length * mg of protein in assay)

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Conclusion

This compound is a pivotal, albeit transient, molecule in the specialized field of peroxisomal lipid metabolism. Its biological activity is defined by its role as a substrate for the multifunctional enzyme MFE-2, linking the hydration of an unsaturated enoyl-CoA to the subsequent dehydrogenation step. While direct kinetic studies on this specific C20 intermediate are sparse, a robust understanding can be built from data on analogous substrates and the well-established protocols for assaying the enzymes of the peroxisomal β-oxidation pathway. The methodologies and data presented herein provide a foundational guide for researchers investigating metabolic disorders linked to fatty acid oxidation and for the development of targeted therapeutic interventions.

Methodological & Application

Application Notes and Protocols for the Synthesis of (3R,11Z)-3-hydroxyicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,11Z)-3-hydroxyicosenoyl-CoA is a long-chain, unsaturated fatty acyl-coenzyme A thioester. Long-chain acyl-CoAs are critical intermediates in fatty acid metabolism, particularly in the β-oxidation pathway.[1][2][3] The specific stereochemistry at the 3-position and the cis-double bond at the 11-position suggest its potential involvement in specific metabolic or signaling pathways that are of interest to researchers in metabolic diseases, cardiology, and drug development. Deficiencies in the enzymes that metabolize long-chain 3-hydroxyacyl-CoAs, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), lead to severe genetic disorders, highlighting the importance of studying these molecules.[1][4]

This document provides a detailed protocol for a chemoenzymatic synthesis of this compound for research purposes. The synthesis is divided into two main stages: the synthesis of the precursor fatty acid, (3R,11Z)-3-hydroxy-11-eicosenoic acid, and its subsequent conversion to the coenzyme A thioester.

Data Presentation

Table 1: Summary of Key Synthesis Steps and Expected Outcomes

StepDescriptionStarting MaterialKey Reagents/EnzymesProductExpected YieldPurity
1Synthesis of (11Z)-eicosenoic acidOleic acidFatty acid elongase system (microbial)(11Z)-eicosenoic acidHigh (organism dependent)>95%
2Activation of (11Z)-eicosenoic acid(11Z)-eicosenoic acidOxalyl chloride, DMF (cat.)(11Z)-eicosenoyl chlorideQuantitativeUsed directly
3Meldrum's acid condensation(11Z)-eicosenoyl chlorideMeldrum's acid, Pyridine (B92270)2,2-dimethyl-5-((11Z)-icosenoyl)-1,3-dioxane-4,6-dione80-90%>95%
4MethanolysisIntermediate from Step 3Methanol (B129727)Methyl 3-keto-(11Z)-icosenoate85-95%>98%
5Stereoselective enzymatic reductionMethyl 3-keto-(11Z)-icosenoateKetoreductase (KRED), Isopropanol (B130326)Methyl (3R,11Z)-3-hydroxy-11-eicosenoate>95%>99% ee
6SaponificationMethyl (3R,11Z)-3-hydroxy-11-eicosenoateLiOH, THF/H2O(3R,11Z)-3-hydroxy-11-eicosenoic acid>95%>98%
7NHS ester formation(3R,11Z)-3-hydroxy-11-eicosenoic acidN-hydroxysuccinimide (NHS), DCC(3R,11Z)-3-hydroxy-11-eicosenoic acid NHS ester80-90%Used directly
8Thioesterification with Coenzyme ANHS ester from Step 7Coenzyme A trilithium salt, NaHCO3This compound60-70%>95% (by HPLC)

Experimental Protocols

Part 1: Synthesis of (3R,11Z)-3-hydroxy-11-eicosenoic acid

This part of the synthesis focuses on creating the specific fatty acid precursor with the desired chain length, double bond, and stereochemistry.

1. Preparation of (11Z)-eicosenoic acid (Gondoic acid)

(11Z)-eicosenoic acid can be obtained commercially or produced microbially. Certain fungi, such as Mortierella chlamydospora, are known to produce significant quantities of this fatty acid.[5][6] Alternatively, it can be synthesized from oleic acid through enzymatic elongation.[6] For the purpose of this protocol, we will assume a starting supply of (11Z)-eicosenoic acid.

2. Synthesis of Methyl 3-keto-(11Z)-icosenoate

This procedure involves the conversion of the fatty acid to a β-keto ester, which is a substrate for the key stereoselective reduction.

  • Materials: (11Z)-eicosenoic acid, oxalyl chloride, dichloromethane (B109758) (DCM), dimethylformamide (DMF), Meldrum's acid, pyridine, methanol, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve (11Z)-eicosenoic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 equivalents) at 0 °C.

    • Stir the reaction at room temperature for 2 hours or until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude (11Z)-eicosenoyl chloride.

    • In a separate flask, dissolve Meldrum's acid (1.5 equivalents) in anhydrous DCM and cool to 0 °C.

    • Slowly add pyridine (2.5 equivalents).

    • Add the crude (11Z)-eicosenoyl chloride dissolved in DCM to the Meldrum's acid solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with 1M HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Dissolve the crude product in methanol and heat to reflux for 4 hours.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Purify the resulting methyl 3-keto-(11Z)-icosenoate by column chromatography on silica (B1680970) gel.

3. Stereoselective Reduction to Methyl (3R,11Z)-3-hydroxy-11-eicosenoate

This key step establishes the (R)-stereochemistry at the 3-position using a ketoreductase enzyme.[7]

  • Materials: Methyl 3-keto-(11Z)-icosenoate, a suitable ketoreductase (KRED) that shows high selectivity for producing the (R)-alcohol, NADP⁺ (if not recycled by the enzyme system), isopropanol (as a co-solvent and hydride source), buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

  • Procedure:

    • In a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0), suspend the KRED.

    • Add isopropanol as a co-solvent to aid in the substrate's solubility (typically 5-10% v/v).

    • If required by the enzyme system, add NADP⁺.

    • Add the methyl 3-keto-(11Z)-icosenoate.

    • Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC or TLC.

    • Upon completion, extract the product with an organic solvent such as ethyl acetate (B1210297).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting methyl (3R,11Z)-3-hydroxy-11-eicosenoate is often of high purity and can be used directly in the next step. Chiral HPLC can be used to determine the enantiomeric excess.

4. Saponification to (3R,11Z)-3-hydroxy-11-eicosenoic acid

  • Materials: Methyl (3R,11Z)-3-hydroxy-11-eicosenoate, lithium hydroxide (B78521) (LiOH), tetrahydrofuran (B95107) (THF), water.

  • Procedure:

    • Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1 v/v).

    • Add an excess of LiOH (e.g., 3-4 equivalents).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3R,11Z)-3-hydroxy-11-eicosenoic acid.

Part 2: Synthesis of this compound

This part describes the activation of the synthesized fatty acid and its coupling to Coenzyme A.

5. Formation of the N-hydroxysuccinimide (NHS) ester

  • Materials: (3R,11Z)-3-hydroxy-11-eicosenoic acid, N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (B1669883) (DCC), anhydrous ethyl acetate or THF.

  • Procedure:

    • Dissolve (3R,11Z)-3-hydroxy-11-eicosenoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous ethyl acetate.

    • Cool the solution to 0 °C.

    • Add a solution of DCC (1.1 equivalents) in anhydrous ethyl acetate dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Filter off the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude NHS ester is used immediately in the next step.

6. Thioesterification with Coenzyme A

  • Materials: (3R,11Z)-3-hydroxy-11-eicosenoic acid NHS ester, Coenzyme A trilithium salt, sodium bicarbonate, THF, water.

  • Procedure:

    • Dissolve Coenzyme A trilithium salt (1.2 equivalents) in a saturated aqueous solution of sodium bicarbonate.

    • Add a solution of the crude NHS ester in THF dropwise to the Coenzyme A solution with vigorous stirring.

    • Stir the reaction at room temperature for 12-16 hours.

    • Acidify the reaction mixture to pH 3-4 with 1M HCl.

    • The product can be purified by solid-phase extraction (SPE) followed by preparative HPLC.

7. Purification by Solid-Phase Extraction (SPE) and HPLC

  • Materials: SPE cartridge (e.g., C18), methanol, water, potassium phosphate buffer.

  • Procedure:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the acidified reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove salts and unreacted Coenzyme A.

    • Elute the this compound with methanol.

    • Concentrate the eluate under reduced pressure.

    • Further purify the product by preparative reverse-phase HPLC using a gradient of acetonitrile (B52724) in a potassium phosphate buffer.[8][9]

    • Lyophilize the pure fractions to obtain this compound as a white solid.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow node_oleic Oleic Acid node_gondoic (11Z)-eicosenoic acid node_oleic->node_gondoic Elongation node_ketoester Methyl 3-keto-(11Z)-icosenoate node_gondoic->node_ketoester Activation & Condensation node_hydroxyester Methyl (3R,11Z)-3-hydroxy-11-eicosenoate node_ketoester->node_hydroxyester KRED Reduction node_hydroxyacid (3R,11Z)-3-hydroxy-11-eicosenoic acid node_hydroxyester->node_hydroxyacid Saponification node_nhs NHS ester node_hydroxyacid->node_nhs NHS, DCC node_coa_ester This compound node_nhs->node_coa_ester Coenzyme A Beta_Oxidation node_fatty_acyl_coa Fatty Acyl-CoA (Cn) node_enoyl_coa trans-Δ2-Enoyl-CoA node_fatty_acyl_coa->node_enoyl_coa Acyl-CoA Dehydrogenase node_hydroxyacyl_coa (3S)-3-Hydroxyacyl-CoA node_enoyl_coa->node_hydroxyacyl_coa Enoyl-CoA Hydratase node_ketoacyl_coa 3-Ketoacyl-CoA node_hydroxyacyl_coa->node_ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase node_shorter_acyl_coa Fatty Acyl-CoA (Cn-2) node_ketoacyl_coa->node_shorter_acyl_coa Thiolase node_acetyl_coa Acetyl-CoA node_ketoacyl_coa->node_acetyl_coa Thiolase node_target This compound (Research Compound) node_target->node_hydroxyacyl_coa Is an isomer of pathway intermediate

References

Application Note: Quantification of (3R,11Z)-3-hydroxyicosenoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3R,11Z)-3-hydroxyicosenoyl-CoA is a long-chain fatty acyl-coenzyme A (CoA) thioester. Long-chain acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, de novo lipogenesis, and cellular signaling. Accurate quantification of specific acyl-CoA species is essential for understanding their roles in health and disease. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices.

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular lipids and metabolites. The analyte is then detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions, ensuring high selectivity and sensitivity. An appropriate odd-chain or stable isotope-labeled long-chain acyl-CoA should be used as an internal standard to correct for matrix effects and variations in sample processing.

Experimental Protocols

Sample Preparation (from cell culture)

This protocol is adapted from established methods for acyl-CoA extraction.[1][2]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid

  • Acetonitrile (B52724)

  • Internal Standard (e.g., Heptadecanoyl-CoA, C17:0-CoA) stock solution

  • 1.5 mL microcentrifuge tubes

  • Cell scraper

  • Centrifuge capable of 4°C

Procedure:

  • Aspirate the culture medium from the cell culture plate (e.g., 10 cm dish).

  • Wash the cells once with 5 mL of ice-cold PBS.

  • Add 1 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Aspirate and discard the supernatant.

  • Resuspend the cell pellet in 200 µL of ice-cold deionized water containing 0.6% formic acid.

  • Add a known amount of internal standard to each sample.

  • Add 800 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 10 mM ammonium (B1175870) acetate) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile[3]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Gradient Elution:

Time (min) % Mobile Phase B
0.0 20
2.0 20
12.0 95
15.0 95
15.1 20

| 20.0 | 20 |

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: MRM Transitions for Quantification

The exact mass of this compound (C41H74N7O18P3S) is 1077.42 g/mol . The protonated molecule [M+H]+ will have an m/z of 1078.4. Acyl-CoAs typically fragment in a characteristic way, losing the 3'-phospho-ADP moiety (neutral loss of 507.1 Da).[4][5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1078.4571.3100To be optimized
Internal Standard (C17:0-CoA)1020.4513.3100To be optimized

Collision energy must be optimized for the specific instrument to maximize the product ion signal.

Table 2: Method Validation Parameters

The method should be validated according to established guidelines.[5][6][7]

ParameterAcceptance Criteria
Linearity (R²) > 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%
Matrix Effect Within acceptable limits
Stability Analyte stable under storage and processing conditions

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_harvest Cell Harvesting & Washing lysis Cell Lysis & Internal Standard Spiking cell_harvest->lysis precipitation Protein Precipitation (Acetonitrile) lysis->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant_transfer Supernatant Collection centrifugation->supernatant_transfer drying Evaporation to Dryness supernatant_transfer->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification using Internal Standard integration->quantification

Caption: Workflow for LC-MS/MS quantification of acyl-CoAs.

Acyl-CoA Fragmentation Pathway

cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) - Collision Cell cluster_q3 Quadrupole 3 (Q3) precursor Precursor Ion [M+H]+ fragmentation Collision-Induced Dissociation precursor->fragmentation product Product Ion [M-507.1+H]+ fragmentation->product neutral_loss Neutral Loss (3'-phospho-ADP) 507.1 Da fragmentation->neutral_loss

Caption: Characteristic fragmentation of acyl-CoAs in MS/MS.

References

In Vitro Enzyme Assays Utilizing (3R,11Z)-3-hydroxy-11-icosenoyl-CoA: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for in vitro enzyme assays using (3R,11Z)-3-hydroxy-11-icosenoyl-CoA as a substrate. This guide focuses on the enzymatic activity of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a key enzyme in mitochondrial fatty acid beta-oxidation.

(3R,11Z)-3-hydroxy-11-icosenoyl-CoA is a long-chain monounsaturated 3-hydroxyacyl-CoA that serves as an intermediate in the beta-oxidation of very-long-chain fatty acids. The primary enzyme responsible for the dehydrogenation of this substrate is the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity of the mitochondrial trifunctional protein (TFP). TFP is a hetero-octameric complex located in the inner mitochondrial membrane, composed of four α-subunits (encoded by the HADHA gene) and four β-subunits (HADHB gene). The α-subunit harbors the LCHAD and enoyl-CoA hydratase activities, while the β-subunit contains the long-chain 3-ketoacyl-CoA thiolase activity.[1][2][3]

Deficiencies in LCHAD activity can lead to serious inherited metabolic disorders, characterized by hypoketotic hypoglycemia, cardiomyopathy, and rhabdomyolysis.[2][4][5][6][7] Therefore, in vitro assays for LCHAD activity are crucial for disease diagnosis, drug discovery, and fundamental research into fatty acid metabolism.

Application Notes

Principle of the Assay: The in vitro assay for LCHAD activity measures the conversion of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA to 3-keto-11-icosenoyl-CoA. This reaction is coupled to the reduction of NAD+ to NADH. The rate of NADH production can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. This direct spectrophotometric assay provides a continuous and reliable method for determining enzyme kinetics.

Enzyme Source: The recommended enzyme source for this assay is the purified mitochondrial trifunctional protein (TFP) isolated from a suitable source, such as bovine liver or recombinant expression systems. Assays can also be performed using cell lysates from cultured fibroblasts or other relevant cell types, though this may require additional steps to account for background activities.[2] When using cell lysates, it is important to assay LCHAD activity after the immunoprecipitation of short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) to avoid interference from its activity on shorter-chain substrates.[2]

Substrate Preparation: (3R,11Z)-3-hydroxy-11-icosenoyl-CoA is not commercially available and typically requires chemical or enzymatic synthesis. Enzymatic synthesis can be achieved using acyl-CoA synthetase to activate the corresponding free fatty acid with Coenzyme A. Purification of the synthesized substrate is critical for accurate and reproducible results and can be performed using techniques such as reverse-phase high-performance liquid chromatography (HPLC).

Inhibitor Screening: The described assay is readily adaptable for high-throughput screening of potential LCHAD inhibitors. By measuring the reduction in the rate of NADH formation in the presence of test compounds, their inhibitory potential can be quantified. It is important to note that currently, there are no well-characterized, specific inhibitors for LCHAD that have been tested with (3R,11Z)-3-hydroxy-11-icosenoyl-CoA. However, compounds known to inhibit other 3-hydroxyacyl-CoA dehydrogenases could be tested for cross-reactivity.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for LCHAD Activity

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of LCHAD with (3R,11Z)-3-hydroxy-11-icosenoyl-CoA.

Materials:

  • Purified mitochondrial trifunctional protein (TFP)

  • (3R,11Z)-3-hydroxy-11-icosenoyl-CoA (substrate)

  • NAD+ (coenzyme)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Bovine Serum Albumin (BSA)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA in a suitable buffer (e.g., potassium phosphate buffer). The concentration should be determined accurately by spectrophotometry.

  • Prepare a reaction mixture in a cuvette containing:

    • 100 mM Potassium phosphate buffer, pH 7.5

    • 1 mM NAD+

    • 0.1% BSA (to prevent substrate precipitation)

    • Varying concentrations of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA (e.g., 1 µM to 100 µM)

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a known amount of purified TFP to the cuvette.

  • Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Repeat the assay for each substrate concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Data Presentation:

Substrate Concentration (µM)Initial Velocity (µmol/min/mg)
1Insert Data
5Insert Data
10Insert Data
20Insert Data
50Insert Data
100Insert Data
Kinetic ParameterValue
KₘInsert Data µM
VₘₐₓInsert Data µmol/min/mg

Note: The table above is a template. Actual data needs to be generated from experimental results.

Protocol 2: Radiometric Assay for LCHAD Activity in Cultured Fibroblasts

This protocol describes a discontinuous radiometric assay for measuring LCHAD activity in intact cells using a radiolabeled precursor.

Materials:

  • Cultured human fibroblasts

  • [9,10-³H]-oleic acid (or another suitable radiolabeled long-chain fatty acid precursor)

  • Cell culture medium

  • Scintillation vials

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Culture fibroblasts to near confluency in appropriate culture vessels.

  • Incubate the cells with medium containing a known concentration and specific activity of [9,10-³H]-oleic acid for a defined period (e.g., 24-48 hours). During this time, the cells will take up and metabolize the fatty acid, leading to the formation of tritiated water as a byproduct of beta-oxidation.

  • After incubation, collect a sample of the culture medium.

  • Separate the tritiated water from the radiolabeled fatty acid using a suitable method, such as anion exchange chromatography.

  • Add the collected aqueous fraction to a scintillation vial with scintillation fluid.

  • Measure the radioactivity in a scintillation counter.

  • The amount of tritiated water produced is proportional to the overall rate of fatty acid beta-oxidation, including the LCHAD-catalyzed step.

  • To specifically assess LCHAD activity, this assay is often used in conjunction with cells from patients with known LCHAD deficiency as a negative control.

Data Presentation:

Cell LineTritiated Water Production (DPM/mg protein)
Control FibroblastsInsert Data
LCHAD-deficient FibroblastsInsert Data
Test Sample FibroblastsInsert Data

Note: The table above is a template. Actual data needs to be generated from experimental results.

Visualizations

Fatty_Acid_Beta_Oxidation cluster_matrix Mitochondrial Matrix cluster_enzymes Enzymes of Beta-Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Icosenoyl-CoA) Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA FAD -> FADH₂ ACAD Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA ((3R,11Z)-3-hydroxy-11-icosenoyl-CoA) Enoyl_CoA->Hydroxyacyl_CoA H₂O TFP_Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA (3-keto-11-icosenoyl-CoA) Hydroxyacyl_CoA->Ketoacyl_CoA NAD⁺ -> NADH + H⁺ LCHAD Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA CoA-SH Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA CoA-SH Thiolase Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle ACAD Acyl-CoA Dehydrogenase TFP_Hydratase Enoyl-CoA Hydratase (TFP α-subunit) LCHAD Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) (TFP α-subunit) Thiolase 3-Ketoacyl-CoA Thiolase (TFP β-subunit)

Caption: Mitochondrial beta-oxidation pathway highlighting the LCHAD-catalyzed step.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Substrate_Prep Synthesize and Purify (3R,11Z)-3-hydroxy-11-icosenoyl-CoA Reaction_Setup Set up reaction mixture in cuvette with varying substrate concentrations Substrate_Prep->Reaction_Setup Enzyme_Prep Purify Mitochondrial Trifunctional Protein (TFP) Initiate_Reaction Add TFP to initiate the reaction Enzyme_Prep->Initiate_Reaction Reagent_Prep Prepare Assay Buffer, NAD⁺, and other reagents Reagent_Prep->Reaction_Setup Reaction_Setup->Initiate_Reaction Data_Acquisition Monitor Absorbance at 340 nm over time Initiate_Reaction->Data_Acquisition Calculate_Velocity Calculate Initial Velocity (V₀) from absorbance change Data_Acquisition->Calculate_Velocity Michaelis_Menten Plot V₀ vs. [Substrate] and fit to Michaelis-Menten equation Calculate_Velocity->Michaelis_Menten Determine_Kinetics Determine Kₘ and Vₘₐₓ Michaelis_Menten->Determine_Kinetics

Caption: Workflow for the spectrophotometric assay of LCHAD activity.

References

Applications of (3R,11Z)-3-hydroxyicosenoyl-CoA in studying metabolic diseases.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of lipid metabolism is paramount in understanding and developing therapeutics for a range of metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity. Within the intricate network of fatty acid oxidation, intermediates such as (3R,11Z)-3-hydroxyicosenoyl-CoA serve as critical probes for dissecting enzymatic activity and pathway flux. This document provides detailed application notes and protocols for the utilization of this compound in the investigation of metabolic diseases.

This compound is a specific stereoisomer of a 20-carbon monounsaturated 3-hydroxy fatty acyl-CoA. Its structure makes it a putative intermediate in the β-oxidation of long-chain unsaturated fatty acids. Dysregulation of this pathway is a hallmark of many metabolic disorders. The application of this specific molecule allows for precise investigation of key enzymes and metabolic routes.

Application Notes

This compound can be employed in a variety of research contexts to explore the pathophysiology of metabolic diseases.

1. Elucidating Enzyme Kinetics and Substrate Specificity:

This molecule is a potential substrate for several key enzymes in the mitochondrial fatty acid β-oxidation spiral. These include:

  • Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD): This enzyme catalyzes the NAD+-dependent dehydrogenation of 3-hydroxyacyl-CoAs. Investigating the kinetics of LCHAD with this compound can reveal how the position of the double bond influences substrate binding and turnover.

  • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoAs to free fatty acids and Coenzyme A, thereby regulating the intracellular pool of activated fatty acids.[1] Studying the activity of different ACOT isoforms with this substrate can shed light on their role in lipid trafficking and signaling.[1]

Understanding the interaction of these enzymes with this compound can provide insights into how genetic defects or pharmacological interventions affect fatty acid metabolism.

2. Probing Mitochondrial Function and Dysfunction:

Mitochondrial β-oxidation is central to cellular energy homeostasis. In metabolic diseases, mitochondrial function is often impaired. This compound can be used as a substrate in isolated mitochondria or permeabilized cells to:

  • Assess the rate of fatty acid oxidation: By measuring oxygen consumption or the production of downstream metabolites like acetyl-CoA, researchers can determine the capacity of mitochondria to metabolize this specific fatty acid.

  • Identify bottlenecks in the β-oxidation pathway: An accumulation of this compound or its upstream precursors in response to metabolic challenges can pinpoint specific enzymatic steps that are impaired.

3. Investigating Cellular Lipid Homeostasis:

The balance between fatty acid synthesis, storage, and oxidation is tightly regulated. Disruptions in this balance contribute to cellular lipid accumulation (steatosis), a key feature of NAFLD and obesity. By introducing labeled versions of this compound to cell culture models (e.g., hepatocytes, adipocytes), researchers can trace its metabolic fate and investigate:

  • Incorporation into complex lipids: The extent to which this fatty acyl-CoA is incorporated into triglycerides, phospholipids, and cholesterol esters can reveal the cellular response to an influx of specific unsaturated fatty acids.

  • Regulation of gene expression: The accumulation of specific fatty acyl-CoAs can act as signaling molecules, influencing the expression of genes involved in lipid metabolism through transcription factors such as PPARs and SREBPs.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated from the experiments described above. These values are for illustrative purposes and would need to be determined experimentally.

ParameterEnzyme/SystemThis compoundControl Substrate (e.g., 3-hydroxypalmitoyl-CoA)Units
Km LCHADValueValueµM
Vmax LCHADValueValuenmol/min/mg protein
kcat/Km LCHADValueValueM-1s-1
Hydrolysis Rate ACOT1ValueValuepmol/min/mg protein
Oxygen Consumption Rate Isolated MitochondriaValueValuenmol O2/min/mg protein
Triglyceride Incorporation Cultured HepatocytesValueValue% of total labeled substrate

Experimental Protocols

Protocol 1: In Vitro Enzyme Activity Assay for LCHAD

This protocol describes a spectrophotometric assay to determine the kinetic parameters of LCHAD with this compound.

Materials:

  • Purified recombinant LCHAD enzyme

  • This compound

  • NAD+

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer).

  • In a 96-well plate, set up reactions containing assay buffer, a fixed concentration of NAD+ (e.g., 1 mM), and varying concentrations of this compound.

  • Initiate the reaction by adding a fixed amount of purified LCHAD enzyme to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.

  • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Analysis of Fatty Acid Oxidation in Permeabilized Cells

This protocol outlines a method to measure the oxidation of this compound in cultured cells.

Materials:

  • Cultured cells (e.g., HepG2 hepatocytes)

  • Permeabilization agent (e.g., digitonin (B1670571) or saponin)

  • This compound (can be radiolabeled, e.g., with 14C or 3H)

  • Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, and HEPES)

  • Scintillation counter (if using radiolabeled substrate)

  • Oxygen electrode or Seahorse XF Analyzer

Procedure:

  • Culture cells to the desired confluency.

  • Harvest the cells and resuspend them in respiration buffer.

  • Permeabilize the cell membrane by adding a titrated amount of digitonin or saponin.

  • Add this compound to the permeabilized cells.

  • Measure the rate of oxygen consumption using an oxygen electrode or a Seahorse XF Analyzer.

  • Alternatively, if using a radiolabeled substrate, stop the reaction after a defined time and measure the production of radiolabeled acetyl-CoA or CO2 by scintillation counting.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion FFA Free Fatty Acid ((11Z)-icosenoic acid) Acyl_CoA (11Z)-Icosenoyl-CoA FFA->Acyl_CoA ACS Mito_Acyl_CoA (11Z)-Icosenoyl-CoA Acyl_CoA->Mito_Acyl_CoA CPT1 ACS Acyl-CoA Synthetase CPT1 CPT1 Beta_Oxidation β-Oxidation (several steps) Mito_Acyl_CoA->Beta_Oxidation 3H_CoA (3R,11Z)-3-hydroxy- icosenoyl-CoA Beta_Oxidation->3H_CoA Ketoacyl_CoA 3-Ketoacyl-CoA 3H_CoA->Ketoacyl_CoA LCHAD (NAD+ -> NADH) LCHAD LCHAD Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Caption: Mitochondrial β-oxidation of (11Z)-icosenoic acid.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Hepatocytes) Isolation Isolation of Mitochondria or Permeabilization Cell_Culture->Isolation Incubation Incubation with This compound Isolation->Incubation Measurement Measurement of - Oxygen Consumption - Metabolite Levels - Gene Expression Incubation->Measurement Data_Analysis Kinetic Analysis Statistical Comparison Measurement->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

Caption: Workflow for studying fatty acid metabolism.

By providing a specific and well-characterized tool compound, the study of this compound offers a valuable avenue for advancing our understanding of metabolic diseases and identifying novel therapeutic targets. The protocols and applications outlined here provide a framework for researchers to integrate this molecule into their investigations.

References

Proper Handling and Storage of (3R,11Z)-3-hydroxyicosenoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proper handling and storage of (3R,11Z)-3-hydroxyicosenoyl-CoA, a key intermediate in fatty acid metabolism. Adherence to these guidelines is crucial to ensure the integrity and stability of the compound for accurate and reproducible experimental results.

Introduction

This compound is a long-chain monounsaturated 3-hydroxyacyl-CoA. Such molecules are intermediates in the β-oxidation of fatty acids. The presence of a hydroxyl group, a thioester bond, and a cis-double bond in its structure makes it susceptible to degradation if not handled and stored correctly. The thioester linkage is particularly labile and can be hydrolyzed, while the double bond is prone to oxidation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₄₁H₇₂N₇O₁₈P₃S
Molecular Weight 1076.03 g/mol
Appearance Typically a white to off-white solid
Purity >95% (should be confirmed by CoA)
Solubility Soluble in organic solvents (e.g., ethanol (B145695), methanol (B129727), DMSO), and aqueous buffers with detergents.

Handling and Storage Conditions

Proper handling and storage are paramount to prevent the degradation of this compound. The following conditions are recommended based on the general stability of long-chain unsaturated acyl-CoA thioesters.

General Handling
  • Inert Atmosphere: Whenever possible, handle the solid compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the unsaturated bond.

  • Avoid Contamination: Use clean, sterile spatulas and glassware to prevent contamination.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.

Storage Conditions

The stability of this compound under different storage conditions is summarized below. It is critical to refer to the manufacturer's Certificate of Analysis (CoA) for specific recommendations.

ConditionRecommendationRationale
Solid Form Store at -20°C or -80°C in a tightly sealed container under an inert atmosphere.Minimizes hydrolysis and oxidation.
Organic Solvent Prepare stock solutions in a dry organic solvent such as ethanol or methanol. Store at -80°C under an inert atmosphere. Aliquot to avoid repeated freeze-thaw cycles.Prevents hydrolysis of the thioester bond and oxidation of the double bond.
Aqueous Solutions Prepare fresh for immediate use. If short-term storage is necessary, store on ice for a few hours. Avoid prolonged storage in aqueous buffers.The thioester bond is susceptible to hydrolysis in aqueous environments.
Light Exposure Protect from light.Light can promote the oxidation of the unsaturated bond.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, it is anticipated to be a substrate for enzymes in the fatty acid β-oxidation pathway, particularly 3-hydroxyacyl-CoA dehydrogenases. Below are general protocols that can be adapted for use with this compound.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous assay buffers.

Materials:

  • This compound (solid)

  • Anhydrous ethanol or methanol

  • Inert gas (argon or nitrogen)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a fume hood, weigh the desired amount of the solid.

  • Dissolve the solid in the appropriate volume of anhydrous ethanol or methanol to achieve the desired stock concentration (e.g., 1-10 mM).

  • Gently vortex to ensure complete dissolution.

  • Purge the headspace of the tube with inert gas before sealing.

  • Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.

Enzymatic Assay Protocol: 3-Hydroxyacyl-CoA Dehydrogenase Activity

Objective: To measure the activity of a 3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate. This protocol is based on the spectrophotometric monitoring of NAD⁺ reduction to NADH.

Materials:

  • This compound stock solution

  • Purified 3-hydroxyacyl-CoA dehydrogenase enzyme

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NAD⁺ solution (in assay buffer)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and NAD⁺ to a final concentration of 1-2 mM.

  • Add the enzyme to the cuvette and mix gently by pipetting.

  • Equilibrate the mixture to the desired assay temperature (e.g., 37°C).

  • Initiate the reaction by adding a small volume of the this compound stock solution to a final concentration in the low micromolar range (e.g., 10-100 µM).

  • Immediately start monitoring the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Visualizations

Logical Workflow for Handling and Storage

G Workflow for Handling and Storage of this compound cluster_storage Storage cluster_handling Handling cluster_use Experimental Use solid Solid Compound (-20°C or -80°C, Inert Gas) weigh Equilibrate to RT & Weigh solid->weigh Retrieve from Storage organic_sol Organic Solution (-80°C, Inert Gas, Aliquoted) dilute Dilute into Aqueous Buffer (Prepare Fresh) organic_sol->dilute Use Stock dissolve Dissolve in Anhydrous Solvent weigh->dissolve dissolve->organic_sol Store Stock assay Perform Assay dilute->assay G Putative Role of this compound in β-Oxidation acyl_coa (11Z)-Icosenoyl-CoA enoyl_coa_hydratase Enoyl-CoA Hydratase acyl_coa->enoyl_coa_hydratase hydroxyacyl_coa This compound enoyl_coa_hydratase->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase ketoacyl_coa (11Z)-3-Ketoicosenoyl-CoA hydroxyacyl_coa_dehydrogenase->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase acetyl_coa Acetyl-CoA thiolase->acetyl_coa shortened_acyl_coa Shortened Acyl-CoA thiolase->shortened_acyl_coa

Application Note: Chromatographic Strategies for the Separation of (3R,11Z)-3-hydroxyicosenoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3R,11Z)-3-hydroxyicosenoyl-CoA is a long-chain fatty acyl-coenzyme A thioester. The analysis of such molecules is critical in metabolic research and drug development, as different stereoisomers can exhibit distinct biological activities and metabolic fates. The molecule possesses two key chiral and geometric features: a hydroxyl group at the C3 position, which can exist in either the R or S configuration, and a double bond at the C11 position, which can be in a Z (cis) or E (trans) configuration. Consequently, a mixture can contain multiple isomers, including enantiomers, diastereomers, and geometric isomers. Their similar physicochemical properties present a significant analytical challenge.

This document provides detailed protocols for the chromatographic separation of this compound from its key isomers. Due to the complexity of separating enantiomeric and geometric isomers simultaneously, a two-dimensional or complementary approach is proposed. A high-resolution reversed-phase method is outlined for separating geometric and positional isomers, while a dedicated chiral chromatography method is described for resolving the 3R and 3S enantiomers.

Logical Relationship of Isomers

The separation strategy is designed based on the relationships between the different isomers of 3-hydroxyicosenoyl-CoA.

G cluster_isomers Isomers of 3-Hydroxy-11-icosenoyl-CoA A This compound (Target Analyte) B (3S,11Z)-3-hydroxyicosenoyl-CoA A->B Enantiomers (at C3) C (3R,11E)-3-hydroxyicosenoyl-CoA A->C Geometric Isomers (at C11) D (3S,11E)-3-hydroxyicosenoyl-CoA A->D Diastereomers B->C Diastereomers B->D Geometric Isomers (at C11) C->D Enantiomers (at C3)

Caption: Isomeric relationships of 3-hydroxy-11-icosenoyl-CoA.

Experimental Workflow

The recommended workflow involves initial sample preparation followed by two distinct chromatographic analyses to achieve comprehensive isomer separation.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_results Results start Biological Sample (Tissue or Cells) homogenize Homogenization (e.g., 80% Methanol) start->homogenize extract Centrifugation & Supernatant Collection homogenize->extract spe Solid-Phase Extraction (SPE) (Anion Exchange or C18) extract->spe final Dry & Reconstitute spe->final rp_uplc Reversed-Phase UPLC-MS/MS (Separates Geometric Isomers, e.g., 11Z vs 11E) final->rp_uplc Analysis 1 chiral_sfc Chiral SFC-MS or HPLC-MS (Separates Enantiomers, e.g., 3R vs 3S) final->chiral_sfc Analysis 2 A Quantification of Geometric Isomers C Positional Isomer ID B Quantification of Enantiomers D Stereoisomer Ratio

Caption: Overall experimental workflow for isomer separation.

Data Presentation: Proposed Chromatographic Conditions

The following tables summarize the proposed starting conditions for method development. These parameters are based on established methods for similar long-chain acyl-CoA and hydroxy fatty acid molecules.[1][2][3][4]

Table 1: Reversed-Phase UPLC-MS/MS for Geometric Isomer Separation

ParameterProposed Condition
System UPLC coupled to a triple quadrupole or Q-TOF mass spectrometer
Column Acquity UPLC BEH C18 or equivalent (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 20% to 95% B over 15 minutes, hold for 3 min, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temp. 45 °C
Injection Vol. 5 µL
Ionization Mode ESI Positive
MS/MS Transition Precursor Ion (Q1): m/z of [M+H]+. Product Ion (Q3): m/z specific to CoA fragment (e.g., phosphopantetheine moiety)

Table 2: Chiral Chromatography for Enantiomeric Separation (SFC-MS)

ParameterProposed Condition
System Supercritical Fluid Chromatography (SFC) coupled to a mass spectrometer
Column Amylose or Cellulose-based Chiral Stationary Phase (CSP), e.g., Lux i-Amylose-3 or Chiralpak series (4.6 x 150 mm, 3 µm)
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol (B129727) or Acetonitrile/Methanol mixture (co-solvent)
Gradient 5% to 40% B over 5-10 minutes
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Column Temp. 40 °C
Ionization Mode ESI Positive (with make-up flow if necessary)
MS/MS Transition Same as Reversed-Phase method

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of Acyl-CoAs

This protocol is adapted from methods for extracting acyl-CoAs from biological tissues.[1][2][5]

Materials:

  • Biological tissue (~20-50 mg) or cultured cells

  • Ice-cold 80% Methanol in water

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Centrifuge capable of 20,000 x g at 4°C

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or anion exchange)

  • Vacuum manifold for SPE

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (50 mM Ammonium Acetate in 20% Acetonitrile)

Procedure:

  • Homogenization: Place the frozen tissue sample in a 2 mL tube with a grinding bead. Add 500 µL of ice-cold 80% methanol. Homogenize using a tissue lyser for 30-60 seconds. For cultured cells, aspirate media, wash with ice-cold PBS, and add the extraction solvent directly to the plate before scraping and collecting.

  • Incubation & Centrifugation: Incubate the homogenate on ice for 20 minutes to precipitate proteins. Centrifuge at 20,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Solid-Phase Extraction (Optional but Recommended):

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of 80% methanol or an appropriate solvent.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried pellet in 100 µL of the reconstitution solvent. Vortex, sonicate briefly, and centrifuge to pellet any insoluble material.

  • Analysis: Transfer the final supernatant to an autosampler vial for analysis.

Protocol 2: UPLC-MS/MS Analysis for Geometric Isomers

This protocol uses the conditions outlined in Table 1 to separate this compound from its E (trans) geometric isomer.

Procedure:

  • System Equilibration: Equilibrate the UPLC system and C18 column with the initial mobile phase conditions (20% B) for at least 20 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 5 µL of the reconstituted sample extract.

  • Chromatographic Run: Execute the gradient profile as described in Table 1. The long acyl chain and the subtle difference in shape between the Z (cis) and E (trans) isomers should allow for their separation on a high-resolution C18 column.[6] The Z isomer is expected to elute slightly earlier than the E isomer due to its more compact structure.

  • MS Detection: Operate the mass spectrometer in positive ESI mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the parent ion to a specific fragment ion characteristic of the CoA moiety.

Protocol 3: Chiral SFC-MS Analysis for Enantiomers

This protocol uses the conditions outlined in Table 2 to separate the (3R)-hydroxy from the (3S)-hydroxy enantiomer. SFC is often superior to HPLC for chiral separations, offering faster and more efficient results.[4]

Procedure:

  • System Equilibration: Equilibrate the SFC system and chiral column with the initial mobile phase conditions (e.g., 5% co-solvent) until pressure and temperature are stable.

  • Sample Injection: Inject the reconstituted sample extract.

  • Chromatographic Run: Execute the co-solvent gradient as described in Table 2. The chiral stationary phase will form transient diastereomeric complexes with the enantiomers, leading to different retention times.

  • MS Detection: Monitor the eluent using the mass spectrometer with the same MS/MS transition used in the reversed-phase method. A make-up flow of methanol may be required post-column to enhance ionization efficiency.

  • Peak Identification: The elution order of the R and S enantiomers must be confirmed by running an authentic standard of at least one of the pure enantiomers, if available.

References

Application Notes and Protocols for Metabolic Flux Analysis using Isotopic Labeling with (3R,11Z)-3-hydroxyicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing isotopically labeled (3R,11Z)-3-hydroxyicosenoyl-CoA in metabolic flux analysis (MFA). The protocols outlined below are designed to enable researchers to trace the metabolic fate of this specific long-chain 3-hydroxy fatty acyl-CoA, quantify its contribution to various metabolic pathways, and understand its role in cellular energy homeostasis and signaling. While this compound is used as a specific example, the principles and methods described herein are broadly applicable to the study of other long-chain fatty acyl-CoAs.

Introduction to Metabolic Flux Analysis with this compound

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. By introducing an isotopically labeled substrate, such as ¹³C-labeled this compound, researchers can trace the path of the labeled atoms through interconnected metabolic pathways. This provides a dynamic view of cellular metabolism that is not attainable with traditional metabolomics, which only provides a static snapshot of metabolite concentrations.

This compound is a long-chain 3-hydroxy fatty acyl-CoA, an intermediate in fatty acid metabolism. Understanding its metabolic flux is crucial for elucidating its role in processes such as beta-oxidation, fatty acid synthesis, and the formation of signaling lipids. This knowledge can be instrumental in the development of therapeutic strategies for metabolic disorders, cardiovascular diseases, and cancer.

Experimental Design and Workflow

A typical MFA experiment involving isotopically labeled this compound follows a structured workflow, from cell culture and tracer administration to sample analysis and data interpretation.

experimental_workflow start Start: Experimental Design cell_culture 1. Cell Culture and Preparation (e.g., hepatocytes, adipocytes) start->cell_culture tracer_admin 2. Administration of ¹³C-(3R,11Z)-3-hydroxyicosenoyl-CoA cell_culture->tracer_admin incubation 3. Time-Course Incubation tracer_admin->incubation quenching 4. Metabolic Quenching incubation->quenching extraction 5. Metabolite Extraction quenching->extraction derivatization 6. Derivatization (for GC-MS) extraction->derivatization analysis 7. Mass Spectrometry Analysis (LC-MS/MS or GC-MS) extraction->analysis Direct for LC-MS/MS derivatization->analysis data_processing 8. Data Processing and Isotopologue Distribution Analysis analysis->data_processing mfa_modeling 9. Metabolic Flux Modeling and Calculation data_processing->mfa_modeling end End: Biological Interpretation mfa_modeling->end

Caption: Experimental workflow for MFA with isotopic labeling.

Detailed Experimental Protocols

  • Cell Seeding: Plate cells (e.g., HepG2, 3T3-L1 adipocytes) in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare culture medium containing the desired concentration of uniformly ¹³C-labeled (U-¹³C)-(3R,11Z)-3-hydroxyicosenoyl-CoA. The concentration should be optimized based on cell type and experimental goals, but a starting point of 10-50 µM is recommended.

  • Tracer Introduction: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared labeling medium.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites and achieve isotopic steady-state.

  • Quenching: Rapidly aspirate the labeling medium and quench metabolic activity by adding a cold quenching solution (e.g., 80% methanol (B129727) at -80°C). This step is critical to halt enzymatic reactions and preserve the in vivo metabolic state.

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Lyse the cells by sonication or freeze-thaw cycles.

  • Phase Separation: Add a solvent mixture (e.g., chloroform (B151607) and water) to the cell lysate to separate the polar and nonpolar metabolites. Vortex vigorously and centrifuge to separate the phases.

  • Fraction Collection: Carefully collect the upper aqueous phase (for polar metabolites) and the lower organic phase (for lipids and acyl-CoAs). The protein pellet at the interface can also be collected for further analysis.

  • Drying: Dry the collected fractions under a stream of nitrogen or using a vacuum concentrator.

For LC-MS/MS Analysis of Acyl-CoAs:

  • Resuspension: Reconstitute the dried organic phase extract in a suitable solvent for reverse-phase liquid chromatography, such as 80:20 (v/v) methanol/water with 30 mM ammonium (B1175870) hydroxide.[1]

  • Internal Standards: Add a known amount of an appropriate internal standard, such as a ¹³C-labeled acyl-CoA that is not expected to be found in the samples (e.g., ¹³C₁₈-stearoyl-CoA), for absolute quantification.[1]

For GC-MS Analysis of Fatty Acids:

  • Hydrolysis: To analyze the fatty acid backbone, the acyl-CoA can be hydrolyzed to release the free fatty acid. This can be achieved by saponification with a base (e.g., 1N KOH).

  • Derivatization: Convert the free fatty acids to their more volatile and thermally stable esters, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters, for GC-MS analysis.[2] For example, to form TMS esters, react the dried extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

  • Internal Standards: Add a deuterated fatty acid internal standard (e.g., d3-palmitic acid) prior to derivatization for quantification.[3]

Mass Spectrometry Analysis

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole-Orbitrap, is recommended for accurate mass measurements and isotopologue resolution.[4][5]

  • Chromatography: Use a C18 reverse-phase column with a gradient elution to separate the different acyl-CoA species.[4]

  • Ionization: Employ positive mode electrospray ionization (ESI+).

  • Data Acquisition: Use parallel reaction monitoring (PRM) or selected reaction monitoring (SRM) to detect the precursor ion of this compound and its isotopologues, as well as its characteristic product ions. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the phosphoadenosine diphosphate (B83284) moiety.[1][4]

  • Instrumentation: A standard GC-MS system with an electron ionization (EI) source.

  • Chromatography: Use a capillary column suitable for fatty acid ester separation (e.g., a DB-23 column).[6]

  • Data Acquisition: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the molecular ions (M) and their labeled counterparts (M+n) for the derivatized fatty acids.[2][7]

Data Presentation and Interpretation

The primary data from the mass spectrometer will be the relative abundances of different isotopologues for each metabolite of interest. This data can be used to calculate the fractional labeling and subsequently, the metabolic fluxes.

Table 1: Hypothetical Isotopologue Distribution of Key Metabolites after Labeling with U-¹³C₂₀-(3R,11Z)-3-hydroxyicosenoyl-CoA

MetaboliteTime (hours)M+0 (%)M+2 (%)M+4 (%)...M+20 (%)
This compound 410.55.28.3...55.1
Acetyl-CoA475.324.7---
Palmitoyl-CoA (C16:0)482.110.35.4...2.2
Stearoyl-CoA (C18:0)485.68.94.1...1.4
Citrate488.99.12.0--

Table 2: Calculated Metabolic Fluxes (Hypothetical Data)

Metabolic PathwayFlux (nmol/mg protein/hr)
Beta-oxidation of this compound15.2 ± 1.8
Contribution to Acetyl-CoA pool7.6 ± 0.9
De novo lipogenesis (from labeled Acetyl-CoA)2.1 ± 0.3
TCA Cycle influx from labeled Acetyl-CoA5.5 ± 0.7

Metabolic Pathway Visualization

The metabolic fate of this compound can be visualized to better understand its integration into cellular metabolism.

metabolic_pathway HC This compound (¹³C-labeled) BetaOx Mitochondrial Beta-Oxidation HC->BetaOx AcetylCoA ¹³C-Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA FA_Synth De Novo Fatty Acid Synthesis AcetylCoA->FA_Synth Citrate ¹³C-Citrate TCA->Citrate LCFA ¹³C-Long-Chain Fatty Acids (e.g., Palmitate, Stearate) FA_Synth->LCFA Elongation Fatty Acid Elongation LCFA->Elongation VLCFA ¹³C-Very-Long-Chain Fatty Acids Elongation->VLCFA

Caption: Metabolic fate of labeled this compound.

Conclusion

The application of isotopic labeling with this compound in metabolic flux analysis provides a powerful tool for dissecting the complexities of fatty acid metabolism. The protocols and guidelines presented here offer a framework for researchers to design and execute robust MFA experiments, leading to a deeper understanding of the metabolic roles of specific long-chain fatty acyl-CoAs in health and disease. This, in turn, can accelerate the discovery and development of novel therapeutic interventions.

References

Application Notes and Protocols for (3R,11Z)-3-hydroxy-11-eicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,11Z)-3-hydroxy-11-eicosenoyl-CoA is a long-chain 3-hydroxy fatty acyl-coenzyme A ester. As an intermediate in fatty acid metabolism, it is a valuable tool for researchers studying lipid metabolism, particularly the pathways of fatty acid β-oxidation and the biosynthesis of complex lipids. This document provides an overview of its potential applications, detailed experimental protocols for its use and analysis, and relevant biochemical pathway information.

A commercially available standard of (3R,11Z)-3-hydroxy-11-eicosenoyl-CoA can be sourced from suppliers such as MedChemExpress, where it is sold as a biochemical assay reagent for research purposes.[1]

Potential Research Applications

  • Enzyme Substrate and Inhibitor Screening: Serve as a substrate for enzymes involved in the downstream steps of fatty acid β-oxidation, such as 3-hydroxyacyl-CoA dehydrogenases. It can also be used in screening assays to identify inhibitors of these enzymes.

  • Metabolic Pathway Elucidation: Act as a standard in liquid chromatography-mass spectrometry (LC-MS) based metabolomics to identify and quantify this specific intermediate in biological samples, helping to elucidate the flux and regulation of fatty acid metabolism pathways.

  • Biomarker Discovery: Altered levels of specific acyl-CoAs can be indicative of metabolic diseases. (3R,11Z)-3-hydroxy-11-eicosenoyl-CoA can be investigated as a potential biomarker for disorders related to fatty acid oxidation.

  • Drug Development: In the context of diseases characterized by dysfunctional lipid metabolism (e.g., metabolic syndrome, non-alcoholic fatty liver disease), this compound can be used in in vitro and in cell-based assays to study the effects of drug candidates on specific metabolic pathways.

Biochemical Context: Role in Fatty Acid β-Oxidation

(3R,11Z)-3-hydroxy-11-eicosenoyl-CoA is an intermediate in the mitochondrial β-oxidation of the monounsaturated fatty acid, (11Z)-eicosenoic acid. The pathway involves a series of enzymatic reactions that shorten the fatty acyl chain.

Fatty_Acid_Beta_Oxidation cluster_0 Mitochondrial Matrix Eicosenoyl_CoA (11Z)-Eicosenoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Eicosenoyl_CoA->Enoyl_CoA_Hydratase + H2O Hydroxyacyl_CoA (3R,11Z)-3-hydroxy- 11-eicosenoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase + NAD+ Ketoacyl_CoA 3-keto-(11Z)-eicosenoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA - NADH - H+ Thiolase β-ketothiolase Ketoacyl_CoA->Thiolase + CoA-SH Myristoyl_CoA Myristoyl-CoA Thiolase->Myristoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Sample_Prep_Workflow Start Biological Sample (e.g., Cell Pellet, Tissue) Homogenization Homogenization/Lysis (in cold buffer) Start->Homogenization Spike_IS Spike with Internal Standard (IS) Homogenization->Spike_IS Protein_Precipitation Protein Precipitation (e.g., cold ACN) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness (under Nitrogen) Supernatant_Collection->Evaporation Reconstitution Reconstitution in LC-MS mobile phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

References

Application Notes and Protocols: (3R,11Z)-3-hydroxyicosenoyl-CoA in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

(3R,11Z)-3-hydroxyicosenoyl-CoA is a 3-hydroxy fatty acyl-CoA, an intermediate metabolite in the peroxisomal β-oxidation of eicosanoids.[1][2] Peroxisomal β-oxidation is a critical metabolic pathway for the breakdown of very long-chain fatty acids, branched-chain fatty acids, and eicosanoids.[1][2] This pathway is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that acts as a ligand-activated transcription factor.[1][2] Given its role as a potential endogenous ligand, this compound is a valuable tool for drug discovery screening, particularly for identifying modulators of PPARα and the peroxisomal β-oxidation pathway.

Principle Applications

The primary application of this compound in drug discovery is as a tool to investigate the PPARα signaling pathway and the enzymatic machinery of peroxisomal β-oxidation. Its utility lies in the following areas:

  • Target Identification and Validation: Investigating the direct interaction of this compound with PPARα and other potential cellular targets to validate their role in lipid metabolism.

  • High-Throughput Screening (HTS): Serving as a reference compound or a tool to develop assays for screening large chemical libraries to identify novel agonists or antagonists of PPARα.

  • Lead Optimization: Characterizing the mechanism of action of lead compounds by studying their effects on the metabolic pathway involving this compound.

  • Disease Modeling: Use in cellular or in vitro models to study metabolic disorders where peroxisomal β-oxidation is dysregulated, such as in certain lipid storage diseases and potentially in non-alcoholic fatty liver disease (NAFLD).

Mechanism of Action Context: PPARα Signaling

PPARα is a key regulator of lipid metabolism. Upon binding to a ligand, such as a fatty acid or a synthetic agonist, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcriptional activation of genes involved in fatty acid uptake and oxidation. As an intermediate in a pathway that is transcriptionally controlled by PPARα, this compound may act as a feedback regulator or a signaling molecule within this pathway.

Data Presentation

The following tables provide an illustrative summary of the types of quantitative data that can be generated when screening compounds that modulate PPARα activity, using this compound as a potential endogenous ligand.

Table 1: Illustrative Potency of Known PPARα Agonists in a Reporter Gene Assay

CompoundEC50 (nM)Maximum Fold Activation
GW7647 (Synthetic Agonist)550
Fenofibrate (Drug)5,00025
Oleic Acid (Fatty Acid)10,00010
This compound To be determinedTo be determined

Table 2: Illustrative Selectivity of a Test Compound for PPAR Isoforms

CompoundPPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)
Test Compound X150>10,000>10,000
This compound To be determinedTo be determinedTo be determined

Experimental Protocols

Protocol 1: PPARα Reporter Gene Assay

This protocol describes a cell-based assay to screen for agonists of PPARα.

1. Principle: This assay utilizes a mammalian cell line engineered to express human PPARα and a luciferase reporter gene under the control of a PPRE. Activation of PPARα by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

2. Materials:

  • HEK293T cells (or other suitable host cell line)

  • Human PPARα expression plasmid

  • PPRE-driven luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM with 10% FBS

  • Opti-MEM

  • 96-well white, clear-bottom cell culture plates

  • This compound

  • Positive control (e.g., GW7647)

  • Luciferase assay reagent

  • Luminometer

3. Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Transfection:

    • For each well, prepare a transfection mix in Opti-MEM containing the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.

    • Add the transfection reagent according to the manufacturer's instructions.

    • Incubate the mixture at room temperature for 20 minutes.

    • Add the transfection complex to the cells.

    • Incubate for 4-6 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control in serum-free DMEM.

    • After the transfection incubation, replace the medium with 100 µL of the compound dilutions.

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Add 50 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure luminescence using a plate-reading luminometer.

4. Data Analysis:

  • Calculate the fold activation by dividing the relative light units (RLU) of the treated wells by the RLU of the vehicle control wells.

  • Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: In Vitro Peroxisomal β-Oxidation Assay

This protocol outlines a method to measure the rate of peroxisomal β-oxidation using isolated peroxisomes.

1. Principle: This assay measures the production of acetyl-CoA from a radiolabeled fatty acid substrate by isolated peroxisomes. The rate of acetyl-CoA formation is an indicator of the activity of the β-oxidation pathway.

2. Materials:

  • Rat liver tissue

  • Peroxisome isolation kit

  • [1-14C]Palmitoyl-CoA (or other suitable radiolabeled substrate)

  • Reaction buffer (e.g., containing NAD+, CoA, ATP)

  • This compound (as a potential modulator)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

3. Methodology:

  • Isolation of Peroxisomes: Isolate peroxisomes from rat liver tissue using a commercial kit or a standard differential centrifugation protocol. Determine the protein concentration of the isolated peroxisome fraction.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the isolated peroxisomes (e.g., 50 µg of protein) with the reaction buffer.

    • Add the test compound or vehicle control.

    • Pre-incubate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add [1-14C]Palmitoyl-CoA to initiate the reaction.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Termination and Measurement:

    • Terminate the reaction by adding perchloric acid.

    • Centrifuge to pellet the protein.

    • Transfer the supernatant, which contains the acid-soluble radiolabeled acetyl-CoA, to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate the rate of β-oxidation as nanomoles of [1-14C]acetyl-CoA produced per minute per milligram of protein.

  • Compare the rates in the presence and absence of the test compound to determine its effect on peroxisomal β-oxidation.

Mandatory Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or other agonists PPARa PPARα Ligand->PPARa Binding PPARa_RXR_inactive Inactive Heterodimer PPARa->PPARa_RXR_inactive RXR RXR RXR->PPARa_RXR_inactive PPARa_RXR_active Active Heterodimer PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE Target_Genes Target Genes (e.g., ACOX1) PPRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Protein Protein (β-oxidation enzymes) mRNA->Protein Translation Coactivators Coactivators Coactivators->PPARa_RXR_active PPARa_RXR_active->PPRE Binding

Caption: PPARα signaling pathway upon ligand binding.

Experimental_Workflow_PPARa_Assay A 1. Seed Cells (HEK293T in 96-well plate) B 2. Transfect Cells (PPARα expression plasmid + PPRE-luciferase reporter) A->B C 3. Treat with Compounds (this compound, Controls) B->C D 4. Incubate (18-24 hours) C->D E 5. Add Luciferase Substrate D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Calculate Fold Activation, EC50) F->G

References

Analytical Methods for the Detection of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,11Z)-3-hydroxy-11-icosenoyl-CoA is a long-chain 3-hydroxy fatty acyl-CoA. Molecules of this class are critical intermediates in fatty acid metabolism, particularly in the β-oxidation pathway. The accurate and sensitive detection of specific long-chain acyl-CoAs in biological samples is essential for studying metabolic pathways, diagnosing inborn errors of metabolism, and for the development of therapeutic agents targeting lipid metabolism. This document provides a detailed overview of the analytical methodologies, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the qualitative and quantitative analysis of long-chain 3-hydroxy acyl-CoAs, which can be adapted for the specific analysis of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA.

Signaling Pathway: Fatty Acid β-Oxidation

(3R,11Z)-3-hydroxy-11-icosenoyl-CoA is an intermediate in the mitochondrial β-oxidation of fatty acids. This pathway is a major source of cellular energy. The process involves a cycle of four enzymatic reactions that result in the shortening of the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA, NADH, and FADH2. The acetyl-CoA then enters the citric acid cycle to generate further ATP.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the analysis of long-chain acyl-CoAs from biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue_Homogenization 1. Tissue Homogenization (e.g., in KH2PO4 buffer) Protein_Precipitation 2. Protein Precipitation & Extraction (e.g., with Acetonitrile (B52724)/Isopropanol) Tissue_Homogenization->Protein_Precipitation Solid_Phase_Extraction 3. Solid-Phase Extraction (SPE) (for cleanup and concentration) Protein_Precipitation->Solid_Phase_Extraction Reconstitution 4. Reconstitution (in LC mobile phase) Solid_Phase_Extraction->Reconstitution LC_Separation 5. Liquid Chromatography (Reversed-Phase C18 or C8) Reconstitution->LC_Separation MS_Detection 6. Mass Spectrometry (ESI-MS/MS, MRM mode) LC_Separation->MS_Detection Quantification 7. Quantification (using internal standards) MS_Detection->Quantification

Caption: General Experimental Workflow.

Quantitative Data Summary

ParameterTypical Value Range
Lower Limit of Quantitation (LLOQ)0.1 - 1.0 pmol/injection
Upper Limit of Quantitation (ULOQ)100 - 500 pmol/injection
Linearity (r²)> 0.99
Accuracy (% Bias)85 - 115%
Precision (% RSD)< 15%
Recovery70 - 95%

Detailed Experimental Protocols

The following protocols are generalized from established methods for long-chain acyl-CoA analysis and should be optimized for the specific biological matrix and analytical instrumentation used.

Protocol 1: Sample Preparation from Tissue

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from tissues like liver or muscle.[2]

Materials:

  • Tissue sample (10-50 mg)

  • 100 mM Potassium phosphate (B84403) buffer (KH2PO4), pH 4.9

  • 2-Propanol

  • Acetonitrile (ACN)

  • Internal Standard (IS) solution (e.g., C17:0-CoA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727)

  • Water

  • Centrifuge, homogenizer

Procedure:

  • Homogenization: Homogenize the frozen tissue sample in 1 mL of ice-cold 100 mM KH2PO4 buffer.

  • Internal Standard Spiking: Add a known amount of internal standard to the homogenate.

  • Extraction: Add 2 mL of 2-propanol and 4 mL of acetonitrile to the homogenate. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • SPE Cleanup:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial LC mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol describes typical conditions for the separation and detection of long-chain acyl-CoAs.[1][3]

Liquid Chromatography (LC) Conditions:

  • Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 15 mM Ammonium hydroxide (B78521) in water

  • Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 20% B

    • 12.1-15 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • For long-chain acyl-CoAs, a common strategy is to monitor the neutral loss of 507 Da (phosphoadenosine diphosphate).[1]

    • The specific precursor and product ions for (3R,11Z)-3-hydroxy-11-icosenoyl-CoA would need to be determined by infusion of a standard. The precursor ion would be the [M+H]+ ion.

  • Collision Energy: Optimize for the specific analyte.

  • Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Conclusion

The analytical methods described provide a robust framework for the detection and quantification of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA in biological samples. While the provided protocols are generalized, they are based on well-established procedures for analogous long-chain acyl-CoAs. Successful implementation will require method adaptation and validation for the specific research application, including the determination of optimal MS/MS parameters for the target analyte and the use of an appropriate internal standard. These analytical tools are invaluable for advancing our understanding of lipid metabolism and its role in health and disease.

References

Troubleshooting & Optimization

Troubleshooting peak broadening for (3R,11Z)-3-hydroxyicosenoyl-CoA in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak broadening issues during the chromatographic analysis of (3R,11Z)-3-hydroxyicosenoyl-CoA.

Troubleshooting Guide: Peak Broadening

Peak broadening in chromatography can significantly impact resolution, sensitivity, and accurate quantification. This guide addresses common causes of peak broadening for this compound and provides systematic solutions.

Is the peak broadening observed for all peaks or just the analyte of interest?

  • All Peaks Broaden: This typically indicates a system-wide issue.

  • Only this compound Peak Broadens: This suggests a problem specific to the analyte's interaction with the column or mobile phase.

System-Wide Peak Broadening
Potential CauseRecommended Solution(s)
Extra-Column Volume - Minimize the length and internal diameter of tubing between the injector, column, and detector.- Ensure all fittings are properly connected to avoid dead volume.
Column Deterioration - If using a guard column, replace it and observe the peak shape.- Backflush the analytical column according to the manufacturer's instructions.- If the problem persists, the analytical column may need to be replaced.
Low Flow Rate - Increase the flow rate. Each column has an optimal flow rate, consult the manufacturer's specifications.
Inadequate Temperature Control - Ensure the column oven is set to a stable and appropriate temperature. Temperature fluctuations can affect retention times and peak shape.
Detector Settings - Check the detector's data acquisition rate (sampling rate). A slow rate can lead to the appearance of broader peaks.
Analyte-Specific Peak Broadening for this compound
Potential CauseRecommended Solution(s)
Secondary Interactions with Stationary Phase - Due to the polar CoA moiety, secondary interactions with residual silanol (B1196071) groups on silica-based columns can occur, leading to tailing and broadening.[1] - Solution 1: Add a competing base to the mobile phase, such as triethylamine (B128534) (TEA), at a concentration of 10-50 mM. - Solution 2: Use a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid or acetic acid) to suppress the ionization of silanol groups.[1]
Inappropriate Mobile Phase pH - The pH of the mobile phase can affect the ionization state of the analyte. For long-chain acyl-CoAs, a mobile phase pH around 7.0-7.5 is often a good starting point. However, this may need to be optimized for your specific column and conditions.
Sample Overload - The concentration of this compound in the injected sample may be too high, leading to column saturation. - Solution: Dilute the sample or reduce the injection volume.
Incompatible Sample Solvent - If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. - Solution: Whenever possible, dissolve the sample in the initial mobile phase.
On-Column Degradation - this compound may be susceptible to degradation on the column. - Solution: Ensure the mobile phase is properly degassed and consider using fresh solvents. Minimize the time the sample spends in the autosampler.

Frequently Asked Questions (FAQs)

Q1: My peak for this compound is broad and tailing. What is the most likely cause?

A1: The most probable cause is secondary interactions between the polar coenzyme A portion of your molecule and active sites (residual silanols) on the stationary phase of your column. This is a common issue with silica-based reversed-phase columns. To address this, you can try adding a competing base like triethylamine to your mobile phase or acidifying the mobile phase with formic or acetic acid to suppress silanol activity.[1]

Q2: Could my sample preparation be causing peak broadening?

A2: Yes. If your sample is not fully dissolved or contains particulates, it can clog the column inlet frit, leading to peak distortion for all analytes. Additionally, dissolving your sample in a solvent that is much stronger than your initial mobile phase can cause the peak to broaden and front. Always try to dissolve your sample in the initial mobile phase if possible.

Q3: How does the long acyl chain of this compound affect its chromatography?

A3: The long, hydrophobic C20 acyl chain will result in strong retention on reversed-phase columns. This may require a mobile phase with a higher percentage of organic solvent to elute the compound in a reasonable time. A shallow gradient may be necessary to ensure good separation from other lipids.

Q4: I am still seeing broad peaks after trying the suggestions above. What else can I do?

A4: If you have addressed the common system and analyte-specific issues, consider the following:

  • Column Choice: A different stationary phase may be more suitable. For instance, a C8 or a phenyl-hexyl column might offer different selectivity compared to a C18 column.

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be mindful of the analyte's stability at higher temperatures.

  • Flow Rate: While a very low flow rate can cause broadening due to diffusion, an excessively high flow rate may not allow for proper partitioning between the mobile and stationary phases. Re-evaluate the optimal flow rate for your column dimensions.

Data Presentation: Representative Chromatographic Conditions for Long-Chain Acyl-CoAs

The following tables summarize typical starting conditions for the analysis of long-chain acyl-CoAs using reversed-phase HPLC and UHPLC. These can be adapted and optimized for this compound.

Table 1: HPLC Conditions for Long-Chain Acyl-CoA Analysis

ParameterCondition 1Condition 2
Column C18, 5 µm, 4.6 x 250 mmC8, 5 µm, 4.6 x 150 mm
Mobile Phase A 50 mM Potassium Phosphate, pH 5.310 mM Ammonium Acetate in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30-90% B in 20 min40-100% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 35 °C40 °C
Detection UV at 260 nmUV at 260 nm

Table 2: UHPLC-MS/MS Conditions for Long-Chain Acyl-CoA Analysis

ParameterCondition 1Condition 2
Column C18, 1.7 µm, 2.1 x 100 mmC8, 1.8 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Bicarbonate in Water, pH 8.0
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 50-98% B in 8 min60-95% B in 5 min
Flow Rate 0.4 mL/min0.5 mL/min
Temperature 45 °C50 °C
Ionization Mode Positive ESIPositive ESI

Experimental Protocols

Protocol 1: Sample Preparation for this compound from Biological Tissues
  • Homogenization: Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4 °C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Washing: Wash the supernatant three times with an equal volume of diethyl ether to remove the TCA. Vortex and discard the upper ether layer after each wash.

  • pH Adjustment: Adjust the pH of the aqueous layer to between 6.0 and 7.0 with a small volume of 1 M potassium bicarbonate.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the this compound with 2 mL of methanol containing 0.1% formic acid.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for HPLC/UHPLC analysis.

Protocol 2: UHPLC-MS/MS Analysis of this compound
  • Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 1.7 µm particle size, 2.1 x 100 mm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0.0 min: 50% B

      • 8.0 min: 98% B

      • 9.0 min: 98% B

      • 9.1 min: 50% B

      • 12.0 min: 50% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) or full scan mode. For MRM, specific precursor-product ion transitions for this compound would need to be determined.

Mandatory Visualization

fatty_acid_elongation Acyl_CoA Acyl-CoA (n) KCS 3-Ketoacyl-CoA Synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA KCS->Ketoacyl_CoA CO2 KCR 3-Ketoacyl-CoA Reductase (KCR) Ketoacyl_CoA->KCR Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA (e.g., this compound) KCR->Hydroxyacyl_CoA NADPH -> NADP+ HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) Hydroxyacyl_CoA->HCD Enoyl_CoA trans-2-Enoyl-CoA HCD->Enoyl_CoA H2O ECR trans-2-Enoyl-CoA Reductase (ECR) Enoyl_CoA->ECR Elongated_Acyl_CoA Acyl-CoA (n+2) ECR->Elongated_Acyl_CoA NADPH -> NADP+

Caption: Fatty Acid Elongation Cycle.

lipidomics_workflow Sample Biological Sample (Tissue, Cells, etc.) Extraction Lipid Extraction (e.g., Folch or MTBE) Sample->Extraction SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Extraction->SPE Analysis LC-MS/MS Analysis SPE->Analysis Data_Acquisition Data Acquisition (Full Scan or MRM) Analysis->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Identification Lipid Identification (Database Matching) Data_Processing->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: General Lipidomics Workflow.

References

How to improve the sensitivity of (3R,11Z)-3-hydroxyicosenoyl-CoA detection by mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry-based detection of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions, and detailed protocols to enhance the sensitivity and reliability of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting (3R,11Z)-3-hydroxy-11-icosenoyl-CoA and other long-chain acyl-CoAs by mass spectrometry?

A1: The primary challenges stem from the molecule's amphiphilic nature, which combines a hydrophilic CoA moiety with a long, hydrophobic, and hydroxylated acyl chain. This structure leads to several analytical difficulties:

  • Low Ionization Efficiency: The phosphate (B84403) groups on the CoA moiety can suppress ionization in commonly used modes.

  • Analyte Loss: The charged phosphate groups have a high affinity for glass and metallic surfaces in the sample flow path, leading to significant analyte loss and poor recovery.[1]

  • Poor Chromatographic Peak Shape: Interactions between the phosphate groups and the stationary phase or system components can cause peak tailing.

  • Low Endogenous Concentrations: Acyl-CoAs are typically present in low nanomolar amounts in tissues, requiring highly sensitive detection methods.[2]

  • Matrix Effects: Biological samples contain a complex mixture of lipids and other molecules that can interfere with ionization and detection.

Q2: Which ionization mode, positive or negative, is generally recommended for analyzing (3R,11Z)-3-hydroxy-11-icosenoyl-CoA?

A2: For long-chain acyl-CoAs, positive ion mode electrospray ionization (ESI) is generally recommended. Studies have shown that positive ion mode can be approximately three times more sensitive than negative ion mode for these molecules.[3]

Q3: What are the characteristic MS/MS fragments to monitor for (3R,11Z)-3-hydroxy-11-icosenoyl-CoA in positive ion mode?

A3: In positive ion mode, acyl-CoAs exhibit a characteristic fragmentation pattern. The most common and specific transition to monitor in a Multiple Reaction Monitoring (MRM) experiment involves the neutral loss of the 5'-ADP fragment (507.0 Da) from the protonated precursor ion [M+H]+.[3][4] For (3R,11Z)-3-hydroxy-11-icosenoyl-CoA (Molecular Formula: C₄₁H₇₂N₇O₁₈P₃S), you would calculate the [M+H]+ precursor ion and select the product ion corresponding to [M+H - 507.0]+.

Q4: How can chromatographic separation be optimized to improve analysis?

A4: Optimization of liquid chromatography is critical. Key strategies include:

  • Reversed-Phase Chromatography: Using a C8 or C18 column is the most common approach.[5][6]

  • High pH Mobile Phase: Employing a mobile phase with a high pH, such as one containing ammonium (B1175870) hydroxide (B78521) (pH ~10.5), can improve peak shape and resolution for acyl-CoAs.[4][7]

  • Derivatization: A chemical derivatization strategy, such as methylating the phosphate groups, can significantly improve peak shape and prevent analyte loss.[1]

  • HILIC Chromatography: For separating a wide range of acyl-CoAs from short to long chains in a single run, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase methods.[8]

Q5: What type of internal standard is best for the accurate quantification of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA?

A5: The gold standard is a stable isotope-labeled internal standard of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA itself. If this is not available, a close structural analog is the next best choice. Using an odd-chain fatty acyl-CoA, such as C17:0-CoA, is a common and effective strategy to control for variability during sample extraction and analysis.[2][6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem: Low Signal Intensity or No Detectable Peak

Potential Cause Recommended Solution
Inefficient Sample Extraction The recovery of long-chain acyl-CoAs is highly dependent on the extraction protocol. Methods using a combination of isopropanol (B130326) and acetonitrile (B52724) after initial homogenization have shown good recovery.[2][5] Ensure all steps are performed quickly and at low temperatures to prevent degradation. Consider implementing a solid-phase extraction (SPE) step for sample cleanup and concentration.[1][4]
Poor Ionization Confirm that the mass spectrometer is operating in positive ESI mode .[3] Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard of a similar long-chain acyl-CoA. Ensure the mobile phase is compatible with efficient ionization; for example, using ammonium hydroxide can enhance signal.[6]
Analyte Adsorption The phosphate moiety of CoA can adhere to metal surfaces in the LC system (tubing, injector). This can be mitigated by using a derivatization strategy like phosphate methylation, which neutralizes the charge and reduces surface affinity.[1]
Degradation of Analyte Acyl-CoAs are susceptible to hydrolysis. Keep samples on ice or at 4°C throughout the preparation process and store extracts at -80°C.[9] Avoid repeated freeze-thaw cycles.

Problem: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)

Potential Cause Recommended Solution
Secondary Interactions on Column The residual negative charge on the phosphate groups can interact with the stationary phase, causing peak tailing. Using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can ensure the molecule is fully deprotonated and behaves more consistently.[4]
Suboptimal LC Gradient The gradient may be too steep, causing co-elution with interfering matrix components and poor peak focusing. Lengthen the gradient, particularly around the expected elution time of the analyte, to improve resolution.
Analyte Adsorption As with low signal intensity, analyte adsorption to system components can cause peak tailing. The phosphate methylation derivatization strategy is highly effective at resolving this issue by creating a less polar, non-charged molecule with better chromatographic behavior.[1]

Experimental Protocols

Protocol 1: Enhanced Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a modified version based on established methods to maximize recovery.[2][5]

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue powder in a glass homogenizer. Add 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing an appropriate internal standard (e.g., 15 nmol Heptadecanoyl-CoA). Homogenize thoroughly on ice.

  • Organic Solvent Addition: Add 2.0 mL of 2-propanol to the homogenate and homogenize again.

  • Extraction: Transfer the mixture to a tube and add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes at 4°C. The acyl-CoAs will be in the upper phase.

  • Purification (Solid-Phase Extraction):

    • Dilute the collected upper phase with 10 mL of 100 mM KH₂PO₄ (pH 4.9).

    • Condition a mixed-mode or oligonucleotide purification SPE cartridge according to the manufacturer's instructions.

    • Load the diluted extract onto the cartridge.

    • Wash the cartridge to remove impurities (refer to manufacturer's protocol).

    • Elute the acyl-CoAs using 2-propanol or another suitable organic solvent.

  • Final Step: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the pellet in a solvent suitable for LC-MS/MS analysis (e.g., 50:50 methanol (B129727):water).[6]

Protocol 2: Derivatization by Phosphate Methylation

This protocol, adapted from a method for targeted acyl-CoA profiling, improves chromatographic performance and reduces analyte loss.[1]

  • Reagent Preparation: Prepare a fresh 2M solution of trimethylsilyldiazomethane (B103560) (TMSD) in hexane. Caution: TMSD is toxic and explosive. Handle with extreme care in a fume hood.

  • Reaction Setup: To the dried acyl-CoA extract (from Protocol 1), add 50 µL of a 4:1 (v/v) mixture of methanol and toluene.

  • Derivatization: Add 10 µL of the 2M TMSD solution. Vortex briefly and let the reaction proceed for 10 minutes at room temperature.

  • Quenching: Add 5 µL of glacial acetic acid to quench the reaction.

  • Final Step: Evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.

Visualizations and Data

Diagrams

Workflow Figure 1. General analytical workflow for acyl-CoA detection. cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample (+ Internal Standard) Homogenize Homogenization Tissue->Homogenize Extract Solvent Extraction (Isopropanol/ACN) Homogenize->Extract Purify SPE Purification Extract->Purify Derivatize Derivatization (Optional) e.g., Methylation Purify->Derivatize Reconstitute Reconstitution Derivatize->Reconstitute LC LC Separation (Reversed-Phase) Reconstitute->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Data Data Processing MS->Data Quant Quantification Data->Quant

Caption: Figure 1. General analytical workflow for acyl-CoA detection.

Troubleshooting Figure 2. Troubleshooting logic for low signal intensity. Start Low Signal Intensity? CheckExtraction Review Extraction Protocol - Use validated method? - Low temperature? Start->CheckExtraction Yes CheckMS Verify MS Settings - Positive ESI mode? - MRM transitions correct? CheckExtraction->CheckMS Protocol OK CheckLC Assess Chromatography - Good peak shape? - Stable retention time? CheckMS->CheckLC Settings OK ConsiderDeriv Implement Derivatization (Phosphate Methylation) To reduce loss and improve peak shape CheckLC->ConsiderDeriv No (Peak Tailing/Loss) OptimizeLC Optimize LC Method - Adjust gradient - Use high pH mobile phase CheckLC->OptimizeLC Yes (but low signal) Success Problem Solved ConsiderDeriv->Success OptimizeLC->Success

References

Addressing the stability and degradation of (3R,11Z)-3-hydroxyicosenoyl-CoA during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3R,11Z)-3-hydroxyicosenoyl-CoA. The following information is designed to address common challenges related to the stability and degradation of this molecule during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during sample preparation?

A1: The primary causes of degradation are enzymatic activity and chemical instability of the thioester bond.

  • Enzymatic Degradation: Thioesterase enzymes present in biological samples can rapidly hydrolyze the thioester bond of this compound, releasing Coenzyme A and the free fatty acid.[1]

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. Thioesters are considered "energy-rich" functional groups and are more reactive than amides and esters under physiological conditions.[2]

Q2: How can I minimize enzymatic degradation of this compound in my samples?

A2: To minimize enzymatic degradation, it is crucial to rapidly quench metabolic activity and inhibit thioesterase enzymes.

  • Rapid Quenching: Immediately process or flash-freeze tissue and cell samples in liquid nitrogen after collection to halt enzymatic activity.

  • Low Temperatures: Perform all sample preparation steps on ice or at 4°C.

  • Thioesterase Inhibitors: While specific inhibitors for all thioesterases are not always available, some studies suggest that incorporating reagents like thiourea (B124793) into the lysis buffer can help inhibit proteolysis and may have a similar effect on other enzymatic degradation.[3] Additionally, maintaining a low pH can help reduce the activity of some enzymes.

Q3: What are the optimal storage conditions for samples containing this compound?

A3: For long-term stability, samples should be stored at -80°C. For short-term storage during sample preparation (a few hours), keeping the samples on ice (0-4°C) is recommended. Avoid repeated freeze-thaw cycles as this can lead to degradation.

Q4: I am seeing low recovery of this compound after extraction. What could be the issue?

A4: Low recovery can be due to several factors:

  • Degradation: As discussed in Q1 and Q2, enzymatic and chemical degradation during sample preparation is a major cause of low recovery.

  • Inefficient Extraction: The choice of extraction solvent is critical. A common method involves protein precipitation followed by liquid-liquid or solid-phase extraction. Ensure your solvent system is optimized for long-chain acyl-CoAs. A mixture of organic solvents like isopropanol (B130326) and acetonitrile (B52724) with an acidic aqueous buffer is often effective.[4][5][6]

  • Adsorption to Surfaces: Long-chain acyl-CoAs can adsorb to plastic and glass surfaces. Using low-adhesion microcentrifuge tubes can help mitigate this issue.

Q5: My quantitative LC-MS/MS results for this compound are inconsistent. What are the potential sources of variability?

A5: Inconsistent quantitative results often stem from issues in sample preparation and analytical methodology.

  • Incomplete Enzyme Inhibition: Variable thioesterase activity between samples can lead to inconsistent degradation.

  • Matrix Effects: Components of the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard is highly recommended to correct for these effects.

  • Standard Curve Preparation: Ensure that the calibration standards are prepared in a matrix that closely matches your samples to account for potential matrix effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable this compound signal 1. Complete degradation during sample handling.- Immediately quench samples in liquid nitrogen. - Work quickly and keep samples on ice at all times. - Consider adding a thioesterase inhibitor cocktail if available.
2. Inefficient extraction from the sample matrix.- Optimize the extraction solvent. A common starting point is a mixture of isopropanol, water, and acetonitrile. - Ensure complete cell lysis or tissue homogenization.
3. Poor ionization in the mass spectrometer.- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). - Check for the presence of ion-suppressing agents in the sample.
High variability between replicate injections 1. Instability in the autosampler.- Keep the autosampler temperature low (e.g., 4°C). - Minimize the time samples spend in the autosampler before injection.
2. Adsorption to vials or tubing.- Use low-adhesion vials. - Prime the LC system with a conditioning sample before running the analytical batch.
Poor chromatographic peak shape (tailing, broadening) 1. Suboptimal mobile phase composition.- Adjust the pH of the mobile phase. Acidic conditions (e.g., using formic acid or ammonium (B1175870) formate) often improve peak shape for acyl-CoAs. - Optimize the organic solvent gradient.
2. Column overload.- Dilute the sample or inject a smaller volume.
3. Interaction with metal surfaces in the LC system.- Use a biocompatible LC system or PEEK tubing to minimize metal interactions.

Quantitative Data Summary

The following table summarizes the stability of long-chain fatty acids under thermal stress, which can be used as a proxy for the stability of this compound.

Table 1: Thermal Degradation of Long-Chain Fatty Acids at 8 hours

TemperatureSaturated Fatty Acids (C16:0, C18:0) Degradation (%)Unsaturated Fatty Acids (C16:1, C18:1, C18:2) Degradation (%)
90°C< 1%Not significant
140°CUniform degradation to C2-C14Not significant
160°CUniform degradation to C2-C14Not significant
Data adapted from studies on the thermal hydrolysis of long-chain fatty acids.[7][8]

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from biological samples.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Liquid nitrogen

  • Extraction Solvent: Isopropanol/Water/Acetonitrile (2:1:2, v/v/v) with 0.1% formic acid

  • Internal Standard: A suitable stable isotope-labeled long-chain acyl-CoA (e.g., ¹³C-palmitoyl-CoA)

  • Low-adhesion microcentrifuge tubes

Procedure:

  • Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Quenching: Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and quench metabolic activity.

  • Lysis and Extraction: a. Add 1 mL of pre-chilled (-20°C) Extraction Solvent containing the internal standard to each plate of frozen cells. b. Scrape the cells and transfer the lysate to a low-adhesion microcentrifuge tube. c. Vortex vigorously for 1 minute. d. Incubate on ice for 20 minutes.

  • Protein Precipitation: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant to a new low-adhesion microcentrifuge tube, avoiding the protein pellet.

  • Sample Concentration: a. Dry the supernatant under a gentle stream of nitrogen gas. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that can be optimized for your specific instrument.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Monitor the precursor ion of this compound and a specific product ion. The exact m/z values will need to be determined based on the molecule's structure.

    • Similarly, set up an MRM transition for your internal standard.

  • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximal signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Cell or Tissue Sample quench Quench in Liquid Nitrogen sample->quench Immediate extract Extraction with Organic Solvent + Internal Standard quench->extract On ice centrifuge Centrifugation to Pellet Debris extract->centrifuge 4°C supernatant Collect Supernatant centrifuge->supernatant dry Dry Down under Nitrogen supernatant->dry reconstitute Reconstitute in LC Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject data Data Processing and Quantification lcms->data

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_pathway cluster_degradation Degradation Pathways molecule This compound enzymatic Enzymatic Hydrolysis (Thioesterases) molecule->enzymatic chemical Chemical Hydrolysis (Non-neutral pH, High Temp) molecule->chemical products Degradation Products: (3R,11Z)-3-hydroxyicosenoic acid + Coenzyme A enzymatic->products chemical->products

Caption: Primary degradation pathways of this compound during sample preparation.

signaling_pathway cluster_metabolism Potential Metabolic Fate cluster_signaling Potential Signaling Roles molecule This compound beta_oxidation Further Beta-Oxidation molecule->beta_oxidation elongation Fatty Acid Elongation molecule->elongation desaturation Desaturation molecule->desaturation receptor Nuclear Receptor Activation (e.g., PPARs) molecule->receptor Modulation of Gene Expression channel Ion Channel Modulation molecule->channel enzyme Enzyme Allosteric Regulation molecule->enzyme lipid_synthesis Incorporation into Complex Lipids elongation->lipid_synthesis desaturation->lipid_synthesis

References

Overcoming matrix effects in the analysis of (3R,11Z)-3-hydroxyicosenoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are matrix effects and why are they a significant problem in the LC-MS analysis of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA?

Answer: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) refer to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] In biological samples such as plasma, serum, or tissue homogenates, phospholipids (B1166683) are a major contributor to matrix effects, particularly when using electrospray ionization (ESI).[4] Given that (3R,11Z)-3-hydroxy-11-icosenoyl-CoA is a long-chain fatty acyl-CoA, it is likely to co-extract with phospholipids and other lipids, making its analysis susceptible to these interferences.

Troubleshooting Steps for Suspected Matrix Effects:

  • Assess the Presence of Matrix Effects:

    • Post-Column Infusion: Infuse a standard solution of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA post-column while injecting a blank matrix extract. Dips or peaks in the baseline signal at the retention time of your analyte indicate ion suppression or enhancement, respectively.[5][6]

    • Post-Extraction Spike: Compare the analyte response in a pure standard solution to the response of a blank matrix extract spiked with the analyte at the same concentration. A significant difference in signal intensity suggests the presence of matrix effects.[2][3]

  • Sample Dilution:

    • A simple first step is to dilute the sample extract.[3][5] This can reduce the concentration of interfering matrix components. However, ensure that the analyte concentration remains above the instrument's limit of detection.

  • Optimize Sample Preparation:

    • If matrix effects are confirmed, refining your sample preparation protocol is crucial. The choice of technique can significantly impact the cleanliness of your final extract.[4][7]

FAQ 2: How can I optimize my sample preparation protocol to minimize matrix effects for (3R,11Z)-3-hydroxy-11-icosenoyl-CoA analysis?

Answer: Improving sample preparation is a highly effective way to reduce matrix effects.[4] The goal is to selectively isolate the analyte from interfering matrix components. For long-chain acyl-CoAs like (3R,11Z)-3-hydroxy-11-icosenoyl-CoA, common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Comparison of Sample Preparation Techniques:

Technique Advantages Disadvantages Recommendation for (3R,11Z)-3-hydroxy-11-icosenoyl-CoA
Protein Precipitation (PPT) Simple and fast.[8]Often results in significant matrix effects due to co-precipitation of phospholipids and other endogenous components.[7]Not recommended as a standalone technique due to the high lipid content of typical biological matrices. Can be a preliminary step before further cleanup.
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.[7] The pH of the aqueous matrix can be adjusted to improve selectivity.[4]Analyte recovery can be low, especially for more polar compounds.[7]A viable option. Use a moderately nonpolar solvent to extract the analyte while leaving polar interferences in the aqueous phase.
Solid-Phase Extraction (SPE) Excellent for sample cleanup and can significantly reduce matrix effects.[3][8] Allows for targeted isolation of the analyte.Can be more time-consuming and requires method development to optimize the sorbent, wash, and elution steps.Highly Recommended. A mixed-mode SPE (combining reversed-phase and ion exchange) can be particularly effective at removing both nonpolar and charged interferences.[7]
Phospholipid Depletion Plates Specifically designed to remove phospholipids, a major source of matrix effects.Adds an extra step and cost to the workflow.Highly Recommended, especially for plasma and serum samples. Can be used after an initial protein precipitation.

FAQ 3: What role do internal standards play in overcoming matrix effects for the quantification of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA?

Answer: Internal standards (IS) are crucial for accurate and precise quantification in LC-MS, as they help to correct for variability during sample preparation and for signal suppression or enhancement caused by matrix effects. For the analysis of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA, the ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., ¹³C- or ²H-labeled (3R,11Z)-3-hydroxy-11-icosenoyl-CoA).

Types of Internal Standards:

Internal Standard Type Advantages Disadvantages
Stable Isotope-Labeled Analyte Co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[9]Can be expensive and may not be commercially available for all analytes.
Structurally Similar Analog More readily available and less expensive than stable isotope-labeled standards. Heptadecanoyl-CoA (C17:0) is a common IS for long-chain acyl-CoAs.[10][11]May not co-elute perfectly with the analyte and may experience different matrix effects, leading to less accurate correction.[9]

Recommendation: Whenever possible, use a stable isotope-labeled internal standard for the most reliable quantification. If unavailable, a structurally similar long-chain acyl-CoA with a different chain length or degree of saturation can be used, but the method should be carefully validated to assess the impact on accuracy and precision.[9]

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of long-chain acyl-CoAs from tissue homogenates and can be adapted for (3R,11Z)-3-hydroxy-11-icosenoyl-CoA.

Materials:

  • Mixed-mode SPE cartridge (e.g., polymeric with both reversed-phase and ion-exchange properties)

  • Sample homogenate in an appropriate buffer

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent 1 (e.g., aqueous buffer to remove polar interferences)

  • Wash solvent 2 (e.g., low percentage of organic solvent to remove less polar interferences)

  • Elution solvent (e.g., high percentage of organic solvent with a pH modifier to elute the analyte)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[3]

  • Equilibration: Equilibrate the cartridge with water or an appropriate buffer.[3]

  • Loading: Load the sample homogenate onto the SPE cartridge.

  • Washing:

    • Pass wash solvent 1 through the cartridge to remove salts and other polar impurities.

    • Pass wash solvent 2 through the cartridge to remove non-polar interferences that are less retained than the analyte.

  • Elution: Elute the (3R,11Z)-3-hydroxy-11-icosenoyl-CoA from the cartridge using the elution solvent.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS system (e.g., 50% methanol (B129727) in water).[8]

Protocol 2: LC-MS/MS Analysis of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA

This is a general workflow for the analysis of long-chain acyl-CoA extracts.

Chromatographic Separation:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[8]

  • Mobile Phase A: Water with a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid).[8]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[8]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[8]

Mass Spectrometry Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for acyl-CoAs.[12][13]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion: The protonated molecule [M+H]⁺ of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA (molecular weight: 1076.03 g/mol ).[14]

    • Product Ions: Common fragments for acyl-CoAs include the loss of the phosphopantetheine group. Specific transitions for (3R,11Z)-3-hydroxy-11-icosenoyl-CoA would need to be determined by direct infusion of a standard.

Visualizations

Caption: A typical experimental workflow for the analysis of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA.

troubleshooting_workflow Troubleshooting Matrix Effects start Poor Reproducibility or Inaccurate Quantification check_matrix Assess for Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->check_matrix matrix_present Matrix Effects Confirmed check_matrix->matrix_present Yes no_matrix No Significant Matrix Effects (Check other instrument parameters) check_matrix->no_matrix No optimize_prep Optimize Sample Preparation (e.g., SPE, LLE, Phospholipid Removal) matrix_present->optimize_prep optimize_chrom Optimize Chromatography (e.g., Gradient, Column Chemistry) optimize_prep->optimize_chrom use_is Implement Stable Isotope-Labeled Internal Standard optimize_chrom->use_is end Improved Method Performance use_is->end

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

References

Technical Support Center: Quantification of (3R,11Z)-3-hydroxy-11-eicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data and validated protocols for the quantification of (3R,11Z)-3-hydroxy-11-eicosenoyl-CoA are limited in publicly available scientific literature. The methodologies, data, and troubleshooting advice provided herein are based on established best practices for the analysis of structurally similar long-chain 3-hydroxyacyl-CoA thioesters. These principles are expected to be directly applicable, but empirical optimization for the target analyte is essential.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of (3R,11Z)-3-hydroxy-11-eicosenoyl-CoA?

A1: The main challenges stem from the molecule's physicochemical properties and biological context:

  • Chemical Instability: The thioester bond is susceptible to chemical hydrolysis, especially at neutral or alkaline pH. The molecule can also degrade at elevated temperatures.[1]

  • Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the acyl-CoA upon cell lysis, leading to significant analyte loss and low recovery.[1]

  • Isomeric Complexity: Distinguishing the (3R)-hydroxy stereoisomer from the (3S) form and separating the (11Z)-double bond positional isomer from other eicosenoyl-CoA variants requires specialized chromatographic techniques.[2][3]

  • Low Endogenous Abundance: Acyl-CoA species are often present at low concentrations in biological matrices, requiring highly sensitive analytical methods.

  • Matrix Effects: Co-extracted lipids, salts, and other cellular components can interfere with ionization in the mass spectrometer, leading to signal suppression or enhancement.[3]

  • Standard Availability: Obtaining a high-purity, certified analytical standard for (3R,11Z)-3-hydroxy-11-eicosenoyl-CoA can be difficult and is crucial for accurate quantification.

Q2: Which analytical technique is most suitable for quantifying this molecule?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust, sensitive, and specific method for the quantification of acyl-CoAs.[4] Reversed-phase liquid chromatography (RPLC) is typically employed for separating long-chain species like eicosenoyl-CoAs.[5]

Q3: How can I improve the stability of my analyte during sample preparation?

A3: To minimize degradation, a strict and rapid protocol is essential:

  • Temperature Control: Keep samples, solvents, and extracts on ice or at 4°C at all times.[1]

  • pH Control: Use a slightly acidic extraction buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) to prevent thioester hydrolysis.[1]

  • Enzyme Inactivation: Immediately quench metabolic activity upon sample collection. This can be achieved by flash-freezing the tissue in liquid nitrogen or by homogenizing the sample in an ice-cold acidic solvent mixture containing organic modifiers (e.g., acetonitrile (B52724) or isopropanol).

  • Minimize Time: Proceed from sample homogenization to the final extract as quickly as possible. Avoid leaving samples at room temperature.

Q4: What strategy can be used to differentiate between the 3R and 3S stereoisomers?

A4: Differentiating stereoisomers requires chiral chromatography. While challenging for long-chain acyl-CoAs, this can be approached by:

  • Chiral Chromatography Columns: Employing a chiral stationary phase (CSP) in your HPLC/UPLC system.

  • Derivatization: Chemically modifying the hydroxyl group with a chiral derivatizing agent to create diastereomers that can be separated on a standard reversed-phase column.

Troubleshooting Guide: LC-MS/MS Analysis

This guide addresses common issues encountered during the LC-MS/MS quantification of long-chain hydroxy acyl-CoAs.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Analyte Degradation: Thioester bond hydrolysis during extraction.[1] 2. Poor Extraction Recovery: Inefficient extraction from the biological matrix. 3. Suboptimal MS Parameters: Incorrect precursor/product ion selection or low ionization efficiency. 4. Matrix Suppression: Co-eluting compounds are suppressing the analyte's signal.1. Re-evaluate the extraction protocol. Ensure pH is acidic (~4.9) and temperature is maintained at 0-4°C.[1] 2. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Test different solvent systems. 3. Infuse a pure standard to optimize MS parameters (cone voltage, collision energy). Ensure you are using a characteristic neutral loss scan for acyl-CoAs (loss of 507 Da).[5] 4. Improve chromatographic separation to resolve the analyte from interfering compounds. Dilute the sample.
Poor Peak Shape (Tailing, Broadening) 1. Secondary Interactions: Analyte interacting with active sites on the column or in the LC system. 2. Inappropriate Mobile Phase: Mobile phase pH or composition is not optimal for the analyte. 3. Column Overload: Injecting too much sample.1. Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. 2. For long-chain acyl-CoAs, slightly basic mobile phases with an ion-pairing agent can sometimes improve peak shape, but stability must be carefully monitored.[5] 3. Reduce the injection volume or dilute the sample.
Poor Reproducibility (Varying Peak Areas) 1. Inconsistent Extraction: Variability in the manual sample preparation steps. 2. Analyte Instability in Autosampler: Degradation of the analyte while waiting for injection. 3. LC System Issues: Inconsistent injection volume or pump flow rate fluctuations.1. Use an internal standard (preferably a stable isotope-labeled version of the analyte) to normalize for extraction variability. 2. Keep the autosampler temperature low (e.g., 4°C). Analyze samples promptly after preparation. 3. Perform system suitability tests. Check for leaks and ensure the system is properly equilibrated.
Co-elution with Isomers 1. Insufficient Chromatographic Resolution: The column and gradient are not capable of separating the isomers.1. Use a longer column or a column with a smaller particle size. 2. Optimize the gradient elution program (e.g., use a shallower, slower gradient). 3. Test different stationary phases (e.g., C18 vs. C30). 4. For stereoisomers, a specialized chiral column is required.[3]

Experimental Protocols

Protocol 1: Representative Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a general guideline and requires optimization.

  • Homogenization:

    • Weigh 10-20 mg of flash-frozen tissue and place it in a 2 mL tube with ceramic beads.

    • Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 Isopropanol:Acetonitrile:100mM KH2PO4 pH 4.9).

    • Include an appropriate internal standard (e.g., C17:0-CoA).

    • Homogenize using a bead beater for 2 cycles of 45 seconds at 4°C.

  • Extraction & Phase Separation:

    • Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 40% methanol in water to remove polar interferences.

    • Elute the acyl-CoAs with 80-100% methanol or acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex, centrifuge to pellet any debris, and transfer to an LC vial for analysis.

Protocol 2: Representative LC-MS/MS Parameters
Parameter Setting
LC System UPLC/HPLC System
Column Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Acetic Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Precursor (Q1): [M+H]+ for (3R,11Z)-3-hydroxy-11-eicosenoyl-CoA Product (Q3): Characteristic fragment (e.g., from neutral loss of 507 Da)[5]
Key Voltages Optimize Cone/Capillary Voltage and Collision Energy using a pure standard

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for Acyl-CoA Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue 1. Tissue Homogenization (Ice-cold acidic solvent) Extract 2. Centrifugation (Pellet proteins) Tissue->Extract SPE 3. Solid-Phase Extraction (Purification) Extract->SPE Dry 4. Evaporation & Reconstitution SPE->Dry LC 5. LC Separation (Reversed-Phase) Dry->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Process 7. Peak Integration MS->Process Quant 8. Quantification (vs. Standard Curve) Process->Quant

Caption: Figure 1: General Experimental Workflow for Acyl-CoA Quantification.

troubleshooting_workflow Figure 2: Troubleshooting Tree for 'Low Analyte Signal' Start Start: Low or No Signal CheckStd Is the pure standard visible when injected directly? Start->CheckStd CheckSample Is the internal standard (IS) signal also low/absent? CheckStd->CheckSample Yes MS_Issue Potential MS Issue: - Optimize tuning parameters - Check instrument sensitivity CheckStd->MS_Issue No Degradation_Issue Potential Degradation Issue: - Verify extraction pH and temp - Use fresh samples/solvents - Minimize prep time CheckSample->Degradation_Issue Yes Extraction_Issue Potential Extraction/Matrix Issue: - Optimize SPE recovery - Check for matrix suppression - Dilute sample CheckSample->Extraction_Issue No (IS is okay, analyte is not)

Caption: Figure 2: Troubleshooting Tree for 'Low Analyte Signal'.

beta_oxidation_pathway Figure 3: Role of 3-Hydroxyacyl-CoAs in Beta-Oxidation FattyAcylCoA Long-Chain Fatty Acyl-CoA EnoylCoA trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA (3S)-3-Hydroxyacyl-CoA (General Intermediate) EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShortenedAcylCoA Acyl-CoA (n-2) KetoacylCoA->ShortenedAcylCoA Thiolase AcetylCoA Acetyl-CoA (To Krebs Cycle) KetoacylCoA->AcetylCoA Thiolase

Caption: Figure 3: Role of 3-Hydroxyacyl-CoAs in Beta-Oxidation.

References

Technical Support Center: Resolving Co-eluting Isomers of (3R,11Z)-3-hydroxyicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced lipid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting isomers of (3R,11Z)-3-hydroxyicosenoyl-CoA and related long-chain fatty acyl-CoA molecules. The following information is based on established methods for structurally similar compounds, as specific data for this compound is limited in scientific literature.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of this compound?

A1: The main challenges in separating isomers of this compound stem from their similar physicochemical properties. These challenges include:

  • Stereoisomers: The presence of a chiral center at the C3 position results in enantiomers (3R and 3S). These molecules are chemically identical in a non-chiral environment, necessitating specialized chiral separation techniques.[1]

  • Positional Isomers: The double bond at the C11 position can have isomers where the double bond is located at a different position along the acyl chain.

  • Geometric Isomers: The cis (Z) configuration of the double bond at the C11 position can have a trans (E) counterpart.

  • Compound Polarity and Stability: Acyl-CoA thioesters are polar and can be susceptible to degradation, requiring careful sample handling and optimized chromatographic conditions.[1]

  • Matrix Effects: In biological samples, endogenous compounds can interfere with the separation and detection of the target analytes.[1]

Q2: Which analytical techniques are most suitable for resolving these co-eluting isomers?

A2: A multi-faceted approach combining advanced chromatographic and mass spectrometric techniques is often necessary. The most effective techniques include:

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is essential for separating the 3R and 3S enantiomers.[1][2][3]

  • Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC): This technique separates lipids based on their acyl chain length and degree of unsaturation. It can resolve positional and geometric isomers.[4][5]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS provides an additional dimension of separation based on the size, shape, and charge of the ion in the gas phase.[6] This technique is particularly powerful for separating isomers with very small structural differences, such as double bond position and geometry, that may co-elute chromatographically.[7][8][9][10]

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS can help differentiate isomers based on their unique fragmentation patterns.[11]

Troubleshooting Guides

Problem 1: Poor or no separation of 3R and 3S enantiomers.

This is a common issue when the chromatographic conditions are not optimized for chiral recognition.

Solutions & Experimental Protocols
  • Select an Appropriate Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are often effective for separating chiral hydroxy fatty acids.[12]

  • Optimize the Mobile Phase:

    • Normal-Phase Chromatography: A mobile phase consisting of a non-polar solvent (e.g., hexane) with a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of the modifier is critical for achieving separation.

    • Reversed-Phase Chromatography: An aqueous mobile phase with an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The gradient and additives can be adjusted.

  • Control the Column Temperature: Temperature can significantly impact chiral recognition. Using a column oven to maintain a stable and optimized temperature is crucial.[13]

Illustrative Experimental Workflow for Chiral Method Development

Caption: Workflow for chiral method development.

Problem 2: Co-elution of positional and/or geometric isomers.

Even with a robust chiral method, isomers differing in double bond position or geometry can co-elute.

Solutions & Experimental Protocols
  • Enhance Chromatographic Resolution:

    • Column Chemistry: Utilize columns with different stationary phases, such as C18, C8, or C30, to exploit subtle differences in hydrophobicity.[14] Charged surface hybrid (CSH) C18 columns have shown enhanced separation for lipid isomers.

    • Gradient Optimization: A shallower gradient can improve the separation of closely eluting peaks.[13]

    • Mobile Phase Additives: The choice of additives, such as ammonium (B1175870) formate (B1220265) or acetate, can influence selectivity.[14]

  • Employ Ion Mobility Spectrometry (IMS): IMS can separate ions based on their collision cross-section (CCS), which is influenced by their three-dimensional structure. This is highly effective for distinguishing isomers that are chromatographically inseparable.[6][9]

  • Derivatization for Gas Chromatography (GC): For analysis of the fatty acid portion, derivatization to fatty acid methyl esters (FAMEs) can enable separation by GC.[15][16] Different double bond positions and geometries can often be resolved on specialized GC columns.

Data Summary: Representative Chromatographic Conditions for Isomer Separation
ParameterChiral HPLC/SFCRP-UHPLC
Stationary Phase Amylose or cellulose-based CSPC18, C30, or CSH C18
Mobile Phase A Hexane or CO2 (SFC)Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Isopropanol or EthanolAcetonitrile/Isopropanol (e.g., 5:2 v/v) with additives
Flow Rate 0.5 - 2.0 mL/min0.2 - 0.5 mL/min
Column Temperature 10 - 40 °C (Optimized)40 - 60 °C

Note: These are typical starting conditions and require optimization for the specific analyte.

Illustrative Decision Tree for Isomer Resolution Strategy

Isomer_Resolution_Strategy Start Co-eluting Isomers Detected Chiral_Separation Are enantiomers (3R/3S) co-eluting? Start->Chiral_Separation Positional_Geometric Are positional/geometric isomers co-eluting? Chiral_Separation->Positional_Geometric No Implement_Chiral Implement/Optimize Chiral HPLC/SFC Chiral_Separation->Implement_Chiral Yes Optimize_RP Optimize RP-UHPLC (Column, Gradient) Positional_Geometric->Optimize_RP Yes Resolved Isomers Resolved Positional_Geometric->Resolved No Implement_Chiral->Positional_Geometric Use_IMS Employ Ion Mobility Spectrometry (IMS) Optimize_RP->Use_IMS Derivatize_GC Consider Derivatization and GC-MS Use_IMS->Derivatize_GC Derivatize_GC->Resolved

Caption: Decision tree for selecting an isomer resolution strategy.

Problem 3: Inability to differentiate isomers by mass-to-charge ratio (m/z) alone.

Isomers have the same elemental composition and therefore the same exact mass, making them indistinguishable in a standard mass spectrum.

Solutions & Experimental Protocols
  • Tandem Mass Spectrometry (MS/MS):

    • Collision-Induced Dissociation (CID): Fragmenting the precursor ion can yield product ions that are characteristic of the isomer's structure. While some isomers produce similar fragmentation patterns, subtle differences in ion abundances can be informative.[11]

    • Energy-Resolved MS/MS: By varying the collision energy, it's possible to generate different fragmentation patterns for co-eluting isomers, allowing for their differentiation.[11]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): As mentioned previously, IMS separates ions based on their shape and size before they enter the mass spectrometer. This allows for the acquisition of individual mass spectra for each isomer, even if they co-elute chromatographically.[17][18]

Data Summary: Ion Mobility Resolution of Lipid Isomers
Isomer TypeTypical Collision Cross Section (CCS) DifferenceResolving Power Required
sn-positional isomers~1%>100
Double bond positional isomers<1%High to Ultra-high
cis/trans isomers<1%High to Ultra-high

Source: Adapted from findings on various lipid classes.[7][8][9]

Illustrative Diagram of a Combined LC-IMS-MS System

LC_IMS_MS_Workflow LC_Column UHPLC Column (Chromatographic Separation) Ion_Source Ion Source (e.g., ESI) LC_Column->Ion_Source IMS_Cell Ion Mobility Cell (Separation by Shape/Size) Ion_Source->IMS_Cell Mass_Analyzer Mass Analyzer (m/z Measurement) IMS_Cell->Mass_Analyzer Detector Detector Mass_Analyzer->Detector

Caption: Workflow of a Liquid Chromatography-Ion Mobility-Mass Spectrometry system.

Disclaimer: The experimental protocols and data provided are illustrative and based on methods for similar compounds. Optimization will be required for the specific analysis of this compound.

References

Technical Support Center: Improving Reproducibility of (3R,11Z)-3-hydroxyicosenoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility of (3R,11Z)-3-hydroxyicosenoyl-CoA measurements. The following sections offer detailed troubleshooting advice, frequently asked questions, and standardized experimental protocols.

Troubleshooting Guide

Reproducibility issues in the quantification of this compound and other long-chain acyl-CoAs often stem from sample handling, extraction inefficiencies, and analytical variability. This guide provides a structured approach to identifying and resolving common problems.

Table 1: Common Issues and Solutions in this compound Measurement

IssuePotential Cause(s)Recommended Solution(s)
Low or No Analyte Signal Sample Degradation: Acyl-CoAs are susceptible to enzymatic and chemical degradation.- Immediately quench metabolic activity upon sample collection (e.g., snap-freezing in liquid nitrogen).- Maintain samples at or below 4°C throughout the extraction process.- Minimize freeze-thaw cycles.
Inefficient Extraction: Incomplete lysis or phase separation can lead to poor recovery.- Ensure thorough homogenization of the tissue or cell pellet.- Use pre-chilled solvents for extraction.- Optimize the solvent system; a common choice is a two-phase system like methanol (B129727)/chloroform/water.
Poor Ionization in Mass Spectrometer: Analyte may not be efficiently charged in the ESI source.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure the mobile phase pH is compatible with efficient ionization (positive ion mode is common for acyl-CoAs).
High Signal Variability (Poor Precision) Inconsistent Sample Handling: Differences in collection, storage, or extraction times.- Standardize all pre-analytical procedures with strict timings.- Prepare all samples in a single batch when possible.
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal.- Incorporate a solid-phase extraction (SPE) clean-up step.- Use a stable isotope-labeled internal standard that co-elutes with the analyte.- Adjust the chromatographic gradient to separate the analyte from interfering compounds.
Instrument Instability: Fluctuations in LC pressure or MS detector response.- Equilibrate the LC-MS system thoroughly before starting the analytical run.- Monitor system suitability by injecting a standard at the beginning, middle, and end of the run.
Inaccurate Quantification Lack of a Suitable Internal Standard: Differences in extraction efficiency and matrix effects between samples are not accounted for.- The ideal internal standard is a stable isotope-labeled version of this compound.- If unavailable, use a structurally similar odd-chain 3-hydroxyacyl-CoA that is not naturally present in the sample.
Non-Linearity of Calibration Curve: The detector response is not proportional to the concentration.- Construct the calibration curve in a matrix that closely matches the biological samples.- Use a weighted linear regression (e.g., 1/x) to improve accuracy at lower concentrations.
Analyte Adsorption: The analyte may adsorb to plasticware.- Use low-adsorption polypropylene (B1209903) tubes and pipette tips.- Silanized glass vials can also minimize adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the biological significance of this compound?

A1: this compound is an intermediate in the endoplasmic reticulum pathway for the elongation of very long-chain fatty acids (VLCFAs). This pathway involves a four-step cycle of condensation, reduction, dehydration, and a second reduction. This compound is the substrate for the enzyme 3-hydroxyacyl-CoA dehydratase 2 (HACD2), which catalyzes its dehydration to form a trans-2,3-enoyl-CoA intermediate. VLCFAs are crucial components of cell membranes, and their metabolism is implicated in various physiological and pathological processes.

Q2: Why is the measurement of this compound challenging?

A2: The measurement of this compound is challenging due to several factors:

  • Instability: The thioester bond is labile and susceptible to hydrolysis.

  • Low Abundance: As a metabolic intermediate, its cellular concentrations are often low.

  • Structural Similarity: It can be difficult to chromatographically separate from other isomeric and structurally related acyl-CoAs.

  • Matrix Effects: Biological samples contain a complex mixture of lipids and other molecules that can interfere with accurate quantification.

Q3: What type of internal standard is best for quantifying this compound?

A3: The gold standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). This is because it shares the same physicochemical properties as the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for sample-to-sample variability. If a stable isotope-labeled standard is not available, a structurally similar odd-chain 3-hydroxyacyl-CoA (e.g., 3-hydroxyheptadecanoyl-CoA) can be used as a surrogate.

Q4: What are the key parameters to optimize in the LC-MS/MS method?

A4: For robust and reproducible quantification, the following LC-MS/MS parameters should be optimized:

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile/methanol with a volatile additive like ammonium (B1175870) acetate (B1210297) or formic acid is typical. Operating at a higher pH (around 10.5 with ammonium hydroxide) can improve peak shape for acyl-CoAs.

    • Flow Rate and Gradient: These should be optimized to achieve good separation from isomers and other interfering compounds.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally more sensitive for acyl-CoAs.

    • MRM Transitions: At least two multiple reaction monitoring (MRM) transitions (a quantifier and a qualifier) should be optimized for the precursor ion ([M+H]⁺) and its characteristic product ions. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).

Q5: How can I minimize sample degradation during preparation?

A5: To minimize degradation, it is crucial to work quickly and at low temperatures. After snap-freezing the sample, it should be homogenized in an ice-cold extraction solvent containing an antioxidant. Protein precipitation should also be performed at low temperatures. The resulting extract should be dried down under a stream of nitrogen and stored at -80°C until analysis. Reconstitute the sample in a suitable solvent immediately before injection into the LC-MS/MS system.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues or Cells
  • Sample Preparation:

    • Weigh 50-100 mg of frozen tissue or a cell pellet in a pre-chilled tube.

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water) containing an appropriate internal standard.

  • Homogenization:

    • Thoroughly homogenize the sample using a bead beater or sonicator while keeping the sample on ice.

  • Protein Precipitation:

    • Vortex the homogenate vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium acetate).

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Methanol (9:1) with 10 mM ammonium acetate.

    • Gradient: A typical gradient starts at a low percentage of Mobile Phase B and ramps up to elute the hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Table 2: Example MRM Transitions for a C20:1 Hydroxy Acyl-CoA

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound[To be determined empirically][To be determined empirically][To be determined empirically]
Example C17:0-OH-CoA (Internal Standard)[To be determined empirically][To be determined empirically][To be determined empirically]

Note: The exact m/z values need to be determined by direct infusion of a standard of the analyte and internal standard.

Visualizations

VLCFA_Elongation_Pathway Acyl_CoA Fatty Acyl-CoA (Cn) Condensation Condensing Enzyme (ELOVL) Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Condensation->Ketoacyl_CoA Reduction1 3-Ketoacyl-CoA Reductase (KAR) Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA This compound (Cn+2) Reduction1->Hydroxyacyl_CoA Dehydration 3-Hydroxyacyl-CoA Dehydratase (HACD2) Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Dehydration->Enoyl_CoA Reduction2 trans-2-Enoyl-CoA Reductase (TER) Enoyl_CoA->Reduction2 Elongated_Acyl_CoA Elongated Fatty Acyl-CoA (Cn+2) Reduction2->Elongated_Acyl_CoA

Caption: Very Long-Chain Fatty Acid (VLCFA) Elongation Pathway.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Tissue/Cell Sample Homogenization Homogenization with Internal Standard Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) (Optional) Extraction->Cleanup LC Liquid Chromatography (C18 Separation) Cleanup->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Dealing with enzyme inhibition in assays involving (3R,11Z)-3-hydroxyicosenoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with assays involving (3R,11Z)-3-hydroxyicosenoyl-CoA and its primary metabolizing enzyme, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).

Frequently Asked Questions (FAQs)

Q1: Which enzyme is responsible for the metabolism of this compound?

A1: this compound, a long-chain 3-hydroxyacyl-CoA, is primarily metabolized by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) . This enzyme is a component of the mitochondrial trifunctional protein (MTP) complex, which is essential for the beta-oxidation of long-chain fatty acids.[1][2][3][4][5] The LCHAD activity is encoded by the HADHA gene.[1][4][5]

Q2: What is the reaction catalyzed by LCHAD on this compound?

A2: LCHAD catalyzes the third step of long-chain fatty acid beta-oxidation, which is the NAD+-dependent oxidation of the 3-hydroxyl group of the acyl-CoA substrate to a 3-ketoacyl-CoA. The reaction is as follows:

This compound + NAD⁺ ⇌ 3-keto-(11Z)-icosenoyl-CoA + NADH + H⁺

Q3: My enzyme activity is lower than expected when using this compound as a substrate. What are the potential causes?

A3: Several factors could contribute to lower than expected LCHAD activity. These can be broadly categorized as issues with the enzyme, substrate, assay conditions, or the presence of inhibitors. Refer to the troubleshooting section for a more detailed guide.

Q4: Are there any known inhibitors of LCHAD?

A4: While specific inhibitors for LCHAD with this compound are not extensively documented in publicly available literature, the enzyme can be inhibited by various means. These include substrate analogs, product inhibition, and non-specific inhibitors that may contaminate samples. For instance, high concentrations of the substrate itself or the product, 3-keto-(11Z)-icosenoyl-CoA, could lead to substrate or product inhibition, respectively. Additionally, compounds that interfere with NAD⁺ binding or the enzyme's active site can inhibit its activity.

Q5: How can I determine the kinetic parameters (Km and Vmax) for LCHAD with this compound?

A5: The kinetic parameters can be determined by measuring the initial reaction velocity at varying concentrations of this compound while keeping the concentration of NAD⁺ saturating. The data can then be fitted to the Michaelis-Menten equation using non-linear regression analysis or visualized using a Lineweaver-Burk plot. A detailed protocol for this is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide addresses common issues encountered during enzyme inhibition assays with this compound.

Problem Potential Cause Recommended Solution
No or very low enzyme activity Inactive enzyme- Ensure proper storage of the enzyme (-80°C).- Avoid repeated freeze-thaw cycles.- Check the age of the enzyme stock and consider using a fresh batch.
Incorrect assay buffer pH or composition- Verify the pH of the buffer at the assay temperature.- Ensure all buffer components are at the correct final concentrations.
Substrate degradation- this compound is susceptible to hydrolysis. Prepare fresh solutions and keep them on ice.- Confirm substrate integrity via analytical methods if possible.
Missing essential cofactor (NAD⁺)- Ensure NAD⁺ is added to the reaction mixture at the appropriate concentration.
High background signal Contamination of reagents- Use high-purity reagents and water.- Run a blank reaction without the enzyme to assess background.
Autohydrolysis of the substrate- This can contribute to background noise. Measure the rate of non-enzymatic substrate degradation and subtract it from the reaction rate.
Inconsistent results between replicates Pipetting errors- Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure thorough mixing of all components.
Temperature fluctuations- Use a temperature-controlled spectrophotometer or plate reader.- Pre-incubate all reagents at the assay temperature.
Inhibition observed is not dose-dependent Inhibitor solubility issues- Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into the assay buffer.- Check for precipitation of the inhibitor at higher concentrations.
Complex inhibition mechanism- The inhibitor may have a non-standard mechanism of action. Consider performing more detailed kinetic studies to elucidate the mechanism.
Assay artifacts- Some compounds can interfere with the assay readout (e.g., absorbance or fluorescence). Run controls with the inhibitor in the absence of the enzyme to check for interference.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, kinetic and inhibition data for LCHAD with this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Hypothetical Kinetic Parameters for LCHAD with this compound

ParameterValueUnits
Km15µM
Vmax25nmol/min/mg
kcat0.5s⁻¹
kcat/Km3.3 x 10⁴M⁻¹s⁻¹

Table 2: Hypothetical Inhibition Constants (Ki and IC50) for Known Fatty Acid Oxidation Inhibitors against LCHAD

InhibitorType of InhibitionKi (µM)IC50 (µM)
Compound X Competitive512
Compound Y Non-competitive1010
Compound Z Uncompetitive2035

Experimental Protocols

Protocol 1: Determination of LCHAD Kinetic Parameters

This protocol describes a continuous spectrophotometric assay to determine the Km and Vmax of LCHAD with this compound. The assay measures the increase in absorbance at 340 nm due to the formation of NADH.

Materials:

  • Purified recombinant human LCHAD

  • This compound

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.5, containing 1 mM EDTA

  • UV-transparent 96-well plate or cuvettes

  • Temperature-controlled spectrophotometer or microplate reader

Procedure:

  • Prepare Reagent Stocks:

    • LCHAD: Prepare a 1 mg/mL stock solution in assay buffer and store in aliquots at -80°C.

    • This compound: Prepare a 10 mM stock solution in a suitable solvent (e.g., 10% acetonitrile) and store at -80°C.

    • NAD⁺: Prepare a 50 mM stock solution in assay buffer and store at -20°C.

  • Assay Setup:

    • Prepare a series of dilutions of this compound in assay buffer, ranging from 0 to 200 µM.

    • In a 96-well plate, add the following to each well:

      • Assay Buffer to a final volume of 200 µL.

      • NAD⁺ to a final concentration of 2.5 mM.

      • Varying concentrations of this compound.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add LCHAD to each well to a final concentration of 5 µg/mL to start the reaction.

    • Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot V₀ versus the concentration of this compound.

    • Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Enzyme Inhibition Assay

This protocol is designed to determine the IC₅₀ and mechanism of inhibition of a test compound against LCHAD.

Materials:

  • Same as Protocol 1.

  • Test inhibitor compound.

Procedure:

  • Prepare Reagent Stocks:

    • Prepare stocks of LCHAD, this compound, and NAD⁺ as described in Protocol 1.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • Assay Setup for IC₅₀ Determination:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer to a final volume of 200 µL.

      • NAD⁺ to a final concentration of 2.5 mM.

      • This compound at a concentration equal to its Km.

      • Varying concentrations of the test inhibitor.

      • LCHAD (5 µg/mL).

    • Pre-incubate the enzyme with the inhibitor for 10 minutes at 37°C.

  • Initiate the Reaction:

    • Add the substrate, this compound, to start the reaction.

    • Monitor the reaction as described in Protocol 1.

  • Data Analysis for IC₅₀:

    • Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Mechanism of Inhibition Studies:

    • To determine the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate and the inhibitor.

    • Analyze the data using Lineweaver-Burk or Dixon plots.

Visualizations

fatty_acid_beta_oxidation cluster_pathway Mitochondrial Beta-Oxidation of this compound cluster_inhibition Potential Inhibition Points acyl_coa This compound ketoacyl_coa 3-keto-(11Z)-icosenoyl-CoA acyl_coa->ketoacyl_coa LCHAD (HADHA) NAD+ -> NADH + H+ thiolase_products Acetyl-CoA + Acyl-CoA (n-2) ketoacyl_coa->thiolase_products 3-ketoacyl-CoA thiolase + CoA inhibitor Inhibitor inhibitor->acyl_coa Competitive Inhibitor inhibitor->ketoacyl_coa Product Analog Inhibitor

Caption: Mitochondrial beta-oxidation pathway for this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, NAD+, Inhibitor) setup_reaction Set up reaction mixture in 96-well plate prep_reagents->setup_reaction pre_incubate Pre-incubate at 37°C setup_reaction->pre_incubate initiate_reaction Initiate reaction with substrate/enzyme pre_incubate->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm initiate_reaction->monitor_absorbance calc_velocity Calculate Initial Velocity (V₀) monitor_absorbance->calc_velocity plot_data Plot V₀ vs. [Substrate] or % Inhibition vs. [Inhibitor] calc_velocity->plot_data determine_params Determine Kinetic Parameters (Km, Vmax, Ki, IC50) plot_data->determine_params

Caption: General experimental workflow for LCHAD enzyme kinetics and inhibition assays.

troubleshooting_logic start Low/No Enzyme Activity check_enzyme Check Enzyme Activity with Control Substrate start->check_enzyme check_reagents Verify Reagent Concentrations and Buffer pH check_enzyme->check_reagents Enzyme Active issue_enzyme Source Fresh Enzyme check_enzyme->issue_enzyme Enzyme Inactive check_substrate Assess Substrate Integrity check_reagents->check_substrate Reagents OK issue_reagents Remake Buffers/Reagents check_reagents->issue_reagents Reagents Incorrect issue_inhibition Potential Unseen Inhibitor in Sample check_substrate->issue_inhibition Substrate OK issue_substrate Use Fresh Substrate check_substrate->issue_substrate Substrate Degraded

References

Linearity issues with the calibration curve for (3R,11Z)-3-hydroxyicosenoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with the calibration curve for (3R,11Z)-3-hydroxyicosenoyl-CoA.

Disclaimer

The following guides and protocols are based on general principles for the analysis of long-chain hydroxy fatty acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As specific data for this compound is limited, these recommendations should be adapted and validated for your specific experimental conditions and matrix.

Troubleshooting Guides

Guide 1: Systematic Investigation of Calibration Curve Non-Linearity

This guide provides a step-by-step workflow to identify and address the root cause of non-linearity in your this compound calibration curve.

Q1: My calibration curve for this compound is non-linear. What are the first steps to troubleshoot this issue?

A1: Start by systematically evaluating the entire analytical workflow. A logical troubleshooting process will help pinpoint the source of the non-linearity.

  • Visual Inspection: Always visually inspect the calibration curve. A non-linear trend is often apparent upon visual inspection.

  • Residual Analysis: Plot the residuals (the difference between the observed and predicted values) against the concentration. A random distribution of residuals around zero indicates a good fit of the linear model. Any systematic trend in the residuals suggests non-linearity.[1]

  • Correlation Coefficient (r²) Review: While a high r² value (e.g., >0.99) is desirable, it is not the sole indicator of linearity.[1][2] A high r² can be misleading if the curve has a distinct, albeit slight, curvature.

Below is a workflow to guide your investigation.

G A Non-Linear Calibration Curve Observed B Step 1: Data Review A->B C Visually Inspect Curve Shape B->C D Analyze Residual Plot B->D E Check Correlation Coefficient (r²) B->E F Step 2: Investigate Potential Causes E->F G High Concentration Non-Linearity (Plateau) F->G Saturation? H Low Concentration Non-Linearity (Flattening) F->H Adsorption or LOQ issue? I Inconsistent Non-Linearity F->I Matrix effects or instability? J Step 3: Implement Corrective Actions G->J H->J I->J K Dilute High Standards & Samples Reduce Injection Volume J->K L Check LOQ Prime Column Use Different Column Chemistry J->L M Optimize Sample Preparation Evaluate Matrix Effects Check Instrument Performance J->M N Step 4: Re-evaluate Linearity K->N L->N M->N O Acceptable Linearity Achieved? N->O P Proceed with Quantification O->P Yes Q Refine Method Further O->Q No

Caption: Troubleshooting workflow for non-linear calibration curves.

Frequently Asked Questions (FAQs)

Category 1: Understanding Non-Linearity

Q2: What are the common causes of non-linearity in LC-MS/MS analysis of long-chain acyl-CoAs like this compound?

A2: Non-linearity in LC-MS/MS is a common issue that can arise from several factors at different stages of the analysis.[3][4] The primary causes include:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[2][4] This is a frequent cause of non-linearity at the upper end of the calibration range.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of this compound, causing either ion suppression or enhancement.[5][6][7] This can lead to unpredictable and non-linear responses.

  • Ion Source Behavior: The ionization efficiency in the ion source (e.g., Electrospray Ionization - ESI) may not be constant across a wide concentration range.[8] At higher concentrations, competition for ionization can occur, leading to a loss of linearity.

  • Adsorption: Long-chain acyl-CoAs can be "sticky" and adsorb to surfaces in the analytical system, such as sample vials, tubing, and the analytical column. This can be particularly problematic at low concentrations, causing a flattening of the curve at the lower end.[9]

  • Analyte Instability: this compound may be unstable in the sample matrix or during the analytical run, leading to inconsistent responses.

  • Inappropriate Calibration Model: Forcing a linear regression on a relationship that is inherently non-linear will result in a poor fit. In some cases, a non-linear regression model may be more appropriate.[2][3]

Category 2: Troubleshooting High Concentration Non-Linearity

Q3: My calibration curve for this compound flattens out at the higher concentrations. What should I do?

A3: A plateau at higher concentrations is a classic sign of detector saturation.[2][10] Here’s how to address it:

  • Reduce Analyte Concentration:

    • Dilute Standards and Samples: The most straightforward solution is to dilute your high-concentration standards and any samples that fall in that range to bring them within the linear portion of the curve.

    • Reduce Injection Volume: Injecting a smaller volume of the sample can also reduce the amount of analyte reaching the detector.

  • Adjust Mass Spectrometer Settings:

    • Lower Detector Gain/Voltage: Reducing the electron multiplier (EM) voltage or detector gain can decrease sensitivity and extend the linear dynamic range.[10]

    • Use a Less Abundant Isotope or Fragment Ion: If you are using selected reaction monitoring (SRM), you could monitor a less intense product ion for quantification at high concentrations.[4]

Table 1: Example Data for High Concentration Non-Linearity

Concentration (nM)Peak Area (Observed)Peak Area (Predicted from Linear Fit of Low Concentrations)% Deviation
11050010000+5.0%
55200050000+4.0%
10101000100000+1.0%
50495000500000-1.0%
1009500001000000-5.0%
20015000002000000-25.0%
50016000005000000-68.0%

This table illustrates how the observed peak area deviates significantly from the predicted linear response at higher concentrations, indicating saturation.

Category 3: Troubleshooting Low Concentration Non-Linearity

Q4: My calibration curve for this compound is not linear at the lower concentration end. What could be the cause and how can I fix it?

A4: Non-linearity at the low end of the curve often points to issues with the limit of quantitation (LOQ) or analyte adsorption.[2]

  • Limit of Quantitation (LOQ): Ensure your lowest calibration standard is at or above the established LOQ of your method. Below the LOQ, the signal-to-noise ratio is too low for reliable quantification.

  • Analyte Adsorption: Long-chain acyl-CoAs can adsorb to surfaces.

    • Prime the System: Before running your analytical batch, inject a high-concentration standard one or more times to "prime" the system and saturate any active adsorption sites.[2]

    • Use Different Vials/Plates: Test different types of sample vials or plates (e.g., silanized glass or low-adsorption polypropylene) to minimize non-specific binding.

    • Modify Mobile Phase: Adding a small amount of a competing agent to the mobile phase might help reduce adsorption to the column.

    • Consider a Different Column: If adsorption to the column packing is suspected, trying a different column chemistry may be beneficial.

Category 4: Addressing Matrix Effects

Q5: How can I determine if matrix effects are causing the non-linearity in my this compound analysis, and how can I mitigate them?

A5: Matrix effects, which can cause either ion suppression or enhancement, are a common source of non-linearity and imprecision in bioanalytical methods.[5][6][7]

  • Assessing Matrix Effects:

    • Post-Extraction Spike: Compare the response of this compound spiked into an extracted blank matrix with the response of the analyte in a pure solvent. A significant difference indicates the presence of matrix effects.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): The best way to compensate for matrix effects is to use a SIL-IS for this compound. The SIL-IS will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction.

  • Mitigating Matrix Effects:

    • Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • Optimize Chromatography: Modify your LC method to achieve better separation between this compound and co-eluting matrix components. This could involve changing the column, mobile phase composition, or gradient profile.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Biological Sample (e.g., Plasma, Tissue) B Protein Precipitation (e.g., with Acetonitrile) A->B C Solid-Phase Extraction (SPE) (for cleaner sample) B->C D Evaporation & Reconstitution C->D E Injection into LC System D->E F Chromatographic Separation (C18 Column) E->F G Ionization (ESI) F->G H Mass Spectrometry (MS/MS) (SRM Detection) G->H I Peak Integration H->I J Calibration Curve Construction I->J K Quantification of This compound J->K

Caption: A typical experimental workflow for the analysis of acyl-CoAs.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards for this compound

This protocol provides a general methodology for preparing calibration standards. It is crucial to use a surrogate matrix that closely mimics the biological matrix of your samples to account for matrix effects.

  • Prepare a Primary Stock Solution:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve it in a suitable solvent (e.g., a mixture of methanol (B129727) and water) to create a high-concentration primary stock solution (e.g., 1 mg/mL). Store this solution at -80°C.

  • Prepare a Working Stock Solution:

    • Serially dilute the primary stock solution in the same solvent to create a working stock solution at a lower concentration (e.g., 10 µg/mL).

  • Prepare Calibration Standards:

    • Spike the working stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution) to create a series of calibration standards. A typical range might be 1, 5, 10, 50, 100, 200, and 500 nM.

    • Ensure that the final solvent concentration from the spiking solution is low (e.g., <5%) to avoid altering the matrix characteristics.

  • Sample Processing:

    • Process the calibration standards and quality control (QC) samples in the same manner as your unknown samples using your validated sample preparation method (e.g., protein precipitation followed by SPE).

Table 2: Example Dilution Scheme for Calibration Standards

Standard LevelConcentration (nM)Volume of Working Stock (µL)Final Volume in Matrix (µL)
1111000
2551000
310101000
450501000
51001001000
62002001000
75005001000

This table provides an example of how to prepare a set of calibration standards by spiking a working stock solution into a fixed volume of a surrogate matrix.

Signaling Pathway Context

This compound is a long-chain hydroxy fatty acyl-CoA. Such molecules are intermediates in fatty acid metabolism, particularly in pathways like beta-oxidation. The diagram below illustrates a simplified overview of fatty acid beta-oxidation, where a molecule like this compound would be processed.

G cluster_0 Mitochondrial Matrix A Long-Chain Fatty Acid B Acyl-CoA Synthetase C Fatty Acyl-CoA (e.g., Icosenoyl-CoA) A->C ATP -> AMP + PPi E Enoyl-CoA Hydratase C->E FAD -> FADH2 D Acyl-CoA Dehydrogenase F 3-Hydroxyacyl-CoA (e.g., this compound) E->F H2O H 3-Ketoacyl-CoA F->H NAD+ -> NADH + H+ G 3-Hydroxyacyl-CoA Dehydrogenase J Acetyl-CoA H->J CoA-SH K Shorter Acyl-CoA H->K CoA-SH I Thiolase L TCA Cycle J->L K->D Re-enters Beta-Oxidation

Caption: Simplified diagram of mitochondrial fatty acid beta-oxidation.

References

Validation & Comparative

Validating (3R,11Z)-3-hydroxyicosenoyl-CoA as a Potential Biomarker for Peroxisomal Biogenesis Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biomarker, (3R,11Z)-3-hydroxyicosenoyl-CoA, against established biomarkers for the diagnosis and monitoring of peroxisomal biogenesis disorders (PBD), with a primary focus on Zellweger spectrum disorders (ZSD). This document synthesizes experimental data and outlines detailed methodologies to support further research and validation efforts.

Introduction

Peroxisomal biogenesis disorders, including the Zellweger spectrum disorders (ZSD), are a group of severe, inherited metabolic diseases characterized by the failure of peroxisome assembly and subsequent impairment of multiple metabolic pathways.[1] A key affected pathway is the beta-oxidation of very-long-chain fatty acids (VLCFAs).[2] Current diagnostic strategies for ZSD primarily rely on the detection of elevated levels of VLCFAs, as well as phytanic and pristanic acids, in plasma and other tissues.[2][3]

This compound is an intermediate metabolite in the beta-oxidation of unsaturated fatty acids. Its accumulation could, in theory, offer a more specific insight into the metabolic dysregulation occurring in ZSD and related disorders compared to the more general accumulation of VLCFAs. This guide explores the potential of this compound as a novel biomarker by comparing its theoretical advantages and the required analytical methodologies with those of established biomarkers.

Comparative Analysis of Biomarkers

The validation of a new biomarker requires a thorough comparison with existing diagnostic standards. Here, we compare the potential utility of this compound with the established biomarkers for ZSD.

Quantitative Data Summary

The following table summarizes the performance characteristics of established and potential biomarkers for ZSD. It is important to note that specific performance data for this compound is not yet available and is presented here as a prospective target for validation studies.

BiomarkerMethodSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Notes
Established Biomarkers
Very-Long-Chain Fatty Acids (VLCFAs) (e.g., C26:0, C24:0/C22:0 ratio)GC-MSHigh (approaching 100% for ZSD)High (An algorithm using VLCFA patterns showed an AUC of 0.99-1.00 for differentiating peroxisomal disorders)[4]HighHighGold standard for ZSD diagnosis. Levels can be affected by diet.[5]
Phytanic AcidGC-MSHigh for Refsum disease, variably elevated in ZSDModerate (also elevated in other conditions)VariableVariableAccumulation is diet-dependent.[6]
Pristanic AcidGC-MSElevated in ZSD and other peroxisomal disordersModerateVariableVariableImportant in conjunction with phytanic acid for differential diagnosis.[7]
Potential Biomarker
This compoundLC-MS/MSTo be determinedPotentially higher than VLCFAsTo be determinedTo be determinedMay provide more specific information about the enzymatic step of the beta-oxidation pathway that is affected.

Signaling Pathways and Experimental Workflows

Understanding the metabolic context and the analytical workflow is crucial for biomarker validation. The following diagrams illustrate the relevant biochemical pathway and a typical experimental workflow for biomarker analysis.

Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation Pathway for Unsaturated Fatty Acids Unsaturated_Fatty_Acid Unsaturated Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Unsaturated_Fatty_Acid->Acyl_CoA_Synthetase Unsaturated_Acyl_CoA Unsaturated Acyl-CoA Acyl_CoA_Synthetase->Unsaturated_Acyl_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase Unsaturated_Acyl_CoA->Acyl_CoA_Oxidase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase Potential_Biomarker This compound Enoyl_CoA_Hydratase->Potential_Biomarker Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Potential_Biomarker->Hydroxyacyl_CoA_Dehydrogenase

Caption: Peroxisomal Beta-Oxidation Pathway.

Biomarker_Validation_Workflow Biomarker Validation Workflow cluster_sample_collection Sample Collection cluster_analysis Analytical Phase cluster_validation Validation Phase Patient_Cohort Patient Cohort (ZSD) Sample_Preparation Sample Preparation (Extraction, Derivatization) Patient_Cohort->Sample_Preparation Control_Cohort Healthy Control Cohort Control_Cohort->Sample_Preparation Analytical_Method Analytical Method (GC-MS or LC-MS/MS) Sample_Preparation->Analytical_Method Data_Acquisition Data Acquisition Analytical_Method->Data_Acquisition Statistical_Analysis Statistical Analysis (ROC curves, etc.) Data_Acquisition->Statistical_Analysis Performance_Evaluation Performance Evaluation (Sensitivity, Specificity) Statistical_Analysis->Performance_Evaluation Comparison Comparison with Established Biomarkers Performance_Evaluation->Comparison

Caption: Biomarker Validation Workflow.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible validation of biomarkers.

Protocol 1: Quantification of Very-Long-Chain Fatty Acids (VLCFAs) in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the established standard for the diagnosis of ZSD.[8][9]

1. Sample Preparation (Hydrolysis, Extraction, and Derivatization)

  • To 100 µL of plasma, add internal standards (e.g., deuterated C23:0).

  • Perform acid and base hydrolysis to release fatty acids from lipids.

  • Extract the fatty acids using an organic solvent (e.g., hexane).

  • Evaporate the solvent and derivatize the fatty acids to their methyl esters using a suitable reagent (e.g., methanolic HCl).

2. GC-MS Analysis

  • Gas Chromatograph (GC):

    • Column: Use a suitable capillary column for fatty acid methyl ester separation (e.g., DB-23).

    • Injection Volume: 1 µL.

    • Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 250°C) to elute the VLCFAs.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the target VLCFA methyl esters and internal standards.

3. Data Analysis

  • Quantify the concentration of each VLCFA by comparing the peak area of the analyte to that of the internal standard.

  • Calculate the C24:0/C22:0 and C26:0/C22:0 ratios.

Protocol 2: Proposed Method for Quantification of this compound in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This proposed method is based on established techniques for the analysis of acyl-CoA species.[10]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) and then water.

  • Acidify the plasma sample and load it onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

  • Evaporate the eluent and reconstitute the sample in the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC):

    • Column: Use a C18 reversed-phase column suitable for the separation of polar molecules.

    • Mobile Phase: A gradient of an aqueous solvent with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Flow Rate: A low flow rate (e.g., 0.3 mL/min) is typically used.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for this compound and a suitable internal standard.

3. Data Analysis

  • Quantify the concentration of this compound by comparing the peak area of the analyte to that of the internal standard.

Conclusion and Future Directions

The established biomarkers, particularly VLCFAs, are highly effective for the diagnosis of ZSD. However, the exploration of more specific biomarkers like this compound holds promise for a deeper understanding of the disease pathophysiology and could potentially lead to more nuanced diagnostic and monitoring strategies. The validation of this compound will require rigorous studies to determine its clinical sensitivity and specificity in a large cohort of ZSD patients and healthy controls. The development and standardization of a robust LC-MS/MS method for its quantification will be a critical first step in this process. Further research in this area is warranted to explore the full potential of this and other specific acyl-CoA species as biomarkers for peroxisomal disorders.

References

The Double-Edged Sword of Fatty Acid Metabolism: A Comparative Analysis of Long-Chain 3-Hydroxyacyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

A critical intermediate in fatty acid β-oxidation, (3R)-3-hydroxyacyl-CoA, plays a central role in energy homeostasis. However, its accumulation, particularly of long-chain species, is a hallmark of significant metabolic dysfunction, most notably in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. This guide provides a comparative analysis of long-chain 3-hydroxyacyl-CoA levels in healthy versus pathological states, offering researchers, scientists, and drug development professionals a comprehensive overview of the associated metabolic pathways, diagnostic methodologies, and clinical implications.

In healthy individuals, long-chain 3-hydroxyacyl-CoAs are transiently formed during the third step of mitochondrial fatty acid β-oxidation and are swiftly converted to 3-ketoacyl-CoA by the enzyme LCHAD. This process is a vital source of energy, especially during periods of fasting or prolonged exercise.[1][2] However, in pathological states such as LCHAD deficiency, a rare autosomal recessive genetic disorder, the impaired function of this enzyme leads to the accumulation of long-chain 3-hydroxyacyl-CoAs and their derivatives.[3] This buildup can be toxic, leading to severe clinical manifestations.

Quantitative Analysis: A Tale of Two States

Direct quantitative data for specific long-chain 3-hydroxyacyl-CoAs like (3R,11Z)-3-hydroxyicosenoyl-CoA in various physiological and pathological conditions is scarce in publicly available literature. However, the analysis of acylcarnitines, which are derivatives of acyl-CoAs, in bodily fluids serves as a crucial diagnostic marker for disorders like LCHAD deficiency.[3][4]

Analyte ClassHealthy StatePathological State (LCHAD Deficiency)Fold Change (Approximate)Sample Type
Long-Chain 3-Hydroxyacylcarnitines (e.g., C16-OH, C18:1-OH) Undetectable or very low levelsSignificantly elevated>100xDried Blood Spot, Plasma, Urine
Total Long-Chain Acyl-CoAs Tightly regulated, tissue-specific levels (e.g., ~61-83 nmol/g in hamster heart and rat liver)[5]Presumed to be elevated in affected tissues (liver, heart, muscle)Data not readily availableTissue Biopsy

Note: The fold change is an approximation based on the diagnostic utility of these markers. Absolute concentrations can vary based on the specific acylcarnitine, the patient's metabolic state, and the analytical method used.

The Metabolic Crossroads: Signaling Pathways and Their Disruption

The mitochondrial fatty acid β-oxidation pathway is a central hub in cellular energy metabolism. The disruption of this pathway at the LCHAD step has profound consequences.

Fatty_Acid_Oxidation cluster_healthy Healthy State cluster_pathological Pathological State (LCHAD Deficiency) Long-Chain Acyl-CoA Long-Chain Acyl-CoA Enoyl-CoA Enoyl-CoA Long-Chain Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA LCHAD Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Energy Production Accumulated 3-Hydroxyacyl-CoA Accumulated 3-Hydroxyacyl-CoA Toxic Metabolites Toxic Metabolites Accumulated 3-Hydroxyacyl-CoA->Toxic Metabolites Clinical Manifestations Hypoglycemia, Cardiomyopathy, Neuropathy Toxic Metabolites->Clinical Manifestations Energy Deficiency Energy Deficiency Energy Deficiency->Clinical Manifestations 3-Hydroxyacyl-CoA_patho 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA_patho->Accumulated 3-Hydroxyacyl-CoA LCHAD_blocked LCHAD (Deficient) 3-Hydroxyacyl-CoA_patho->LCHAD_blocked LCHAD_blocked->Energy Deficiency Experimental_Workflow Blood Sample Blood Sample Dried Blood Spot Dried Blood Spot Blood Sample->Dried Blood Spot Extraction Extraction Dried Blood Spot->Extraction Methanol with internal standards Derivatization Derivatization Extraction->Derivatization Butanolic HCl MS/MS Analysis MS/MS Analysis Derivatization->MS/MS Analysis Data Analysis Data Analysis MS/MS Analysis->Data Analysis Quantification of acylcarnitines Diagnosis Diagnosis Data Analysis->Diagnosis

References

Investigating the Biological Significance of Elevated (3R,11Z)-3-hydroxy-11-icosenoyl-CoA Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accumulation of long-chain 3-hydroxyacyl-CoA species is a hallmark of inherited metabolic disorders, notably Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Trifunctional Protein (TFP) deficiency. These conditions disrupt mitochondrial beta-oxidation, leading to severe cellular dysfunction. This guide provides a comparative analysis of the biological significance of elevated levels of a specific monounsaturated long-chain 3-hydroxyacyl-CoA, (3R,11Z)-3-hydroxy-11-icosenoyl-CoA, in the context of related saturated fatty acyl-CoAs that are known to accumulate in these disorders.

Introduction to (3R,11Z)-3-hydroxy-11-icosenoyl-CoA and its Pathological Context

(3R,11Z)-3-hydroxy-11-icosenoyl-CoA is a long-chain, monounsaturated 3-hydroxyacyl-CoA. In healthy individuals, it is an intermediate in the mitochondrial beta-oxidation of gondoic acid (11Z-eicosenoic acid), a 20-carbon monounsaturated fatty acid. The enzyme Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein (TFP), catalyzes the conversion of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA to 3-oxo-11-icosenoyl-CoA.

In LCHAD or TFP deficiency, this enzymatic step is impaired, leading to the accumulation of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA and other long-chain 3-hydroxyacyl-CoAs. This buildup is cytotoxic and is strongly associated with the clinical manifestations of these disorders, including cardiomyopathy, hypoketotic hypoglycemia, liver dysfunction, and myopathy.[1][2]

Comparative Analysis of Accumulated 3-Hydroxyacyl-CoAs

While direct experimental data on the specific toxicity of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA is limited, its biological impact can be inferred by comparing it with well-studied saturated long-chain 3-hydroxyacyl-CoAs that accumulate in LCHAD/TFP deficiency. The key differences lie in their structures—the presence of a cis double bond in the C20:1 species versus the saturated nature of the C16:0 and C18:0 analogues—which can influence their interaction with cellular components and their metabolic fate.

Quantitative Data on Acyl-CoA Accumulation

Studies on fibroblasts from patients with LCHAD and TFP deficiencies have quantified the accumulation of various 3-hydroxy fatty acids in the culture medium. This data provides a basis for understanding which species are most likely to contribute to the pathology of these diseases.

3-Hydroxy Fatty Acid SpeciesFold Increase in LCHAD/TFP Deficient Fibroblasts (vs. Controls)Reference
3-OH-dodecanoic acid (C12:0)~5-fold[3]
3-OH-tetradecanoic acid (C14:0)~11-fold[3]
3-OH-hexadecanoic acid (C16:0)~14-fold[3]

Note: Data for (3R,11Z)-3-hydroxy-11-icosenoic acid is not currently available in the reviewed literature.

The significantly higher accumulation of C14:0 and C16:0 hydroxy fatty acids suggests they are major contributors to the cellular toxicity observed in LCHAD/TFP deficiencies. While the accumulation of C20:1 hydroxyacyl-CoA has not been specifically quantified in these studies, it is expected to contribute to the overall toxic burden, particularly in individuals with a diet rich in C20:1 fatty acids.

Experimental Protocols

Measurement of 3-Hydroxyacyl-CoA Levels in Cultured Cells

This protocol describes a general method for the analysis of 3-hydroxy fatty acid accumulation in the culture medium of fibroblasts, adapted from published studies.[3]

1. Cell Culture and Treatment:

  • Culture human skin fibroblasts from patients with LCHAD/TFP deficiency and healthy controls in standard cell culture medium.
  • Incubate the cells for 24 hours in a medium supplemented with a specific fatty acid substrate (e.g., 100 µmol/L palmitic acid to measure saturated 3-hydroxyacyl-CoA accumulation, or gondoic acid for the target molecule).

2. Sample Preparation:

  • Collect the cell culture medium.
  • To a known volume of the medium, add a stable isotope-labeled internal standard for each analyte of interest (e.g., [¹³C]-labeled 3-hydroxy fatty acids).

3. Extraction:

  • Perform a liquid-liquid extraction of the 3-hydroxy fatty acids from the medium using an appropriate organic solvent (e.g., ethyl acetate).
  • Evaporate the organic solvent to dryness under a stream of nitrogen.

4. Derivatization:

  • Derivatize the dried extract to enhance volatility and improve chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis. A common method is to create trimethylsilyl (B98337) (TMS) ethers.

5. GC-MS Analysis:

  • Analyze the derivatized samples using a GC-MS system.
  • Quantify the different 3-hydroxy fatty acid species by comparing the peak areas of the endogenous analytes to their corresponding stable isotope-labeled internal standards.

Synthesis of (3R,11Z)-3-hydroxy-11-icosenoyl-CoA
  • Synthesis of (3R,11Z)-3-hydroxy-11-icosenoic acid: This could be achieved through multi-step organic synthesis, likely involving the creation of the chiral center at the C3 position and the introduction of the cis-double bond at the C11 position.

  • Activation of the carboxylic acid: The synthesized 3-hydroxy fatty acid would then be "activated," for example, by converting it to an acyl-anhydride or acyl-halide.

  • Coupling with Coenzyme A: The activated fatty acid is then reacted with the free thiol group of Coenzyme A to form the final thioester product.

  • Purification: The final product would be purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Signaling Pathways and Experimental Workflows

Mitochondrial Dysfunction in LCHAD Deficiency

Elevated levels of long-chain 3-hydroxyacyl-CoAs are known to induce mitochondrial dysfunction. The following diagram illustrates the proposed signaling pathway leading to cellular damage.

Mitochondrial_Dysfunction LCHAD_Deficiency LCHAD/TFP Deficiency Accumulation Accumulation of Long-Chain 3-Hydroxyacyl-CoAs LCHAD_Deficiency->Accumulation Impaired β-oxidation Mitochondrial_Toxicity Mitochondrial Toxicity Accumulation->Mitochondrial_Toxicity Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondrial_Toxicity->Uncoupling ROS Increased ROS Production Mitochondrial_Toxicity->ROS MPT Mitochondrial Permeability Transition Pore Opening Mitochondrial_Toxicity->MPT Morphology Altered Mitochondrial Morphology Mitochondrial_Toxicity->Morphology Apoptosis Apoptosis Uncoupling->Apoptosis ROS->Apoptosis MPT->Apoptosis Acyl_CoA_Workflow Sample Biological Sample (e.g., Cultured Cells, Tissue) Extraction Acyl-CoA Extraction (e.g., with organic solvent) Sample->Extraction Derivatization Derivatization (Optional) (e.g., for GC-MS) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Direct analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation

References

(3R,11Z)-3-Hydroxyicosenoyl-CoA: An Uncharted Territory in Mitochondrial Dysfunction Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Established and Putative Markers for Researchers, Scientists, and Drug Development Professionals

The diagnosis and monitoring of mitochondrial dysfunction present significant challenges due to the clinical and genetic heterogeneity of these disorders. While a definitive diagnosis often relies on invasive muscle biopsies and complex genetic testing, the scientific community is in continuous pursuit of reliable, minimally invasive biomarkers. This guide provides a comparative overview of established blood-based biomarkers for mitochondrial dysfunction and explores the theoretical basis for considering intermediates of fatty acid metabolism, such as (3R,11Z)-3-hydroxyicosenoyl-CoA, as potential future candidates.

Currently, there is a notable absence of scientific literature validating this compound as a clinical or even an emerging biomarker for mitochondrial dysfunction. Its primary availability is as a research chemical from commercial suppliers. However, its identity as a long-chain 3-hydroxyacyl-CoA places it within the mitochondrial fatty acid β-oxidation pathway, a critical process for energy production that is often impaired in mitochondrial diseases. This guide will first objectively compare the performance of established biomarkers and then delve into the rationale for exploring molecules like this compound.

Established Biomarkers for Mitochondrial Dysfunction: A Quantitative Comparison

Several biomarkers are currently utilized in the clinical and research settings to screen for and monitor mitochondrial dysfunction. The most common include lactate (B86563), the lactate-to-pyruvate ratio, Growth Differentiation Factor 15 (GDF-15), and Fibroblast Growth Factor 21 (FGF-21). Their diagnostic performance, however, varies, and they are often used in combination to increase diagnostic accuracy.

BiomarkerPrincipleSensitivitySpecificityArea Under the Curve (AUC)Notes
Lactate (Blood) Accumulates when pyruvate (B1213749) is not efficiently utilized by mitochondria for oxidative phosphorylation.[1]34-67%[1][2]83-94%[1][2]Variable, often lower than GDF-15 and FGF-21.Can be elevated by non-mitochondrial conditions (e.g., intense exercise, sepsis).[1] Proper sample collection is crucial to avoid spurious elevations.[1]
Lactate:Pyruvate Ratio A high ratio (>20) can indicate impaired mitochondrial NADH re-oxidation.[3]31%[1]100% (when lactate is elevated)[1]Not widely reported as a standalone AUC.Most valuable when lactate levels are already elevated.[1] A low ratio can suggest defects in pyruvate metabolism.[4]
GDF-15 A stress-responsive cytokine upregulated in response to mitochondrial dysfunction.[5]67.8-86%[5][6]91-100%[5]0.82-0.95[5][7]Considered one of the most promising biomarkers, outperforming FGF-21 in some studies.[8] Can be elevated in other conditions like cancer and cardiovascular disease.[9]
FGF-21 A hormone involved in metabolic regulation that is induced by mitochondrial stress, particularly in muscle.[10][11]67.3-68.5%[8][10]89.3%[10][12]0.814-0.911[9][11]Particularly sensitive for mitochondrial myopathies.[10] Levels can be elevated in other metabolic conditions.[9]

Experimental Protocols for Key Biomarkers

Accurate and reproducible measurement of these biomarkers is paramount for their clinical and research utility. Standardized protocols are essential.

Blood Lactate and Pyruvate Measurement
  • Sample Collection: Blood should be collected without a tourniquet if possible, or with minimal stasis, to prevent anaerobic glycolysis in the sample.[1] The patient should be at rest.

  • Anticoagulant: Use a tube containing a glycolysis inhibitor (e.g., sodium fluoride/potassium oxalate).

  • Processing: The sample should be placed on ice immediately and centrifuged in a refrigerated centrifuge as soon as possible to separate the plasma.

  • Analysis: Lactate and pyruvate concentrations are typically measured using enzymatic spectrophotometric assays.[4]

GDF-15 and FGF-21 Measurement
  • Sample Collection: A standard serum or plasma sample is collected.

  • Analysis: Enzyme-linked immunosorbent assay (ELISA) is the most common method for quantifying GDF-15 and FGF-21 levels.[9][13] Commercially available ELISA kits are widely used.

  • Procedure (General ELISA):

    • Wells of a microplate are coated with a capture antibody specific for the target protein (GDF-15 or FGF-21).

    • The patient's serum or plasma sample is added to the wells.

    • After incubation and washing, a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added.

    • A substrate is then added, which is converted by the enzyme to a detectable signal (e.g., a color change).

    • The intensity of the signal is proportional to the concentration of the biomarker in the sample and is quantified using a plate reader.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and the diagnostic process can aid in understanding the role of these biomarkers.

Mitochondrial_Diagnostic_Workflow General Diagnostic Workflow for Suspected Mitochondrial Dysfunction cluster_clinical Clinical Evaluation cluster_biomarkers Biomarker Screening (Blood) cluster_further_investigation Further Investigations cluster_diagnosis Diagnosis Clinical_Suspicion Clinical Suspicion of Mitochondrial Disease (e.g., myopathy, encephalopathy, multi-organ involvement) Biomarker_Panel Lactate, Pyruvate, L/P Ratio GDF-15, FGF-21 Clinical_Suspicion->Biomarker_Panel Initial Screening Genetic_Testing Genetic Testing (mtDNA and nDNA) Biomarker_Panel->Genetic_Testing If biomarkers are suggestive or high clinical suspicion remains Muscle_Biopsy Muscle Biopsy (Histology, Enzyme Assays) Biomarker_Panel->Muscle_Biopsy If genetic testing is inconclusive or further characterization is needed Diagnosis Definitive Diagnosis Genetic_Testing->Diagnosis Muscle_Biopsy->Diagnosis

Diagnostic workflow for suspected mitochondrial dysfunction.

The above workflow illustrates a typical diagnostic pathway where blood biomarkers serve as an initial, non-invasive screening tool to guide further, more definitive investigations.

The Untapped Potential of Fatty Acid Oxidation Intermediates

Mitochondrial fatty acid β-oxidation is a fundamental energy-producing pathway. Defects in this pathway are a known cause of mitochondrial disease.[14][15] Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, for example, is a disorder of fatty acid oxidation that leads to the accumulation of specific long-chain 3-hydroxyacyl-CoAs.[14] This provides a strong rationale for investigating these intermediates as potential biomarkers.

The generation of (3R)-3-hydroxyacyl-CoAs is a key step in the β-oxidation spiral. An accumulation of a specific species like this compound could theoretically point to a blockage at a subsequent step in the pathway or an overall impairment of mitochondrial function.

Fatty_Acid_Beta_Oxidation Mitochondrial Fatty Acid β-Oxidation Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Simplified mitochondrial fatty acid β-oxidation pathway.

This diagram highlights the central position of (3R)-3-hydroxyacyl-CoAs in fatty acid metabolism. A defect in the 3-hydroxyacyl-CoA dehydrogenase enzyme, for instance, would lead to an accumulation of these intermediates.

Future Directions and Conclusion

While this compound remains a molecule of interest from a biochemical standpoint, its utility as a biomarker for mitochondrial dysfunction is currently unsubstantiated by experimental data. The focus for clinicians and researchers remains on the established markers: lactate, pyruvate, GDF-15, and FGF-21.

The future of biomarker discovery in mitochondrial medicine may indeed lie in the comprehensive profiling of metabolic intermediates, a field known as metabolomics. Advanced mass spectrometry techniques could enable the simultaneous measurement of numerous acyl-CoAs and other metabolites, potentially revealing novel patterns associated with specific mitochondrial defects. For this compound to be considered a viable biomarker, future research would need to:

  • Develop and validate a sensitive and specific assay for its quantification in biological fluids.

  • Conduct studies in patient cohorts with confirmed mitochondrial diseases to assess its correlation with disease presence and severity.

  • Compare its diagnostic performance head-to-head with established biomarkers like GDF-15 and FGF-21.

Until such data becomes available, this compound should be regarded as a theoretical, rather than a practical, tool in the assessment of mitochondrial dysfunction. This guide underscores the importance of relying on evidence-based biomarkers while simultaneously encouraging the exploration of novel pathways and molecules that may one day enhance our diagnostic capabilities in the complex field of mitochondrial medicine.

References

Inter-laboratory Comparison of (3R,11Z)-3-hydroxyicosenoyl-CoA Quantification: A Guide to Methodologies and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (3R,11Z)-3-hydroxyicosenoyl-CoA, a key intermediate in various metabolic pathways, is crucial for advancing research and development in numerous therapeutic areas. This guide provides a comparative overview of prevalent analytical methodologies for the quantification of long-chain acyl-CoA esters, including this compound. Due to a lack of direct inter-laboratory comparison studies for this specific analyte, this document focuses on comparing the established techniques, leveraging performance data from studies on similar long-chain acyl-CoAs to inform methodology selection.

Quantitative Data Summary

The selection of an appropriate quantification method depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes performance characteristics of common techniques used for long-chain acyl-CoA analysis, providing a baseline for what can be expected in an inter-laboratory setting.

MethodologyKey Performance MetricReported Values for Long-Chain Acyl-CoAsSample Type
UPLC/MS/MS Inter-assay Coefficient of Variation (CV)5-6%Human Skeletal Muscle
Intra-assay CV5-10%Human Skeletal Muscle
HPLC with UV detection Recovery70-80%Rat Heart, Kidney, Muscle
Detection LimitPicomolar rangeGeneral Biological Samples

Note: The data presented is based on studies of various long-chain acyl-CoA esters and serves as a reference for comparing the potential performance of these methods for this compound quantification.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results across different laboratories. Below are summaries of widely used protocols for the extraction and analysis of long-chain acyl-CoA esters.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation protocol is critical to remove interfering substances and concentrate the analyte of interest.

  • Homogenization: Tissue samples are homogenized in a potassium phosphate (B84403) (KH2PO4) buffer (100 mM, pH 4.9).

  • Solvent Extraction: Acetonitrile (B52724) (ACN) and 2-propanol are added to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Solid-Phase Extraction: The extract is then loaded onto an oligonucleotide purification column. This step selectively binds the acyl-CoA molecules.

  • Elution: The bound acyl-CoAs are eluted from the column using 2-propanol.

  • Concentration: The eluent is concentrated prior to analysis. This method has been reported to yield recoveries of 70-80% for various long-chain acyl-CoAs.[1]

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS)

This method offers high sensitivity and selectivity, making it suitable for detecting low-abundance species.

  • Chromatographic Separation: The extracted and concentrated sample is injected into a UPLC system equipped with a suitable column (e.g., C18). A gradient elution is typically employed to separate the different acyl-CoA species.

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. Quantification is often achieved using selected reaction monitoring (SRM), which provides high specificity. To enhance sensitivity for low-level enrichment studies, monitoring the [M+2+H]+ isotopomer can be employed.[2]

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

A more widely available technique, HPLC with UV detection, is a reliable method for quantifying acyl-CoAs.

  • Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient system. For example, a binary gradient with acetonitrile and 25 mM KH2PO4 (pH 5.3) can be used.[3] Another system uses 75 mM KH2PO4 (pH 4.9) and acetonitrile with 600 mM glacial acetic acid.[1]

  • UV Detection: The eluent is monitored at a wavelength of 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety of Coenzyme A.

  • Quantification: Similar to UPLC/MS/MS, quantification is based on the peak area relative to an internal or external standard curve.

Visualizing the Workflow

To aid in the conceptualization of the analytical process, the following diagram illustrates a general experimental workflow for the quantification of long-chain acyl-CoA esters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue_sample Tissue Sample homogenization Homogenization (KH2PO4 Buffer) tissue_sample->homogenization extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->extraction spe Solid-Phase Extraction (Oligonucleotide Column) extraction->spe elution Elution (2-Propanol) spe->elution concentration Concentration elution->concentration lc_separation LC Separation (UPLC or HPLC) concentration->lc_separation ms_detection MS/MS Detection (SRM) lc_separation->ms_detection uv_detection UV Detection (260 nm) lc_separation->uv_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis uv_detection->data_analysis

Caption: General workflow for long-chain acyl-CoA quantification.

This guide highlights the importance of standardized protocols and provides a framework for comparing analytical methods for this compound quantification. The choice of methodology will ultimately be guided by the specific requirements of the research question and the resources available. The provided data and protocols for related long-chain acyl-CoAs offer a valuable starting point for establishing robust and reproducible quantification assays in any laboratory setting.

References

Comparative metabolomics of (3R,11Z)-3-hydroxyicosenoyl-CoA across different biological species.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic pathways and analytical methodologies related to (3R,11Z)-3-hydroxyicosenoyl-CoA, a C20:1 monounsaturated 3-hydroxy long-chain fatty acyl-CoA. Due to the limited specific data available for this particular molecule, this guide draws upon the well-established principles of very-long-chain fatty acid (VLCFA) metabolism to infer its lifecycle across different biological species. We present generalized experimental protocols and inferred metabolic pathways to serve as a foundational resource for researchers in this area.

Introduction to this compound

This compound is an intermediate in fatty acid metabolism, likely involved in the elongation of monounsaturated fatty acids. As a 3-hydroxyacyl-CoA, it is a key metabolite in the fatty acid synthesis and degradation cycles. Understanding its comparative metabolism across species can provide insights into lipid diversity, metabolic regulation, and potential therapeutic targets.

Biosynthesis of this compound

The biosynthesis of this compound is presumed to occur via the fatty acid elongation cycle in the endoplasmic reticulum. This is a four-step process that adds two carbon units to a pre-existing acyl-CoA chain. The cycle involves condensation, reduction, dehydration, and a second reduction.

The synthesis of a C20:1 acyl-CoA likely starts from an 18:1 acyl-CoA precursor, such as oleoyl-CoA. The key enzymes involved are:

  • Elongase (ELOVL): Catalyzes the initial condensation of an acyl-CoA with malonyl-CoA. Several ELOVL isoforms exist with varying substrate specificities. For the synthesis of a C20 acyl-CoA from a C18 precursor, ELOVL1, ELOVL3, or ELOVL7 could be involved in mammals, with ELOVL7 showing a preference for C18-CoA substrates and the ability to produce C20 products.[1][2] In zebrafish, a specific elongase, Elovl8b, has been shown to be involved in the elongation of C20:1.[2]

  • 3-ketoacyl-CoA Reductase (KAR): Reduces the resulting 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.[3]

  • 3-hydroxyacyl-CoA Dehydratase (HACD): Dehydrates the 3-hydroxyacyl-CoA to an enoyl-CoA.[3]

  • trans-2,3-enoyl-CoA Reductase (TER): Reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the starting molecule.[3]

The this compound is the product of the second step in the elongation of (9Z)-icosenoyl-CoA.

cluster_ER Endoplasmic Reticulum Oleoyl_CoA Oleoyl-CoA (C18:1) Ketoacyl_CoA (11Z)-3-Oxoicosenoyl-CoA Oleoyl_CoA->Ketoacyl_CoA ELOVL Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA This compound Ketoacyl_CoA->Hydroxyacyl_CoA KAR Enoyl_CoA (2E,11Z)-Icosadienoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA HACD Icosenoyl_CoA (11Z)-Icosenoyl-CoA (C20:1) Enoyl_CoA->Icosenoyl_CoA TER

Inferred Biosynthetic Pathway of this compound

Degradation of this compound

The degradation of long-chain fatty acyl-CoAs occurs primarily through β-oxidation in the mitochondria and peroxisomes. This process is essentially the reverse of fatty acid synthesis, involving a series of four enzymatic reactions that shorten the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.

For a 3-hydroxyacyl-CoA intermediate like this compound, it would first be dehydrated, then hydrated and dehydrogenated to form a 3-ketoacyl-CoA, which is then cleaved. The key enzymes in mitochondrial β-oxidation of long-chain fatty acids are part of the mitochondrial trifunctional protein (MTP), which includes long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), long-chain enoyl-CoA hydratase, and long-chain 3-ketoacyl-CoA thiolase activities.[4]

cluster_Mitochondria Mitochondrial β-Oxidation Hydroxyacyl_CoA This compound Enoyl_CoA (2E,11Z)-Icosadienoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA LCHAD (dehydratase activity) Ketoacyl_CoA (11Z)-3-Oxoicosenoyl-CoA Enoyl_CoA->Ketoacyl_CoA Enoyl-CoA Hydratase Shorter_Acyl_CoA Octadecenoyl-CoA (C18:1) Ketoacyl_CoA->Shorter_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Inferred Degradation Pathway of this compound

Comparative Quantitative Data

Biological SpeciesTissue/Cell TypeTotal Long-Chain Acyl-CoA Concentration (nmol/g wet weight)Reference
Rat (Rattus norvegicus)Liver83 ± 11[5]
Hamster (Mesocricetus auratus)Heart61 ± 9[5]
Mouse (Mus musculus)Liver (fasted)~15-30 (estimated from various species)[6]
Yeast (Saccharomyces cerevisiae)-Not explicitly quantified in similar units[7]

Note: The values presented are for the total pool of long-chain acyl-CoAs and are intended to provide a general scale of abundance. The specific concentration of this compound is expected to be a minor fraction of this total pool.

Experimental Protocols

The gold standard for the sensitive and specific quantification of acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][8] Below is a generalized protocol for the extraction and analysis of long-chain acyl-CoAs from biological samples.

1. Sample Preparation and Extraction

  • Objective: To extract acyl-CoAs from biological tissue or cells while minimizing degradation.

  • Procedure:

    • Rapidly quench metabolic activity by flash-freezing the tissue sample in liquid nitrogen.

    • Homogenize the frozen tissue in a cold extraction solvent, typically a mixture of isopropanol (B130326) and an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.2).

    • Add an internal standard mixture containing odd-chain or stable isotope-labeled acyl-CoAs for accurate quantification.

    • Perform a liquid-liquid extraction by adding chloroform (B151607) and water, followed by centrifugation to separate the phases.

    • Collect the aqueous/methanolic upper phase containing the acyl-CoAs.

    • The extract can be further purified and concentrated using solid-phase extraction (SPE).

2. LC-MS/MS Analysis

  • Objective: To separate and quantify individual acyl-CoA species.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[6]

    • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate) and a small amount of acid (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol (B129727) with the same additives as Mobile Phase A.

    • Gradient: A gradient from low to high organic phase (Mobile Phase B) is used to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each acyl-CoA. A common neutral loss of 507 Da, corresponding to the fragmentation of the phosphopantetheine moiety, is often used for screening for acyl-CoAs.[6]

    • Quantification: The peak area of the endogenous acyl-CoA is compared to the peak area of the corresponding internal standard to calculate its concentration.

Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Extraction Buffer Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

General Workflow for Acyl-CoA Analysis

Concluding Remarks

While specific details on the metabolism of this compound are yet to be fully elucidated, this guide provides a robust framework based on the current understanding of very-long-chain fatty acid metabolism. The inferred biosynthetic and degradation pathways, coupled with a generalized analytical protocol, offer a starting point for researchers aiming to investigate the role of this and other long-chain hydroxy fatty acyl-CoAs in various biological systems. Further research employing targeted metabolomics across a diverse range of species is necessary to populate our knowledge base and understand the specific functions of these intriguing lipid molecules.

References

Navigating Stereochemistry: A Comparative Guide to the Functional Differences of (3R,11Z)-3-hydroxyicosenoyl-CoA and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, can have profound implications for its biological function. This is particularly true for intermediates in metabolic pathways, where enzymes exhibit remarkable specificity for their substrates. This guide provides a detailed comparison of the functional differences between (3R,11Z)-3-hydroxyicosenoyl-CoA and its (3S) stereoisomer, focusing on their roles in fatty acid metabolism. The information presented herein is supported by established principles of biochemistry and enzymology, and includes detailed experimental protocols for further investigation.

Introduction to 3-Hydroxyicosenoyl-CoA Stereoisomers

This compound and (3S,11Z)-3-hydroxyicosenoyl-CoA are stereoisomers of a 20-carbon monounsaturated 3-hydroxy fatty acyl-CoA. The key difference lies in the spatial orientation of the hydroxyl group at the third carbon (C3). This seemingly minor variation dictates their recognition by stereospecific enzymes, leading to distinct metabolic fates. The cis double bond at the eleventh carbon (C11) also influences their processing by the enzymatic machinery of fatty acid oxidation.

Functional Differences in Metabolic Pathways

The primary functional divergence between the (3R) and (3S) stereoisomers of 3-hydroxyicosenoyl-CoA lies in their metabolism through the β-oxidation pathway. Mitochondrial β-oxidation, the canonical pathway for fatty acid degradation, is stereospecific for L- or (3S)-hydroxyacyl-CoA substrates.

(3S,11Z)-3-hydroxyicosenoyl-CoA , as the L-stereoisomer, is a substrate for the mitochondrial enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) . This enzyme catalyzes the NAD+-dependent oxidation of the 3-hydroxyl group to a keto group, forming 3-keto-(11Z)-eicosenoyl-CoA. This intermediate then proceeds through the remaining steps of β-oxidation. However, the cis-double bond at position 11 requires the action of an auxiliary enzyme, enoyl-CoA isomerase , to convert it to a trans-double bond, allowing for the complete degradation of the fatty acid chain.

In stark contrast, This compound is not a substrate for mitochondrial HADH due to the enzyme's stringent stereospecificity. Consequently, it cannot be metabolized through the conventional β-oxidation pathway in the mitochondria.

However, an alternative metabolic route exists within the peroxisomes . Peroxisomes contain a D-3-hydroxyacyl-CoA dehydrogenase , which is specific for D- or (3R)-hydroxyacyl-CoA stereoisomers. Therefore, this compound is a potential substrate for peroxisomal β-oxidation. This pathway is typically involved in the metabolism of very long-chain fatty acids, branched-chain fatty acids, and bile acid precursors.

Beyond direct metabolism, the accumulation of the (3R) isomer, due to its inability to be processed by the primary mitochondrial pathway, could lead to other cellular effects. While research into the specific signaling roles of 3R-hydroxy fatty acids is ongoing, some studies suggest that hydroxylated fatty acids can act as signaling molecules, potentially influencing cellular processes such as inflammation and apoptosis.

Quantitative Data Comparison

Parameter(3S,11Z)-3-hydroxyicosenoyl-CoAThis compoundJustification
Substrate for Mitochondrial 3-Hydroxyacyl-CoA Dehydrogenase (HADH) YesNoHADH is stereospecific for L- or (3S)-hydroxyacyl-CoA.
Illustrative Km (µM) for HADH5-20N/ABased on typical Km values for long-chain substrates.
Illustrative Vmax (U/mg) for HADH1-5N/ARepresents efficient enzymatic turnover.
Substrate for Peroxisomal D-3-Hydroxyacyl-CoA Dehydrogenase NoYesPeroxisomal dehydrogenase is specific for D- or (3R)-hydroxyacyl-CoA.
Illustrative Km (µM) for Peroxisomal DehydrogenaseN/A10-50Potentially lower affinity compared to primary substrates.
Illustrative Vmax (U/mg) for Peroxisomal DehydrogenaseN/A0.5-2Potentially lower turnover rate compared to HADH.
Metabolic Fate Mitochondrial β-oxidationPeroxisomal β-oxidation, potential for accumulation and alternative signalingDetermined by enzymatic specificity.

N/A: Not Applicable

Experimental Protocols

To empirically determine the functional differences between this compound and its (3S) stereoisomer, the following experimental protocols can be employed.

Synthesis of (3R,11Z)- and (3S,11Z)-3-hydroxyicosenoyl-CoA

The synthesis of these stereoisomers can be achieved through a multi-step chemical synthesis, likely involving stereoselective reduction of a corresponding 3-ketoacyl precursor. The synthesis of the precursor, (11Z)-3-oxoeicosenoyl-CoA, could be accomplished by the reaction of a suitable activated derivative of (11Z)-eicosenoic acid with malonyl-CoA. Stereoselective reduction of the 3-keto group can be achieved using chiral reducing agents to yield the desired (3R) or (3S) hydroxyl configuration. Purification of the final products would be essential, likely employing high-performance liquid chromatography (HPLC).

In Vitro Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is designed to measure the activity of mitochondrial HADH and peroxisomal D-3-hydroxyacyl-CoA dehydrogenase with the synthesized stereoisomers.

Materials:

  • Purified mitochondrial 3-hydroxyacyl-CoA dehydrogenase (HADH)

  • Purified peroxisomal D-3-hydroxyacyl-CoA dehydrogenase

  • This compound and (3S,11Z)-3-hydroxyicosenoyl-CoA substrates

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide, oxidized form)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer and NAD+.

  • Enzyme Addition: Add a known amount of either purified HADH or peroxisomal D-3-hydroxyacyl-CoA dehydrogenase to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding a specific concentration of either this compound or (3S,11Z)-3-hydroxyicosenoyl-CoA.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Kinetic Parameter Determination: Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Whole-Cell Metabolism Assay

This assay investigates the overall metabolic fate of the stereoisomers in a cellular context.

Materials:

  • Cultured cells (e.g., hepatocytes, which are active in fatty acid metabolism)

  • Cell culture medium

  • Radiolabeled [1-14C]-(3R,11Z)-3-hydroxyicosenoic acid and [1-14C]-(3S,11Z)-3-hydroxyicosenoic acid (to be converted to their CoA esters intracellularly)

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells and allow them to adhere.

  • Incubation with Radiolabeled Substrates: Incubate the cells with medium containing either [1-14C]-(3R,11Z)-3-hydroxyicosenoic acid or [1-14C]-(3S,11Z)-3-hydroxyicosenoic acid for a defined period.

  • Measurement of β-oxidation: Collect the cell culture medium and measure the amount of 14CO2 produced, which is a direct measure of the extent of β-oxidation.

  • Analysis of Cellular Lipids: Lyse the cells and extract the lipids. Analyze the distribution of radioactivity in different lipid fractions (e.g., triglycerides, phospholipids) using thin-layer chromatography or liquid chromatography-mass spectrometry to assess incorporation into complex lipids.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the distinct metabolic pathways for the (3S) and (3R) stereoisomers of 3-hydroxyicosenoyl-CoA.

Mitochondrial_Beta_Oxidation cluster_mito Mitochondrial Matrix S_Isomer (3S,11Z)-3-hydroxy- icosenoyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) S_Isomer->HADH NAD+ -> NADH Keto_Isomer 3-Keto-(11Z)-eicosenoyl-CoA HADH->Keto_Isomer Thiolase Thiolase Keto_Isomer->Thiolase Beta_Oxidation Further rounds of β-oxidation Thiolase->Beta_Oxidation Isomerase Enoyl-CoA Isomerase Beta_Oxidation->Isomerase at C11 double bond R_Isomer (3R,11Z)-3-hydroxy- icosenoyl-CoA No_Entry Not a substrate R_Isomer->No_Entry No_Entry->HADH

Caption: Mitochondrial β-oxidation pathway for 3-hydroxyicosenoyl-CoA stereoisomers.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome R_Isomer (3R,11Z)-3-hydroxy- icosenoyl-CoA D_HADH D-3-Hydroxyacyl-CoA Dehydrogenase R_Isomer->D_HADH NAD+ -> NADH Keto_Isomer 3-Keto-(11Z)-eicosenoyl-CoA D_HADH->Keto_Isomer Thiolase Thiolase Keto_Isomer->Thiolase Shortened_Acyl_CoA Chain-shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA S_Isomer (3S,11Z)-3-hydroxy- icosenoyl-CoA No_Entry Not a substrate S_Isomer->No_Entry No_Entry->D_HADH

Caption: Peroxisomal β-oxidation pathway for 3-hydroxyicosenoyl-CoA stereoisomers.

Conclusion

The functional differences between this compound and its (3S) stereoisomer are a clear illustration of the principle of stereospecificity in biological systems. While the (3S) isomer is a substrate for the high-capacity mitochondrial β-oxidation pathway, the (3R) isomer is shunted to the peroxisomal pathway, which may have different regulatory controls and efficiencies. The potential for the (3R) isomer to accumulate and exert other cellular effects warrants further investigation, particularly in the context of metabolic diseases and drug development. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess these differences and further elucidate the distinct biological roles of these stereoisomers.

Confirming the Structural Identity of (3R,11Z)-3-hydroxyicosenoyl-CoA: A High-Resolution Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of lipid species such as (3R,11Z)-3-hydroxyicosenoyl-CoA is paramount in advancing research in metabolic pathways and drug development. High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity. This guide provides a comparative overview of HRMS-based methodologies for the structural elucidation of this compound, supported by experimental data and protocols.

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides a powerful platform for delineating the intricate structural features of this compound. This includes confirming the elemental composition, identifying the acyl chain length and the Coenzyme A (CoA) moiety, localizing the hydroxyl group at the C3 position, and pinpointing the double bond at the C11 position.

The primary and most characteristic fragmentation of acyl-CoAs in positive ion mode ESI-MS/MS is the neutral loss of the 507.0 Da phosphoadenosine diphosphate (B83284) moiety.[1] This fragmentation provides a clear marker for the presence of the CoA group.

Fragmentation Analysis: CID vs. HCD

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are two common fragmentation techniques used in tandem mass spectrometry.

  • Collision-Induced Dissociation (CID): A lower-energy fragmentation method that is highly efficient and often results in a few dominant fragment ions. For acyl-CoAs, CID typically yields the characteristic neutral loss of 507 Da.

  • Higher-Energy Collisional Dissociation (HCD): This technique imparts more energy to the precursor ion, leading to more extensive fragmentation.[2][3] This can be advantageous for generating a richer fragmentation spectrum, which may provide more detailed structural information, especially regarding the fatty acyl chain.[2][4]

Fragmentation TechniqueEnergy LevelTypical Fragmentation of Acyl-CoAsAdvantages for this compoundDisadvantages
CID LowNeutral loss of 507 Da (phosphoadenosine diphosphate)Confirms CoA moiety, simpler spectraMay not provide detailed fatty acyl chain fragmentation
HCD HighNeutral loss of 507 Da and additional acyl chain fragmentsCan provide more structural detail of the fatty acyl chainCan lead to overly complex spectra, potential for loss of some key fragments

Locating the Double Bond and Hydroxyl Group

Standard CID and HCD fragmentation of the intact molecule may not be sufficient to definitively locate the C11 double bond or the C3 hydroxyl group. Specialized techniques are often employed for this purpose.

Advanced MS/MS Techniques for Double Bond Localization

Confirming the position of the double bond is a significant challenge in lipid analysis.[5] Several advanced mass spectrometry techniques can be employed to address this.

  • Ozone-Induced Dissociation (OzID): This online method involves the reaction of precursor ions with ozone gas within the mass spectrometer.[5][6] The ozone cleaves the carbon-carbon double bond, producing characteristic fragment ions that reveal its position.[7][8]

  • Paternò-Büchi (PB) Reaction: This photochemical reaction, which can be performed online with mass spectrometry, involves the [2+2] cycloaddition of a ketone (like acetone) to the double bond.[9][10][11][12] Subsequent MS/MS of the resulting oxetane (B1205548) ring produces diagnostic fragment ions that pinpoint the double bond location.[10][11][12]

  • Chemical Derivatization: Offline derivatization of the double bond followed by MS/MS analysis is a well-established method. Reagents such as dimethyl disulfide (DMDS) can be used to form adducts across the double bond, and the resulting fragmentation pattern in MS/MS reveals the original position of unsaturation.

TechniquePrincipleAdvantagesDisadvantages
OzID Online reaction with ozone to cleave the C=C bondFast, online, provides clear diagnostic ionsRequires specialized instrument modification
Paternò-Büchi Reaction Online photochemical reaction to form an oxetane ringFast, online, applicable to various lipid classesCan have variable reaction yields, may produce isomeric products
Chemical Derivatization (e.g., DMDS) Offline chemical reaction to form a C=C bond adductWell-established, robustOffline, can be time-consuming, may introduce artifacts
Confirming the 3-Hydroxy Position

The presence and location of the hydroxyl group can be inferred from the fragmentation pattern. In the case of 3-hydroxy fatty acids, cleavage alpha to the hydroxyl group is a common fragmentation pathway. For derivatized 3-hydroxy fatty acid methyl esters analyzed by GC-MS, a characteristic fragment ion at m/z 103 is often observed, resulting from cleavage between C3 and C4.[13] While the fragmentation in ESI-MS/MS of the intact acyl-CoA will differ, analogous cleavages around the C3 position are expected, providing evidence for the hydroxyl group's location.

Alternative and Complementary Techniques

While HRMS is a powerful tool, other analytical techniques can provide complementary or confirmatory data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for complete structural elucidation of organic molecules.[14][15] Both 1H and 13C NMR can definitively confirm the connectivity of all atoms, the position of the hydroxyl group and the double bond, and the stereochemistry (Z-configuration of the double bond).[14][16] However, NMR requires larger sample amounts and is a lower throughput technique compared to MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis of the CoA ester and derivatization of the resulting fatty acid, GC-MS can be used for analysis.[17] The retention time and fragmentation pattern can be compared to standards to confirm the identity of the 3-hydroxyicosenoic acid.[17]

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Complete structural information, including stereochemistryUnambiguous structure determinationRequires larger sample amounts, lower throughput
GC-MS Confirms fatty acid structure after derivatizationHigh chromatographic resolution, established librariesIndirect analysis of the acyl-CoA, requires derivatization

Experimental Protocols

Sample Preparation for LC-HRMS/MS
  • Extraction: Extract the this compound from the biological matrix using a suitable solvent system, such as a modified Bligh-Dyer extraction with acidic conditions to improve acyl-CoA recovery.

  • Purification: Use solid-phase extraction (SPE) with a mixed-mode or anion exchange sorbent to purify and concentrate the acyl-CoA fraction.

  • Reconstitution: Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC mobile phase, typically a mixture of water and acetonitrile (B52724) with a small amount of acid (e.g., formic acid) or a volatile buffer.

High-Resolution LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Instrument: Orbitrap or Q-TOF high-resolution mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan (MS1): Mass range m/z 300-1200, resolution > 60,000.

    • Tandem MS (MS2):

      • Precursor Ion Selection: Isolate the [M+H]+ ion of this compound.

      • Fragmentation: Apply CID or HCD with optimized collision energy.

      • Detection: Acquire fragment ion spectra at high resolution.

Online Ozone-Induced Dissociation (OzID) Protocol
  • Introduce a controlled flow of ozone gas into a specific region of the mass spectrometer (e.g., the ion trap or a dedicated reaction cell).

  • Perform LC-MS as described above.

  • During the MS analysis, the precursor ions of interest will react with ozone, leading to cleavage at the double bond.

  • Analyze the resulting fragment ions to determine the position of the C11 double bond.

Visualizing the Workflow and Fragmentation

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_confirmation Structural Confirmation Extraction Lipid Extraction SPE Solid-Phase Extraction Extraction->SPE Reconstitution Reconstitution SPE->Reconstitution LC_HRMS LC-HRMS/MS (CID/HCD) Reconstitution->LC_HRMS OzID Online OzID-MS Reconstitution->OzID PB_MS Online PB-MS Reconstitution->PB_MS NMR NMR Spectroscopy Reconstitution->NMR CoA_Moiety CoA Moiety Confirmed (Neutral Loss 507 Da) LC_HRMS->CoA_Moiety Acyl_Chain Acyl Chain Length & Hydroxyl Position LC_HRMS->Acyl_Chain Double_Bond Double Bond Position (C11) OzID->Double_Bond PB_MS->Double_Bond NMR->CoA_Moiety NMR->Acyl_Chain NMR->Double_Bond Stereochem Stereochemistry (3R, 11Z) NMR->Stereochem

Caption: Experimental workflow for the structural confirmation of this compound.

fragmentation_pathway cluster_cid_hcd CID / HCD Fragmentation cluster_ozid OzID Fragmentation Precursor This compound [M+H]+ NL_507 Neutral Loss of 507 Da (Confirms CoA) Precursor->NL_507 - 507 Da Acylium_Ion Acylium Ion Fragment (Confirms Acyl Chain) Precursor->Acylium_Ion Aldehyde_Fragment Aldehyde Fragment (Confirms C1-C11) Precursor->Aldehyde_Fragment + O3 Criegee_Fragment Criegee Ion Fragment (Confirms C12-C20) Precursor->Criegee_Fragment + O3 Hydroxy_Fragments Fragments from cleavage around C3-OH Acylium_Ion->Hydroxy_Fragments

Caption: Inferred fragmentation pathways for this compound in HRMS/MS.

technique_comparison cluster_ms Mass Spectrometry-Based cluster_other Alternative/Complementary HRMS High-Resolution MS/MS (CID/HCD) OzID OzID-MS HRMS->OzID Provides more detail on double bond location PB_MS PB-MS HRMS->PB_MS Provides more detail on double bond location NMR NMR Spectroscopy NMR->HRMS Confirms structure (Gold Standard) GC_MS GC-MS (after derivatization) GC_MS->HRMS Confirms fatty acid component

Caption: Comparison of analytical techniques for structural elucidation.

References

Safety Operating Guide

Safe Disposal Protocol for (3R,11Z)-3-hydroxyicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: The specific toxicological and hazard properties of (3R,11Z)-3-hydroxyicosenoyl-CoA have not been fully characterized.[1] As a standard laboratory safety practice, this compound must be treated as a hazardous chemical of unknown toxicity. All handling and disposal procedures should be conducted with the assumption that the substance is hazardous. This guide provides a framework for its proper disposal in a research setting. Always consult and adhere to your institution's specific chemical hygiene and waste disposal policies.

Proper management of laboratory waste is a critical component of a safe research environment.[2][3] This protocol outlines the essential steps for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Chemical and Disposal Data Summary

The following table summarizes the known properties of this compound and the procedural requirements for its disposal.

ParameterValue / RequirementSource
Compound Name This compoundMedChemExpress
Molecular Formula C41H72N7O18P3S[1]
Molecular Weight 1076.03 g/mol [1]
Known Use Biochemical Assay Reagent (For Research Use Only)[1]
Assumed Hazard Profile Unknown. Treat as hazardous. Avoid inhalation, ingestion, and skin/eye contact.[4][5]General Safety Practice
Primary Disposal Route Institutional Hazardous Chemical Waste Stream. Do not dispose of down the drain or in regular trash. [6]Regulatory Compliance
Required Waste Container A chemically compatible, leak-proof container with a secure, tight-fitting screw cap.[2][7][8]EHS Guidelines
Labeling Requirement Must be labeled with the words "Hazardous Waste," the full chemical name, and the date of accumulation.[7][8]EPA/OSHA Regulations

Detailed Disposal Protocol

This step-by-step protocol provides a direct operational plan for the proper disposal of this compound and associated materials.

Objective: To safely prepare and dispose of this compound in compliance with standard laboratory safety and environmental regulations.

Materials:

  • This compound waste (pure substance or in solution)

  • Appropriate Personal Protective Equipment (PPE)

  • Chemically compatible waste container with a screw cap

  • Hazardous waste label

  • Secondary containment bin

Procedure:

Step 1: Personal Protective Equipment (PPE) 1.1. Before handling the chemical waste, put on the required PPE.[5]

  • Standard Lab Coat: To protect from splashes.
  • Safety Goggles: To protect eyes from splashes or aerosols.
  • Chemical-Resistant Gloves: (e.g., Nitrile) to prevent skin contact. Ensure gloves are inspected for integrity before use.[2]

Step 2: Waste Segregation and Containerization 2.1. Do not mix this compound waste with any other chemical waste streams unless compatibility is confirmed and allowed by your institution's EHS office.[9] Mixing incompatible chemicals can lead to dangerous reactions.[6] 2.2. Select a clean, dry, and chemically compatible waste container. The container must be in good condition, free of cracks or damage, and possess a leak-proof, screw-on cap.[7][8] 2.3. Carefully transfer the waste into the container. If transferring a solution, use a funnel to prevent spills. Remove the funnel immediately after use and securely close the container.[7] 2.4. Do not overfill the container. Leave at least 10% headspace (about 1-2 inches from the top) to allow for vapor expansion.[6][8]

Step 3: Labeling the Waste Container 3.1. Immediately after adding waste, label the container. Unlabeled containers are a serious safety violation.[10] 3.2. The label must be legible and written in permanent marker. It must include the following information:[7][8]

  • The words "Hazardous Waste" .
  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[2][7]
  • If in solution, list all components and their approximate percentages (e.g., "Methanol 90%, this compound 10%").
  • The date when the first amount of waste was added to the container (the "accumulation start date").

Step 4: Storage in a Satellite Accumulation Area (SAA) 4.1. Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3][7] This area must be at or near the point of waste generation and under the control of laboratory personnel.[7] 4.2. Place the waste container within a secondary containment bin (e.g., a plastic tub) to contain any potential leaks.[3] 4.3. Ensure the SAA is away from sinks, floor drains, and sources of ignition.[2] Segregate the container from incompatible chemicals within the SAA.[8]

Step 5: Arranging for Disposal 5.1. Once the waste container is nearly full (approximately 90%), or if waste has been accumulating for an extended period (typically 6-12 months, check institutional policy), arrange for its removal.[7] 5.2. Contact your institution's Environmental Health & Safety (EHS) department or follow the established procedure to submit a chemical waste pickup request.[11]

Step 6: Disposal of Contaminated Materials 6.1. Empty Containers: An empty container that once held this compound must still be disposed of properly. Consult your EHS office; some institutions may require triple-rinsing the container, with the rinsate collected as hazardous waste, before the container can be discarded as regular trash after defacing the label.[11] 6.2. Contaminated PPE: Used gloves and other disposable PPE contaminated with the compound should be collected in a designated solid hazardous waste stream, typically a labeled bag or container for chemically contaminated debris. 6.3. Contaminated Sharps: Any needles or blades contaminated with this compound must be disposed of in a designated, puncture-proof sharps container labeled for chemically contaminated sharps.[11]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Processing cluster_storage Storage & Pickup start Compound identified as waste ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select clean, compatible, leak-proof waste container ppe->container transfer Transfer waste to container (Do not overfill) container->transfer label_waste Label container immediately: - 'Hazardous Waste' - Full Chemical Name - Date transfer->label_waste store Store sealed container in Satellite Accumulation Area (SAA) with secondary containment label_waste->store contact_ehs Request waste pickup from Environmental Health & Safety (EHS) store->contact_ehs

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling (3R,11Z)-3-hydroxyicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (3R,11Z)-3-hydroxyicosenoyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling similar long-chain fatty acyl-CoA esters and general laboratory safety protocols. It is imperative to handle this biochemical reagent with care to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to prevent skin and eye contact, as well as to avoid contamination of the reagent.[1][2][3] The minimum required PPE for handling this compound includes:

PPE CategoryItemRationale
Hand Protection Nitrile glovesTo prevent direct skin contact.[1][2]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from potential splashes.[1][2][3]
Body Protection Laboratory coatTo protect skin and clothing from accidental spills.[1][2]
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.[2]

For procedures with a higher risk of aerosol generation or splashing, consider additional protection such as a face shield.[2][4]

Operational Handling and Disposal Plan

A systematic approach to handling and disposal is essential for safety and to prevent contamination. The following step-by-step guidance outlines the recommended procedures.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don appropriate PPE prep_area Prepare a clean work area prep_ppe->prep_area prep_reagent Allow reagent to reach room temperature prep_area->prep_reagent handle_aliquot Aliquot the required amount prep_reagent->handle_aliquot Proceed to handling handle_use Use in experiment handle_aliquot->handle_use handle_store Store remaining reagent promptly handle_use->handle_store disp_ppe Remove and dispose of gloves handle_store->disp_ppe Proceed to disposal disp_waste Dispose of contaminated consumables in appropriate waste stream disp_ppe->disp_waste disp_cleanup Clean and decontaminate work area disp_waste->disp_cleanup disp_wash Wash hands thoroughly disp_cleanup->disp_wash

Caption: Workflow for Safe Handling and Disposal of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Before handling the reagent, ensure you are wearing the appropriate PPE as outlined in the table above.[1][2][3]

    • Prepare a clean and dedicated workspace to avoid cross-contamination.

    • If the reagent is stored at a low temperature, allow it to equilibrate to room temperature before opening to prevent condensation.

  • Handling :

    • Carefully open the vial.

    • To maintain the integrity of the stock solution, it is recommended to aliquot the necessary amount for your experiment into a separate tube.

    • Once the desired amount is aliquoted, securely close the parent vial and return it to the recommended storage conditions promptly.

    • Proceed with your experimental protocol.

Disposal Plan

While specific hazard data for this compound is not available, it is prudent to treat it as a chemical waste. In the absence of evidence of significant hazard, it may be disposed of as non-hazardous biomedical waste, but always in accordance with your institution's and local regulations.

  • Contaminated Consumables : All used pipette tips, tubes, and other disposable items that have come into contact with the reagent should be collected in a designated chemical waste container.

  • Unused Reagent : If disposal of the reagent itself is necessary, it should be treated as chemical waste and disposed of through your institution's hazardous waste management program. Do not pour down the drain.

  • Decontamination : After handling, wipe down the work area with an appropriate cleaning agent (e.g., 70% ethanol) to remove any potential residue.

  • PPE Disposal : Dispose of used gloves in the appropriate waste receptacle.

  • Hand Washing : Always wash your hands thoroughly with soap and water after completing your work and removing your gloves.[5][6]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。